Cinnamate
Description
Structure
3D Structure
Properties
CAS No. |
4151-45-5 |
|---|---|
Molecular Formula |
C9H7O2- |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1/b7-6+ |
InChI Key |
WBYWAXJHAXSJNI-VOTSOKGWSA-M |
SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-] |
Synonyms |
cinnamic acid cinnamic acid, (trans)-(E)-isomer cinnamic acid, (Z)-isomer cinnamic acid, 13C-labeled cpd cinnamic acid, 14C-labeled cpd cinnamic acid, 14C-labeled cpd (E)-isomer cinnamic acid, 2-(13)C-labeled cpd cinnamic acid, 2-(14)C-labeled cpd cinnamic acid, 3-(14)C-labeled cpd cinnamic acid, 3H-labeled cpd (E)-isomer cinnamic acid, 3H-labeled cpd (Z)-isomer cinnamic acid, ion(1-) cinnamic acid, ion(1-)-(E)-isomer cinnamic acid, nickel (+2) salt cinnamic acid, potassium salt cinnamic acid, sodium salt cinnamic acid, sodium salt(E)-isomer cinnamic acid, sodium salt(Z)-isomer cinnamic acid, zinc salt(E)-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Cinnamate in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of cinnamate in plants, a crucial entry point into the vast network of phenylpropanoid metabolism. This pathway is responsible for the synthesis of a myriad of secondary metabolites vital for plant development, defense, and interaction with the environment. This compound and its derivatives are also of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a three-step enzymatic cascade that converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a key precursor for a wide range of phenylpropanoids, including flavonoids, lignins, and stilbenes.
The central enzymes in this pathway are:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1][2] PAL is a critical regulatory point, controlling the flux of carbon from primary metabolism into the phenylpropanoid pathway.[1]
-
This compound-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[3][4] This reaction requires NADPH and molecular oxygen.
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by catalyzing the formation of a high-energy thioester bond with coenzyme A, producing p-coumaroyl-CoA.[5][6] This step is essential for channeling p-coumaric acid into various downstream branches of phenylpropanoid metabolism.
Quantitative Data: Enzyme Kinetics
The kinetic properties of the core enzymes in the this compound biosynthetic pathway have been characterized in a variety of plant species. This data is crucial for understanding the efficiency and substrate specificity of these enzymes and for metabolic engineering efforts.
Table 1: Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL)
| Plant Species | Substrate | Km (µM) | Vmax (units) | Reference |
| Pyrus bretschneideri (Pear) | L-Phenylalanine | 28.3 - 41.5 | 1.12 - 1.45 (µmol/min/mg) | [7] |
| Musa cavendishii (Banana) | L-Phenylalanine | 880 | Not specified | [8] |
| Annona cherimola (Cherimoya) | L-Phenylalanine | 110 - 240 | Not specified | [9] |
Note: Vmax units can vary between studies and are specified where available.
Table 2: Kinetic Properties of this compound-4-Hydroxylase (C4H)
| Plant Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Glycine max (Soybean) | trans-Cinnamic Acid | 2.74 - 6.44 | 0.13 - 56.38 | [10] |
| Helianthus tuberosus | trans-Cinnamic Acid | ~5 | Not specified | [11] |
Table 3: Kinetic Properties of 4-Coumarate-CoA Ligase (4CL)
| Plant Species | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |
| Morus alba (Mulberry) | p-Coumaric Acid | 10.49 | 4.4 | [12] |
| Peucedanum praeruptorum | p-Coumaric Acid | Not specified | Not specified | [13] |
| Arabidopsis thaliana | p-Coumaric Acid | 9 - 170 | Not specified | [6] |
Regulation of the this compound Pathway
The biosynthesis of this compound is tightly regulated at multiple levels to ensure that the production of phenylpropanoids meets the developmental and environmental needs of the plant.
Transcriptional Regulation
The expression of the genes encoding PAL, C4H, and 4CL is coordinately regulated by a network of transcription factors, primarily from the MYB and bHLH families.[1][6][14] These transcription factors bind to specific cis-regulatory elements in the promoter regions of the pathway genes in response to various internal and external cues.
-
Light: Light is a major environmental signal that induces the expression of phenylpropanoid biosynthesis genes.[15][16] Light-responsive elements (LREs), such as G-boxes and I-boxes, are present in the promoters of these genes and are targeted by transcription factors like HY5.[17][18]
-
Phytohormones: Jasmonates (JA) and salicylic (B10762653) acid (SA) are key signaling molecules in plant defense responses and are potent inducers of the this compound pathway.[3][19][20] Their signaling pathways lead to the activation of transcription factors that upregulate PAL, C4H, and 4CL expression.[2][21] For instance, the bHLH transcription factor MYC2, a key component of JA signaling, can bind to G-box elements in the promoters of target genes.[22]
-
Feedback Inhibition: The accumulation of downstream products of the phenylpropanoid pathway can lead to feedback inhibition of enzyme activity and repression of gene expression, providing a mechanism for homeostatic control.
Post-translational Regulation
Enzyme activity can also be modulated through post-translational modifications, such as phosphorylation and ubiquitination. For example, PAL isoforms in Arabidopsis thaliana are targeted for ubiquitination and subsequent degradation by the 26S proteasome, providing a rapid mechanism to control enzyme levels.[21]
Experimental Protocols
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.
Materials:
-
Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 14 mM 2-mercaptoethanol.
-
Substrate Solution: 50 mM L-phenylalanine in extraction buffer.
-
Stop Solution: 5 M HCl.
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Assay Reaction: In a cuvette, mix 800 µL of substrate solution and 100 µL of crude enzyme extract.
-
Incubation: Incubate the reaction mixture at 40°C for 60 minutes.
-
Stopping the Reaction: Add 100 µL of 5 M HCl to stop the reaction.
-
Measurement: Measure the absorbance of the solution at 290 nm against a blank containing the reaction mixture with HCl added at time zero.
-
Calculation: Calculate PAL activity using the molar extinction coefficient of trans-cinnamic acid (10,400 M-1 cm-1).
This compound-4-Hydroxylase (C4H) Activity Assay
This spectrophotometric assay is based on monitoring the substrate-dependent oxidation of NADPH at 340 nm.
Materials:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5).
-
Substrate Solution: 1 mM trans-cinnamic acid in a small volume of ethanol, then diluted in assay buffer.
-
NADPH Solution: 10 mM NADPH in assay buffer.
-
Microsomal enzyme preparation.
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation: Isolate microsomes from plant tissue by differential centrifugation.
-
Assay Reaction: In a cuvette, combine 950 µL of assay buffer, 20 µL of substrate solution, and 20 µL of the microsomal preparation.
-
Initiation: Start the reaction by adding 10 µL of NADPH solution.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculation: Calculate C4H activity using the molar extinction coefficient of NADPH (6,220 M-1 cm-1).
4-Coumarate-CoA Ligase (4CL) Activity Assay
This assay spectrophotometrically measures the formation of p-coumaroyl-CoA by monitoring the increase in absorbance at 333 nm.[5]
Materials:
-
Assay Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl2.
-
Substrate Solution: 2 mM p-coumaric acid.
-
ATP Solution: 10 mM ATP.
-
CoA Solution: 1 mM Coenzyme A.
-
Enzyme extract.
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction: Prepare a crude enzyme extract as described for the PAL assay.
-
Assay Reaction: In a cuvette, mix 850 µL of assay buffer, 50 µL of substrate solution, 50 µL of ATP solution, and 25 µL of enzyme extract.
-
Initiation: Start the reaction by adding 25 µL of CoA solution.
-
Measurement: Monitor the increase in absorbance at 333 nm for 5-10 minutes.
-
Calculation: Calculate 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M-1 cm-1).
Experimental Workflows for Regulatory Studies
Identifying Transcription Factor-DNA Interactions
A common workflow to identify which transcription factors regulate the genes of the this compound pathway involves a combination of bioinformatic prediction and experimental validation.
-
Yeast One-Hybrid (Y1H) Assay: This in vivo technique is used to screen a library of transcription factors for their ability to bind to a specific DNA sequence (the "bait," which would be the promoter of a this compound pathway gene).[13][19][23]
-
Electrophoretic Mobility Shift Assay (EMSA): This in vitro method confirms the direct binding of a purified transcription factor to a labeled DNA probe containing the putative binding site.[5][6][14] A shift in the mobility of the DNA probe on a gel indicates the formation of a protein-DNA complex.
This comprehensive guide provides a foundational understanding of the this compound biosynthetic pathway in plants. The presented data, protocols, and diagrams offer valuable resources for researchers and professionals engaged in plant biochemistry, metabolic engineering, and the development of natural product-based pharmaceuticals. Further investigation into the intricate regulatory networks and the diverse downstream pathways will continue to unveil the multifaceted roles of this essential metabolic route.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Salicylic acid promotes phenolic acid biosynthesis for the production of phenol acid-rich barley sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spectrophotometric assay for trans-cinnamic acid 4-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 6. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Salicylic Acid and Components of the Phenylpropanoid Pathway in Basal and Cultivar-Related Resistance of Oilseed Rape (Brassica napus) to Verticillium longisporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. youtube.com [youtube.com]
- 11. The specific MYB binding sites bound by TaMYB in the GAPCp2/3 promoters are involved in the drought stress response in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yeast One-Hybrid Screens for Detection of Transcription Factor DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. C4 gene induction during de-etiolation evolved through changes in cis to allow integration with ancestral C3 gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combinatorial interaction of light-responsive elements plays a critical role in determining the response characteristics of light-regulated promoters in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding Yeast One Hybrid Assay and Its Applications - Creative Proteomics [iaanalysis.com]
- 20. licorbio.com [licorbio.com]
- 21. mdpi.com [mdpi.com]
- 22. The jasmonate-responsive element from the ORCA3 promoter from Catharanthus roseus is active in Arabidopsis and is controlled by the transcription factor AtMYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of Protein-DNA Interactions Using Enhanced Yeast One-Hybrid Assays and a Semiautomated Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationships of Cinnamate and Cinnamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cinnamate and cinnamide scaffolds represent a privileged class of compounds with a remarkable breadth of biological activities. Derived from the naturally occurring cinnamic acid, these molecules have been the subject of extensive research, leading to the development of potent agents with applications in oncology, infectious diseases, and the management of oxidative stress. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and cinnamide derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to empower scientists to rationally design the next generation of this compound- and cinnamide-based drugs.
Core Structure-Activity Relationship Insights
The biological activity of this compound and cinnamide derivatives is intricately linked to the nature and position of substituents on the phenyl ring, the functionality of the ester or amide group, and the overall lipophilicity of the molecule. Key SAR observations across various therapeutic areas are summarized below.
Anticancer Activity
The anticancer potential of cinnamates and cinnamides has been extensively studied, with research highlighting the importance of specific structural modifications for enhancing cytotoxicity and selectivity.
This compound Esters:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring often correlates with increased anticancer activity. For instance, cinnamic acid metronidazole (B1676534) ester derivatives have shown potent inhibitory activity against EGFR and HER-2 kinases.
-
Ester Moiety: The nature of the alcohol component of the ester can influence both potency and selectivity.
Cinnamide Amides:
-
Amide Substituents: The substituents on the amide nitrogen play a crucial role in determining anticancer efficacy. For example, cinnamide derivatives bearing a benzdioxan group have been identified as excellent tubulin polymerization inhibitors.[1] Fluorinated cinnamide-containing compounds have also demonstrated significant cytotoxic effects against liver cancer cell lines.[2]
-
Hybrid Molecules: The creation of hybrid molecules, where the cinnamide scaffold is coupled with other pharmacophores, has emerged as a promising strategy. For example, flavonoid-cinnamic acid amide hybrids have shown notable activity against neurodegeneration.[3]
Antimicrobial Activity
This compound and cinnamide derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The SAR in this area is often linked to the molecule's ability to disrupt microbial membranes or inhibit essential enzymes.
This compound Esters:
-
Lipophilicity: Increased lipophilicity, often achieved by elongating the alkyl chain of the ester, generally leads to enhanced antibacterial activity, particularly against Gram-positive bacteria.[4] For instance, decyl this compound has shown potent activity against Staphylococcus aureus.[5]
-
Aromatic Substituents: The presence of specific substituents on the phenyl ring can modulate the antimicrobial spectrum.
Cinnamide Amides:
-
Amide Moiety: The nature of the amine component of the amide is a key determinant of antimicrobial potency. 4-isopropylbenzylcinnamide has been identified as a potent antibacterial agent.[5]
-
Mechanism of Action: Some cinnamide derivatives are believed to exert their antifungal effects by interacting with ergosterol (B1671047) in the fungal cell membrane.[5]
Antioxidant Activity
The antioxidant properties of cinnamates and cinnamides are primarily attributed to their ability to scavenge free radicals. The efficiency of this process is highly dependent on the substitution pattern of the phenyl ring.
-
Hydroxyl and Methoxyl Groups: The presence of hydroxyl (-OH) and methoxyl (-OCH3) groups on the phenyl ring is a key determinant of antioxidant capacity. Caffeic acid and ferulic acid derivatives, which contain these groups, are generally potent antioxidants.
-
Number and Position of Substituents: The number and relative position of these electron-donating groups influence the stability of the resulting phenoxyl radical, thereby affecting the antioxidant potential.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from various studies, providing a comparative overview of the biological activities of different this compound and cinnamide derivatives.
Table 1: Anticancer Activity of this compound and Cinnamide Derivatives (IC50 Values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Cinnamic acid metronidazole ester derivative 3h | EGFR kinase | 0.62 | [6] |
| Cinnamic acid metronidazole ester derivative 3h | HER-2 kinase | 2.15 | [6] |
| Cinnamide-fluorinated imidazolone (B8795221) derivative 6 | HepG2 (Liver) | 4.23 | [2] |
| (E)-4-(3-oxo-3-(phenethylamino)prop-1-en-1-yl)-1,2-phenylene diacetate | Murine leukaemia P-388 | 0.5 µg/mL | [7] |
| Cinnamic acyl sulfonamide derivative 5a | Tubulin polymerization | 0.88 | [1] |
| Cinnamic acyl sulfonamide derivative 5a | MCF-7 (Breast) | 0.17 µg/mL | [1] |
| Cinnamaldehyde | Hep G2 (Liver) | Varies | [8] |
| Cinnamic acid | Hep G2 (Liver) | Varies | [8] |
| Cinnamyl alcohol | Hep G2 (Liver) | Varies | [8] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16c | Various | < 10 µg/mL | [9] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16d | Various | < 10 µg/mL | [9] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17a | Various | < 10 µg/mL | [9] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17d | Various | < 10 µg/mL | [9] |
| Methyl-substituted cinnamic acid amide 1 | A-549 (Lung) | 11.38 | [7] |
| Methyl-substituted cinnamic acid amide 5 | A-549 (Lung) | 10.36 | [7] |
| Methyl-substituted cinnamic acid amide 9 | A-549 (Lung) | 11.06 | [7] |
Table 2: Antimicrobial Activity of this compound and Cinnamide Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Butyl this compound (6) | Candida albicans | 626.62 | [5] |
| Ethyl this compound (3) | Candida albicans | 726.36 | [5] |
| Methyl this compound (2) | Candida albicans | 789.19 | [5] |
| 4-isopropylbenzylcinnamide (18) | Staphylococcus aureus | 458.15 | [5] |
| Decyl this compound (9) | Staphylococcus aureus | 550.96 | [5] |
| Benzyl this compound (10) | Staphylococcus aureus | 537.81 | [5] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus aureus | 1–4 µg/mL | [9] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Enterococcus species | 1–32 µg/mL | [9] |
| Cinnamic acid | Mycobacterium tuberculosis H37Rv | 270–675 | [10] |
| Cinnamic acid | Candida albicans | 405 | [10] |
Table 3: Antioxidant Activity of this compound and Cinnamide Derivatives (IC50 Values)
| Compound/Derivative | Assay | IC50 | Reference |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16f | DPPH | 310.50 ± 0.73 µg/mL | [9] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17d | DPPH | 574.41 ± 1.34 µg/mL | [9] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16f | ABTS | 597.53 ± 1.3 µg/mL | [9] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17d | ABTS | 419.18 ± 2.72 µg/mL | [9] |
| Caffeic acid derivative | DPPH | Varies | [11] |
| Ferulic acid derivative | DPPH | Varies | [11] |
| Sinapic acid derivative | DPPH | Varies | [11] |
| p-Coumaric acid derivative | DPPH | Varies | [11] |
| Caffeic acid | DPPH & ABTS | 1.59 ± 0.06 µg/mL (ABTS) | [12] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound and cinnamide derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
EGFR/HER-2 Signaling Pathway Inhibition
Certain this compound derivatives have been shown to inhibit the kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key drivers in many cancers. Inhibition of these receptors disrupts downstream signaling cascades that control cell proliferation, survival, and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cinnamate Metabolism in Microbial Degradation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, a phenylpropanoid naturally abundant in plants, is a key intermediate in the biosynthesis of lignin (B12514952) and various other secondary metabolites.[1] Its prevalence in soil and plant biomass establishes it as a significant carbon source for a diverse array of microorganisms. The microbial breakdown of cinnamic acid is a cornerstone of the global carbon cycle and a fertile ground for discovering novel biocatalysts. Understanding these degradation pathways is paramount for applications ranging from bioremediation and industrial biocatalysis to the development of innovative antimicrobial agents that target these essential metabolic routes. This technical guide provides a comprehensive exploration of the core cinnamate degradation pathways in key microorganisms, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic and regulatory networks.
Core Degradation Pathways of this compound
Microorganisms have evolved a variety of strategies to metabolize cinnamic acid. These can be broadly classified into several primary pathways:
-
Side-Chain Reduction: The propionic acid side chain's double bond is reduced to yield 3-phenylpropionic acid.
-
Hydroxylation: Hydroxyl groups are introduced to the aromatic ring, often as a preparatory step for ring cleavage.
-
Decarboxylation: The carboxyl group is removed from the side chain, a common pathway in fungi, leading to the formation of styrene (B11656).[1]
-
β-Oxidation-like Pathway: The side chain is shortened through a process analogous to fatty acid beta-oxidation.[2]
These metabolic routes are not mutually exclusive and can be observed in various combinations depending on the specific microorganism and the prevailing environmental conditions.[1]
Microbial Degradation Pathways: A Detailed Examination
The Stenotrophomonas Pathway: Side-Chain Reduction and Ring Cleavage
A notable example of this compound degradation is observed in the Gram-negative bacterium Stenotrophomonas sp. TRMK2, which employs a pathway involving side-chain reduction followed by aromatic ring hydroxylation and cleavage.[3][4] This strain is capable of completely utilizing 5 mM of cinnamic acid within 18 hours of incubation.[3][5]
Proposed Catabolic Pathway in Stenotrophomonas sp. TRMK2: [3][5]
Cinnamic acid → 3-Phenylpropionic acid → 3-(4-Hydroxyphenyl)propionic acid → 4-Hydroxybenzoic acid → Protocatechuic acid → Ring Cleavage
| Microorganism | Substrate | Concentration | Time for Complete Utilization | Key Enzymes | Specific Activity (µmol/min/mg protein) | Reference |
| Stenotrophomonas sp. TRMK2 | Cinnamic acid | 5 mM | 18 hours | This compound reductase | Low activity detected | [3][5] |
| 3-Phenylpropionic acid hydroxylase | Moderate activity detected | [3] | ||||
| p-Hydroxybenzoic acid hydroxylase | Moderate activity detected | [3] | ||||
| Protocatechuate 3,4-dioxygenase | High activity detected | [3] |
Enzyme Assays in Stenotrophomonas sp. TRMK2 Cell-Free Extract: [5]
-
This compound Reductase Assay:
-
Prepare a 1 mL reaction mixture containing 100 mM phosphate (B84403) buffer (pH 7.0), 1 mM NADH, and 1 mM cinnamic acid.
-
Add an appropriate amount of crude enzyme extract to initiate the reaction.
-
Measure the decrease in absorbance at 340 nm spectrophotometrically to monitor NADH oxidation.
-
-
3-Phenylpropionic Acid Hydroxylase and p-Hydroxybenzoic Acid Hydroxylase Assays:
-
These assays are conducted with slight modifications to previously reported methods.[5]
-
-
Protocatechuate 3,4-Dioxygenase Assay:
Metabolite Analysis: [5]
-
High-Performance Liquid Chromatography (HPLC):
-
System: Waters HPLC (model 2489) with a UV-Vis detector and a C18 column.
-
Mobile Phase: Acetonitrile:water:acetic acid (30:69.5:0.5, v/v/v).
-
Flow Rate: 1 mL/min.
-
-
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS):
-
Metabolites are extracted from the culture medium.
-
The extract is derivatized with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.
-
The derivatized sample is analyzed using a GC-HRMS system equipped with an HP5 column and an ionization voltage of 70 eV, with helium as the mobile gas.
-
The Dioxygenase-Mediated Pathway in Pseudomonas and Photorhabdus
In bacteria such as Pseudomonas and Photorhabdus luminescens, this compound degradation proceeds through a pathway involving a dioxygenase that acts on the aromatic ring.[1] In P. luminescens, this process is governed by the hca operon, which is homologous to the one found in E. coli. The expression of the hca operon is induced by cinnamic acid and regulated by the HcaR protein.[6]
The hca operon is regulated by the LysR-type transcriptional regulator, HcaR.[3] In the presence of cinnamic acid, HcaR activates the transcription of the hca genes, which encode the enzymes responsible for the initial steps of this compound degradation.[6]
Fungal Decarboxylation Pathway in Aspergillus niger
In the filamentous fungus Aspergillus niger, a primary route for cinnamic acid degradation is through non-oxidative decarboxylation to produce styrene.[1] This conversion is catalyzed by the synergistic action of two enzymes: cinnamic acid decarboxylase (CdcA) and the flavin prenyltransferase (PadA).[7][8] The expression of the genes encoding these enzymes is regulated by the transcriptional regulator SdrA.[7][8]
| Microorganism | Substrate | Concentration | Conversion | Key Enzymes | Reference |
| Aspergillus niger | Cinnamic acid | 1 mM | ~100% | Cinnamic acid decarboxylase (CdcA), Flavin prenyltransferase (PadA) | [9] |
| Sorbic acid | 1 mM | ~100% | CdcA, PadA | [9] |
Cinnamic Acid Decarboxylase Assay (HPLC-based): [2]
-
Reaction Mixture: Prepare a reaction mixture containing an appropriate buffer (e.g., phosphate buffer, pH 6.0-7.0), a known concentration of cinnamic acid, and the cell-free extract or purified enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Sampling and Quenching: At various time points, withdraw aliquots from the reaction mixture and stop the reaction by adding a quenching solution (e.g., acid or an organic solvent).
-
HPLC Analysis: Analyze the samples using a C18 reversed-phase column and a UV-Vis detector to quantify the remaining cinnamic acid and/or the styrene formed.
-
Calculation: Calculate the enzyme activity based on the rate of substrate consumption or product formation.
References
- 1. Anaerobic degradation of trans-cinnamate and omega-phenylalkane carboxylic acids by the photosynthetic bacterium Rhodopseudomonas palustris: evidence for a beta-oxidation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the hca Cluster Encoding the Dioxygenolytic Pathway for Initial Catabolism of 3-Phenylpropionic Acid in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toyobo-global.com [toyobo-global.com]
- 5. Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Cinnamic Acid and Sorbic acid Conversion Are Mediated by the Same Transcriptional Regulator in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the structural requirements of inducers and substrates for decarboxylation of weak acid preservatives by the food spoilage mould Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antioxidant Mechanisms of Dietary Cinnamates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dietary cinnamates, a class of phenolic compounds abundant in plants, have garnered significant attention for their potent in vivo antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds combat oxidative stress within a biological system. We will delve into their ability to modulate endogenous antioxidant defense systems, primarily through the activation of the Nrf2-ARE signaling pathway, and their direct radical scavenging activities. This guide presents a comprehensive summary of quantitative data from key in vivo studies, details of experimental protocols, and visual representations of the critical signaling pathways involved. The information is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of the therapeutic potential of dietary cinnamates in mitigating oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Dietary antioxidants play a crucial role in mitigating oxidative damage. Cinnamates, including cinnamic acid, caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid, are widely distributed in fruits, vegetables, and cereals and have demonstrated significant antioxidant activity in vivo.[1] Their mechanisms of action are multifaceted, ranging from direct scavenging of free radicals to the upregulation of endogenous antioxidant enzymes.[2][3] This guide will elucidate these mechanisms with a focus on in vivo evidence.
Core Antioxidant Mechanisms of Dietary Cinnamates
The in vivo antioxidant effects of dietary cinnamates are primarily attributed to two interconnected mechanisms:
-
Direct Radical Scavenging: The phenolic structure of cinnamates, particularly the hydroxyl groups on the phenyl ring, enables them to donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the damaging chain reactions of lipid peroxidation.[3][4] Caffeic acid, for instance, has been shown to be an effective scavenger of various free radicals.[5][6]
-
Modulation of Endogenous Antioxidant Systems: Cinnamates can enhance the body's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
The Nrf2-ARE Signaling Pathway
The Nrf2-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, initiating their transcription.
Dietary cinnamates, or their metabolites, can act as activators of this pathway.[7][8] For example, cinnamaldehyde, a component of cinnamon, has been shown to activate the Nrf2-dependent antioxidant response in human colon cells.[7][9] This activation leads to the increased synthesis of phase II detoxification enzymes and antioxidant proteins.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative findings from various in vivo studies investigating the antioxidant effects of dietary cinnamates.
Table 1: Effects of Dietary Cinnamates on Antioxidant Enzyme Activities
| Cinnamate | Animal Model | Dosage | Duration | Tissue | SOD Activity | CAT Activity | GPx Activity | Citation |
| Cinnamic Acid | Wistar rats (T2DM) | 20 mg/kg/day | 8 weeks | Kidney | Increased | - | - | [8] |
| Cinnamic Acid | Wistar rats (T2DM) | 40 mg/kg/day | 8 weeks | Kidney | Increased | - | - | [8] |
| This compound | Sprague-Dawley rats | 0.1 g/100g diet | 6 weeks | Liver | - | Increased | Increased | [10] |
| Ferulic Acid | Diabetic rats | - | - | Liver | Increased | Increased | - | [2] |
| p-Coumaric Acid | High-fat diet mice | 100 mg/kg BW | - | Liver | Increased (SOD-1) | Increased | Increased (GPx) | [11] |
| p-Coumaric Acid | Male rats (BPA-induced toxicity) | 50 mg/kg | 14 days | Testes | Increased | Increased | Increased | [12] |
| p-Coumaric Acid | Male rats (BPA-induced toxicity) | 100 mg/kg | 14 days | Testes | Increased | Increased | Increased | [12] |
| Sinapic Acid | Diabetic rats | 25 mg/kg bw/day | 30 days | - | Improved | - | - | [13][14] |
| Cinnamaldehyde | STZ-diabetic rats | 5 mg/kg bw | 45 days | Plasma | Increased | Increased | Increased | [15] |
| Cinnamaldehyde | STZ-diabetic rats | 10 mg/kg bw | 45 days | Plasma | Increased | Increased | Increased | [15] |
| Cinnamaldehyde | STZ-diabetic rats | 20 mg/kg bw | 45 days | Plasma | Increased | Increased | Increased | [15] |
Table 2: Effects of Dietary Cinnamates on Markers of Oxidative Stress
| This compound | Animal Model | Dosage | Duration | Tissue/Fluid | Marker | Effect | Citation |
| Cinnamic Acid | Wistar rats (T2DM) | 20 mg/kg/day | 8 weeks | Kidney | MDA | Decreased | [8] |
| Cinnamic Acid | Wistar rats (T2DM) | 40 mg/kg/day | 8 weeks | Kidney | MDA | Decreased | [8] |
| This compound | Sprague-Dawley rats | 0.1 g/100g diet | 6 weeks | Liver | TBARS | Decreased | [10] |
| Ferulic Acid | Diabetic animals | - | - | - | MDA | Reduced | [2] |
| p-Coumaric Acid | Rabbits | 5 mg/kg | 2 weeks | Plasma | Thromboxane B2 | Reduced | [16] |
| p-Coumaric Acid | Male rats (BPA-induced toxicity) | 50 mg/kg | 14 days | Testes | MDA | Decreased | [12] |
| p-Coumaric Acid | Male rats (BPA-induced toxicity) | 100 mg/kg | 14 days | Testes | MDA | Decreased | [12] |
| Sinapic Acid | Diabetic rats | 25 mg/kg bw/day | 30 days | Plasma & Tissues | Lipid peroxides, Hydroperoxides, Protein carbonyls | Decreased | [13][14] |
| Cinnamaldehyde | STZ-diabetic rats | 5, 10, 20 mg/kg bw | 45 days | Plasma | TBARS, Hydroperoxides | Decreased | [15] |
| Caffeic Acid Phenethyl Ester (CAPE) | Rat model | - | - | - | MDA | Decreased | [17] |
Experimental Protocols
This section outlines common methodologies employed in the in vivo assessment of the antioxidant properties of dietary cinnamates.
Animal Models and Induction of Oxidative Stress
-
Animal Species: Wistar and Sprague-Dawley rats are commonly used models.
-
Induction of Oxidative Stress:
-
High-Fat Diet (HFD): Feeding animals a diet rich in fat can induce metabolic stress and increase oxidative damage.[13][14]
-
Streptozotocin (STZ) Administration: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and subsequent oxidative stress. It is often used in combination with a high-fat diet to induce type 2 diabetes.[8][13][14]
-
Chemical-Induced Toxicity: Exposure to toxins like bisphenol A (BPA) or arsenic can be used to induce oxidative stress in specific organs.[12]
-
Ischemia-Reperfusion Injury: This model involves temporarily restricting blood flow to an organ, followed by the restoration of blood flow, which leads to a burst of ROS production.[18][19]
-
Administration of Cinnamates
-
Route of Administration: Oral gavage or supplementation in the diet are the most common methods for administering cinnamates to mimic dietary intake.[8][10][13][14]
-
Dosage and Duration: Dosages and treatment durations vary significantly between studies and are dependent on the specific this compound and the experimental model. Refer to the quantitative data tables for specific examples.
Assessment of Antioxidant Status
-
Tissue and Blood Sample Collection: At the end of the experimental period, animals are euthanized, and blood and tissue samples (e.g., liver, kidney, brain) are collected for analysis.
-
Biochemical Assays:
-
Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA) assays are commonly used to measure the end products of lipid peroxidation.[2][8][10]
-
Antioxidant Enzyme Activity: Spectrophotometric assays are used to measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][10][11][12]
-
Reduced Glutathione (GSH) Levels: The concentration of this important non-enzymatic antioxidant is often measured.[8][12]
-
-
Western Blotting and RT-PCR: These techniques are used to measure the protein and mRNA expression levels of Nrf2 and its target genes (e.g., HO-1, NQO1) to assess the activation of the Nrf2-ARE pathway.[8]
Conclusion
Dietary cinnamates exhibit robust in vivo antioxidant activity through a dual mechanism involving direct radical scavenging and the enhancement of endogenous antioxidant defenses via the Nrf2-ARE signaling pathway. The quantitative data from numerous animal studies provide compelling evidence for their ability to reduce markers of oxidative stress and boost the activity of key antioxidant enzymes. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation of these promising natural compounds. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for harnessing the therapeutic potential of dietary cinnamates in the prevention and treatment of oxidative stress-related diseases. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into tangible human health benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Antioxidant Effects Of Phenolic Compound Caffeic Acid For Sale [viablife.net]
- 6. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound supplementation enhances hepatic lipid metabolism and antioxidant defense systems in high cholesterol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular insights into the antioxidative and anti-inflammatory effects of P-coumaric acid against bisphenol A-induced testicular injury: In vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ANTIOXIDANT PROPERTIES OF SINAPIC ACID: IN VITRO AND IN VIVO APPROACH - Europub [europub.co.uk]
- 15. Beneficial Antioxidative and Antiperoxidative Effect of Cinnamaldehyde Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p-Coumaric acid, a common dietary phenol, inhibits platelet activity in vitro and in vivo | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 17. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo antioxidant properties of chlorogenic acid and caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Cinnamate Derivatives: A Potent Scaffold for Enzyme Inhibition in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Introduction
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide spectrum of biological activities.[1] These activities, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, are often attributed to their ability to modulate the function of key enzymes involved in various disease pathologies.[2][3] This technical guide provides a comprehensive overview of cinnamate derivatives as potential enzyme inhibitors, focusing on their application in drug discovery for neurodegenerative diseases and cancer. We will delve into their inhibitory activities, detailed experimental protocols for their synthesis and evaluation, and the signaling pathways they modulate.
Enzyme Inhibitory Activity of this compound Derivatives
This compound derivatives have demonstrated significant inhibitory potential against a range of enzymes, making them attractive candidates for the development of novel therapeutics. The following tables summarize the quantitative data on their inhibitory activities against key enzymes implicated in Alzheimer's disease and cancer.
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[4][5] this compound derivatives have shown potent inhibitory effects on both enzymes.
Table 1: Inhibitory Activity of this compound Derivatives against Cholinesterases
| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) | AChE | 11.51 | - | Mixed | [6] |
| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) | BChE | 1.95 | - | Mixed | [6] |
| Cinnamic acid-tryptamine hybrid (7d) | BChE | 0.55 ± 0.04 | - | Mixed | |
| Ethopropazine hydrochloride | BChE | 1.70 ± 0.53 | - | - | [7] |
| Physostigmine | BChE | 0.0344 ± 0.0147 | - | - | [7] |
IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[8] this compound derivatives have been identified as effective tyrosinase inhibitors.
Table 2: Inhibitory Activity of this compound Derivatives against Tyrosinase
| Compound/Derivative | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a) | 2.0 | - | Non-competitive | [1] |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g) | 8.3 | - | Mixed | [1] |
| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a) | 10.6 | - | Mixed | [1] |
| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) (6c) | 5.7 | 11 | Non-competitive | [9] |
| (2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) (4d) | 23.8 | 130 | Non-competitive | [9] |
| Kojic Acid (Positive Control) | 16.7 - 32.2 | - | - | [1][9] |
| 2-O-β-glucopyranosyloxy-4-methoxy-hydrocinnamic acid (1) | 220 | - | Non-competitive | [8] |
| dihydromelilotoside (3) | 310 | - | Non-competitive | [8] |
| 2-O-β-glucosyloxy-4-methoxy trans-cinnamic acid (5) | 370 | - | Non-competitive | [8] |
Anticancer Activity: Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in cancer invasion and metastasis.[2][10] Cinnamic acid derivatives have been investigated as potential MMP inhibitors.
Table 3: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |
| Compound 5 (methyl-substituted amide) | A-549 (Lung Cancer) | 10.36 | [2][10] |
| Compound 1 (methyl-substituted amide) | A-549 (Lung Cancer) | 11.38 | [2] |
| Compound 9 (methyl-substituted amide) | A-549 (Lung Cancer) | 11.06 | [2] |
| Compound 4ii | Multiple Cancer Cell Lines | Potent Activity | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the enzymatic assays used to evaluate their inhibitory activity.
Synthesis of Cinnamic Acid Amides and Esters
The synthesis of cinnamic acid amides and esters is a crucial step in developing novel enzyme inhibitors.[12][13]
Protocol 1: Synthesis of Cinnamic Acid Amides via EDC/HOBt Coupling [12][14]
-
Reaction Setup: Dissolve the desired cinnamic acid derivative (2 mmol) in a mixture of N,N-dimethylformamide (DMF) (2 mL) and dichloromethane (B109758) (CH₂Cl₂) (12 mL) in a round-bottom flask.
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) (2.1 mmol) and 1-hydroxybenzotriazole (B26582) (HOBt) (2.1 mmol) to the solution. Stir at room temperature for 30 minutes.
-
Amine Addition: Add the selected primary or secondary amine (2.0 mmol) and triethylamine (B128534) (Et₃N) (2.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture overnight at room temperature under an inert atmosphere (e.g., argon).
-
Work-up and Purification: Follow standard procedures for extraction and purification, such as column chromatography, to isolate the desired cinnamic acid amide.
Protocol 2: Synthesis of Cinnamic Acid Esters via Mitsunobu Reaction [14]
-
Reaction Setup: To a mixture of the cinnamic acid derivative (3.0 mmol) and the desired alcohol (2.0 mmol) in dry tetrahydrofuran (B95107) (6 mL), add triphenylphosphine (B44618) (3.0 mmol) and diisopropyl azodicarboxylate (DIAD) (3.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Purify the crude product by column chromatography to obtain the pure cinnamic acid ester.
Caption: General workflow for the synthesis of cinnamic acid amides and esters.
Enzyme Inhibition Assays
Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method) [15][16][17]
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution in buffer.
-
AChE or BChE enzyme solution in buffer.
-
Test compound (this compound derivative) solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add buffer, DTNB solution, and enzyme solution to each well.
-
Add the test compound solution to the test wells and a corresponding volume of solvent to the control wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: Tyrosinase Inhibition Assay (L-DOPA as Substrate) [18][19][20][21]
-
Reagent Preparation:
-
Sodium Phosphate Buffer (50 mM, pH 6.8).
-
L-DOPA solution in buffer.
-
Mushroom tyrosinase enzyme solution in buffer.
-
Test compound (this compound derivative) solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add buffer and enzyme solution to each well.
-
Add the test compound solution to the test wells and a corresponding volume of solvent to the control wells.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm over time.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the cholinesterase assay.
-
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Modulation of Signaling Pathways
This compound derivatives exert their cellular effects by modulating various signaling pathways critical in disease progression. Understanding these interactions is key to designing targeted therapies.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth.[22][23][24] Its dysregulation is frequently observed in cancer. This compound derivatives have been shown to interfere with this pathway, often leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[3][25][26][27][28] Aberrant MAPK signaling is a hallmark of many cancers. Certain this compound derivatives can modulate this pathway, contributing to their anticancer effects.
Caption: Modulation of the MAPK signaling cascade by this compound derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity.[29][30][31][32][33] Chronic activation of this pathway is associated with various inflammatory diseases and cancer. This compound derivatives have been reported to inhibit NF-κB activation, underlying their anti-inflammatory and anticancer properties.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion
This compound derivatives represent a versatile and potent class of enzyme inhibitors with significant potential in drug discovery. Their ability to target key enzymes in neurodegenerative diseases and cancer, coupled with their favorable safety profile as naturally derived compounds, makes them highly attractive for further development. The detailed experimental protocols and an understanding of the signaling pathways they modulate, as outlined in this guide, provide a solid foundation for researchers to explore and optimize these compounds as next-generation therapeutics. Future research should focus on structure-activity relationship studies to enhance potency and selectivity, as well as in vivo studies to validate their therapeutic efficacy.
References
- 1. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tyrosinase and antimelanogenic effect of cinnamic acid derivatives from Prunus mahaleb L.: Phenolic composition, isolation, identification and inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 14. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities [jstage.jst.go.jp]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 20. researchgate.net [researchgate.net]
- 21. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. cusabio.com [cusabio.com]
- 24. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. cdn-links.lww.com [cdn-links.lww.com]
- 28. researchgate.net [researchgate.net]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
- 32. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 33. NF-κB - Wikipedia [en.wikipedia.org]
Anticancer Effects of Novel Synthetic Cinnamate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamic acid and its synthetic derivatives have emerged as a promising class of molecules in oncology research, demonstrating a wide range of anticancer activities. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, exhibit cytotoxic, anti-proliferative, and anti-metastatic effects across various cancer cell lines. The versatility of the cinnamate scaffold allows for extensive chemical modifications, leading to the development of novel compounds with enhanced potency and target specificity. This technical guide provides an in-depth overview of the current research on synthetic this compound compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their anticancer potential. Detailed protocols for key assays and visual representations of the signaling pathways involved are presented to facilitate further research and drug development in this area.
Introduction
The quest for novel, effective, and less toxic anticancer agents is a continuous endeavor in medicinal chemistry and pharmacology. Natural products and their synthetic analogs have historically been a rich source of therapeutic leads. Cinnamic acid, a naturally occurring aromatic fatty acid, and its derivatives have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1] The structural simplicity and synthetic tractability of the cinnamoyl moiety make it an ideal scaffold for the design and synthesis of new anticancer drug candidates.[2]
Recent studies have highlighted the potential of novel synthetic this compound compounds to target various hallmarks of cancer. These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis through the modulation of key cellular signaling pathways.[3][4][5] This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers in the field.
Quantitative Data on Anticancer Activity
The anticancer efficacy of novel synthetic this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of selected synthetic this compound derivatives from recent studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4ii | HT-29 (Colon) | >100 | [1] |
| A-549 (Lung) | >100 | [1] | |
| OAW-42 (Ovarian) | >100 | [1] | |
| MDA-MB-231 (Breast) | >100 | [1] | |
| HeLa (Cervical) | >100 | [1] | |
| Compound 5 | A-549 (Lung) | 10.36 | [6] |
| Compound 19 | A549 (Lung) | 56 | [2] |
| PC3 (Prostate) | 22 | [2] | |
| U373 (Glioblastoma) | 4 | [2] | |
| MCF7 (Breast) | 19 | [2] | |
| OE21 (Esophageal) | 8 | [2] | |
| SKMEL (Melanoma) | 26 | [2] | |
| Compound 20 | HT-29 (Colon) | 54 | [2] |
| A-549 (Lung) | 173.5 | [2] | |
| OAW-42 (Ovarian) | 63.5 | [2] | |
| MDA-MB-231 (Breast) | 47.5 | [2] | |
| HeLa (Cervical) | 30 | [2] | |
| Compound 3h | EGFR Kinase | 0.62 | [7] |
| HER-2 Kinase | 2.15 | [7] | |
| Compound 11 | MCF-7 (Breast) | 15.28 µg/ml | [8] |
Key Signaling Pathways in Anticancer Effects
Synthetic this compound compounds exert their anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. The following diagrams illustrate these pathways.
Figure 1: General experimental workflow for evaluating novel this compound compounds.
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound compounds.
Figure 3: Attenuation of the VEGFR2 signaling pathway, a key regulator of angiogenesis.
Figure 4: Modulation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Figure 5: Induction of the TNFA-TNFR1 mediated extrinsic apoptosis pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the anticancer effects of novel compounds. The following sections provide methodologies for key in vitro assays.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Novel synthetic this compound compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells in a 6-well plate and treat with the this compound compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Prepare a staining solution by mixing AO and EB solutions at a 1:1 ratio.
-
Add 2 µL of the AO/EB staining solution to the cell suspension and mix gently.
-
Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Immediately observe the cells under a fluorescence microscope.
-
Categorize the cells based on their fluorescence:
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange-stained nucleus with chromatin condensation.
-
Necrotic cells: Uniformly red-stained nucleus.
-
-
Sub-G1 Analysis by Flow Cytometry for Apoptosis
This method quantifies apoptotic cells by detecting the loss of DNA content.[9]
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the this compound compound and harvest at the desired time point.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells using a flow cytometer. The sub-G1 peak, representing apoptotic cells with fragmented DNA, will appear to the left of the G1 peak in the DNA content histogram.
-
Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[10]
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-TNFA, anti-TNFR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
-
Conclusion and Future Directions
Novel synthetic this compound compounds represent a promising avenue for the development of new anticancer therapies. Their ability to be readily synthesized and modified allows for the optimization of their pharmacological properties. The evidence presented in this guide demonstrates their potent cytotoxic effects against a range of cancer cell lines, mediated through the modulation of key signaling pathways involved in cell survival and proliferation.
Future research should focus on several key areas. Firstly, a more comprehensive understanding of the structure-activity relationships (SAR) of these compounds will enable the rational design of more potent and selective inhibitors. Secondly, in vivo studies using animal models are essential to evaluate the efficacy, pharmacokinetics, and toxicity of promising lead compounds. Finally, the exploration of combination therapies, where this compound derivatives are used in conjunction with existing chemotherapeutic agents, may offer a strategy to enhance therapeutic outcomes and overcome drug resistance. The continued investigation of these versatile compounds holds significant promise for advancing the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 6. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamate's Pivotal Role in the Regulation of the Phenylpropanoid Pathway: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for synthesizing a vast array of compounds essential for structural integrity, defense, and signaling. This pathway is meticulously regulated to balance the allocation of carbon between primary growth and the production of these specialized metabolites. At the heart of this regulation lies trans-cinnamic acid (cinnamate), the product of the pathway's first committed step. This compound is not merely an intermediate metabolite; it functions as a critical signaling molecule that orchestrates a multi-layered control system. This technical guide provides an in-depth examination of this compound's regulatory functions, focusing on its role in feedback inhibition, transcriptional control, and post-translational modifications that govern the metabolic flux through the phenylpropanoid pathway. We present detailed experimental protocols, quantitative data, and signaling pathway diagrams to offer a comprehensive resource for professionals in plant science and drug development.
Introduction: The Phenylpropanoid Pathway and this compound's Central Position
The phenylpropanoid pathway channels carbon from the shikimate pathway, starting with the aromatic amino acid L-phenylalanine. The initial and rate-limiting step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[1][2] This reaction represents the gateway into a complex metabolic network that produces lignin, flavonoids, phytoalexins, and other phenolic compounds crucial for plant survival and interaction with the environment.[1] The subsequent core reactions involve the hydroxylation of this compound to p-coumaric acid by This compound 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, followed by the activation to p-coumaroyl-CoA by 4-Coumarate:CoA Ligase (4CL) .[3][4][5]
Given its position as the product of the entry-point enzyme, the cellular concentration of this compound is a key indicator of the pathway's flux. Plants have evolved sophisticated mechanisms that use the this compound pool as a sensor to modulate the activity of upstream and downstream enzymes, ensuring metabolic homeostasis and an appropriate response to developmental and environmental cues.[6]
Mechanisms of this compound-Mediated Regulation
This compound exerts its regulatory effects through a combination of direct enzyme inhibition, transcriptional control of pathway genes, and influence on post-translational protein degradation.
Feedback Inhibition of Phenylalanine Ammonia-Lyase (PAL)
The most direct regulatory action of this compound is the feedback inhibition of PAL. As the product of the reaction, this compound can bind to the PAL enzyme, reducing its catalytic efficiency.[7] This is a rapid and reversible mechanism that allows the cell to quickly throttle the entry of phenylalanine into the pathway when downstream processing slows or product demand decreases. This product inhibition is a common feature of metabolic pathways, preventing the wasteful accumulation of intermediates.[2]
Studies involving the downregulation of C4H, the enzyme that consumes this compound, provide strong evidence for this feedback loop. When C4H activity is reduced, the resulting accumulation of this compound leads to a corresponding decrease in PAL activity, effectively putting a "brake" on the pathway's entry point.[6][8] Enzyme engineering efforts have focused on creating PAL variants with reduced sensitivity to this compound to enhance the biotechnological production of phenylpropanoids.[7]
Transcriptional and Post-Translational Control
Beyond direct enzyme inhibition, this compound acts as a signaling molecule to regulate the expression of pathway genes. An accumulation of this compound has been shown to negatively regulate the transcription of PAL genes.[2][6] This provides a slower, more sustained level of control compared to allosteric inhibition.
Conversely, this compound appears to positively regulate the expression of the downstream gene, C4H. In bamboo, for instance, trans-cinnamic acid simultaneously suppresses upstream PAL genes and activates downstream C4H gene expression.[9] This bidirectional control ensures that once carbon is committed to the pathway, it is efficiently processed.
Recent findings have also implicated this compound in the post-translational regulation of PAL. In bamboo, elevated this compound levels induce the expression of PeKFB9, a protein that mediates the ubiquitination and subsequent proteasomal degradation of PAL enzymes.[9] This multi-tiered system of regulation—combining direct inhibition, transcriptional repression, and targeted protein degradation—provides robust control over the phenylpropanoid flux.
Metabolic Channeling
To maintain efficiency and limit potential feedback inhibition, plant cells have developed mechanisms for metabolic channeling. This involves the close physical association of sequential enzymes in a pathway, allowing the product of one reaction to be passed directly as the substrate to the next enzyme without diffusing into the cytosol. There is evidence for the colocalization and interaction of PAL and C4H on the endoplasmic reticulum.[3][8] This association would create a microenvironment where this compound produced by PAL is immediately hydroxylated by C4H, keeping the local and overall cellular concentration of free this compound low and thus preventing feedback inhibition of PAL.[8]
Quantitative Data on this compound-Mediated Regulation
The effects of this compound on gene expression and enzyme activity have been quantified in various studies. The following tables summarize key findings.
Table 1: Effect of Altered C4H Activity on Phenylpropanoid Pathway Gene Expression
| Plant System | Genetic Modification | Target Gene | Observed Effect on Transcript Level | Reference |
| Tobacco | C4H Antisense Downregulation (Line AS9) | PAL | ~88% reduction | [10] |
| Tobacco | C4H Antisense Downregulation (Line AS9) | C4H | ~11% reduction | [10] |
| Tobacco | C4H Antisense Downregulation (Line AS9) | 4CL | ~19% reduction | [10] |
| Nicotiana tabacum cells | CRISPRi-mediated C4H Downregulation | C4H | 0.44-fold of wild-type (56% reduction) | [11] |
| Nicotiana tabacum cells | CRISPRi-mediated C4H Downregulation | 4CL | Increased expression vs. wild-type | [11] |
| Nicotiana tabacum cells | CRISPRi-mediated C4H Downregulation | CHS | Increased expression vs. wild-type | [11] |
Table 2: this compound and PAL Enzyme Kinetics
| Enzyme Source | Modification | Parameter | Value | Note | Reference |
| Engineered PAL | T102E Mutant | This compound Affinity | 6-fold reduction vs. native PAL | Mutant shows increased tolerance to this compound. | [7] |
| Conocephalum salebrosum | CsCAMT (recombinant) | Km for (E)-cinnamic acid | 50.5 µM | Characterization of a cinnamic acid methyltransferase. | [12] |
Experimental Protocols
Accurate assessment of this compound's regulatory role requires robust experimental methodologies. Below are detailed protocols for key assays.
Protocol: Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay
This spectrophotometric assay measures the rate of trans-cinnamic acid formation from L-phenylalanine. The production of this compound is monitored by the increase in absorbance at approximately 290 nm.[13]
A. Materials and Reagents
-
Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol. For some plant tissues, the addition of 3% (w/v) polyvinylpolypyrrolidone (PVPP) is recommended to adsorb phenolic compounds that may inhibit the enzyme.[13] Prepare fresh.
-
Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).[13]
-
Stop Solution: 6 M HCl.[13]
-
Equipment: Homogenizer (e.g., mortar and pestle), refrigerated centrifuge, spectrophotometer or microplate reader capable of UV measurement at 290 nm, ice bath.
B. Procedure
-
Enzyme Extraction:
-
Homogenize 100-300 mg of frozen plant tissue in 1-3 mL of ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 10,000-13,000 x g for 15-20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract. Keep on ice.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare reaction tubes. For each sample, prepare a "Sample Tube" and a "Blank Tube".
-
To each tube, add 800 µL of Substrate Solution.
-
To the "Blank Tube", add 100 µL of Extraction Buffer.
-
Start the reaction by adding 100 µL of the enzyme extract to the "Sample Tube".
-
Stop the reaction by adding 200 µL of 6 M HCl to each tube.[13]
-
-
Measurement:
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 290 nm. Use the blank to zero the spectrophotometer.
-
C. Calculation of PAL Activity
-
Calculate the concentration of trans-cinnamic acid produced using the Beer-Lambert law (A = εcl).
-
A = Absorbance at 290 nm
-
ε = Molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).[13]
-
c = concentration (mol/L)
-
l = path length of the cuvette (cm)
-
-
Express enzyme activity as nmol of cinnamic acid produced per minute per mg of protein (nmol min⁻¹ mg⁻¹ protein).
Protocol: Quantification of Phenylpropanoids by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying phenylpropanoids, including this compound, from plant extracts.
A. Materials and Reagents
-
Extraction Solvent: Typically 80% methanol (B129727) in water.
-
HPLC Solvents: Acetonitrile (Solvent A) and water with 0.1% formic or acetic acid (Solvent B).
-
Standards: Authentic chemical standards for trans-cinnamic acid and other relevant phenylpropanoids.
-
Equipment: HPLC system with a Diode Array Detector (DAD) or UV detector, and a C18 reverse-phase column.
B. Procedure
-
Extraction:
-
Grind 50-100 mg of freeze-dried plant tissue to a fine powder.
-
Add 1-1.5 mL of extraction solvent.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (acetonitrile) and Solvent B (acidified water). A typical gradient might run from 5% A to 60% A over 30-40 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths. Cinnamic acid has a strong absorbance around 270-290 nm. A DAD allows for the collection of full UV spectra to aid in peak identification.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve by injecting known concentrations of the cinnamic acid standard.
-
Identify the cinnamic acid peak in the sample chromatogram by comparing its retention time and UV spectrum to the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
-
Conclusion and Future Directions
This compound stands as a master regulator of the phenylpropanoid pathway. Through a sophisticated network of feedback inhibition, transcriptional control, and influence over protein stability, its cellular concentration dictates the flow of carbon into this vital metabolic system. The bidirectional control, where this compound represses its own synthesis while promoting its conversion, exemplifies the elegant efficiency of plant metabolic regulation.
For researchers and drug development professionals, understanding these regulatory circuits is paramount. Manipulating this compound levels or the sensitivity of PAL to its feedback inhibition offers a powerful strategy for metabolic engineering, aiming to enhance the production of valuable phenylpropanoids like lignans, flavonoids, and stilbenes. Future research should focus on further elucidating the specific transcription factors and signaling cascades that respond to this compound, as well as exploring the transport and subcellular compartmentalization of this compound, which may add another layer of regulatory complexity. A deeper knowledge of these mechanisms will unlock new opportunities for improving crop resilience, enhancing nutritional value, and producing high-value phytochemicals for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 4. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering phenylalanine ammonia lyase to limit feedback inhibition by this compound and enhance biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colocalization of l-Phenylalanine Ammonia-Lyase and this compound 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Anti-inflammatory Properties of Methyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl cinnamate (MC), a naturally occurring ester of cinnamic acid, has emerged as a compound of significant interest in the field of pharmacology due to its potent anti-inflammatory properties. Found in various plants, including galangal (Alpinia officinarum), it is a flavoring agent with a favorable safety profile.[1][2] Preclinical studies, both in-vitro and in-vivo, have demonstrated its ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the current research on the anti-inflammatory effects of methyl this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the cellular pathways it influences. The evidence presented herein positions methyl this compound as a promising candidate for further investigation and development as a novel anti-inflammatory therapeutic agent.
Mechanism of Action
Methyl this compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling cascades. The primary mechanisms identified involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4] Methyl this compound has been shown to significantly suppress this process. Studies on LPS-stimulated RAW 264.7 macrophage cells indicate that methyl this compound prevents the degradation of IκB, thereby inhibiting the nuclear translocation of NF-κB and consequently downregulating the expression of its target genes, including iNOS, COX-2, and various pro-inflammatory cytokines.[3][4] This inhibitory action is linked to the activation of the Akt signaling pathway, which appears to play a role in preventing IκB degradation.[3][4][5]
Caption: Methyl this compound blocks NF-κB activation by preventing IκB degradation.
Modulation of the MAPK Signaling Pathway
The MAPK family of kinases—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[2][6] Dysregulation of this pathway is implicated in numerous inflammatory diseases. Methyl this compound has demonstrated a significant ability to inhibit the activation of the MAPK pathway. In models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and LPS-induced acute respiratory distress syndrome (ARDS), treatment with methyl this compound markedly reduced the phosphorylation of p38, JNK, and ERK in affected tissues and cells.[2][7] By suppressing the activation of these key kinases, methyl this compound effectively dampens the downstream inflammatory cascade.
Caption: Methyl this compound suppresses the phosphorylation of p38, JNK, and ERK kinases.
Other Mechanisms
-
Inhibition of Inflammatory Enzymes: Methyl this compound suppresses the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively.[3][4][8]
-
Upregulation of Heme Oxygenase-1 (HO-1): In a mouse model of ARDS, methyl this compound treatment led to the upregulation of HO-1 expression, an enzyme with potent anti-inflammatory and antioxidant properties.[7]
-
Upregulation of Nrf2 Pathway: In a model of acetaminophen-induced hepatotoxicity, methyl this compound was shown to protect the liver by activating the Nrf2 pathway, which regulates cellular defense against oxidative stress and inflammation.[1]
Data Presentation: Summary of Anti-inflammatory Effects
The anti-inflammatory efficacy of methyl this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In-Vitro Anti-inflammatory Activity of Methyl this compound
| Cell Line | Inflammatory Stimulus | Mediator/Protein | Effect of Methyl this compound | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Significant inhibition of production | [3][4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Significant inhibition of production | [3][4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS (protein) | Significant suppression of expression | [3][4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | COX-2 (protein) | Significant suppression of expression | [3][4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | Significant suppression of overproduction | [3][4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β | Significant suppression of overproduction | [3][4] |
| RAW 264.7 Macrophages | P. gingivalis LPS | Cox2, Nos2, Tnfa mRNA | Significant suppression of expression (at 1-10 mM) | [8][9] |
Table 2: In-Vivo Anti-inflammatory Activity of Methyl this compound
| Animal Model | Condition | Key Parameters Measured | Effect of Methyl this compound | Reference |
| Male Sprague-Dawley Rats | Carrageenan-Induced Paw Edema | Paw volume | Cinnamic acid (a derivative) showed anti-inflammatory activity. | [10][11] |
| Mice | LPS-Induced Acute Respiratory Distress Syndrome (ARDS) | Inflammatory cells & molecules (TNF-α, IL-6, IL-1β) in BALF; p38 MAPK/NF-κB activation | Significantly suppressed inflammatory cell recruitment, molecule levels, and pathway activation. | [7] |
| Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | Disease Activity Index, colon length, pro-inflammatory cytokines, MAPK phosphorylation | Relieved symptoms, protected intestinal barrier, inhibited cytokine overexpression, and inhibited MAPK pathway. | [2] |
| Mice | Acetaminophen-Induced Hepatotoxicity | Serum liver enzymes, oxidative stress markers, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Reduced liver injury markers, attenuated oxidative stress, and mitigated cytokine levels via Nrf2 activation. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe common protocols used to investigate the anti-inflammatory properties of methyl this compound.
In-Vitro Assay: LPS-Stimulated Macrophages
This protocol details the common method for assessing the anti-inflammatory effects of methyl this compound on RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various non-cytotoxic concentrations of methyl this compound for 1 hour.[3]
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 200 ng/mL to 1 µg/mL) for a specified period (typically 24 hours) to induce an inflammatory response.[3][12]
-
Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell supernatant using the Griess reagent assay.[12][13]
-
Cytokine and PGE2 Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][13]
-
Western Blot Analysis: To determine the effect on protein expression, cell lysates are collected. Proteins (e.g., iNOS, COX-2, total and phosphorylated forms of p38, JNK, ERK, and IκB) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Caption: A typical experimental workflow for in-vitro analysis of methyl this compound.
In-Vivo Assay: Carrageenan-Induced Paw Edema
This acute inflammation model is widely used to screen for potential anti-inflammatory agents.
-
Animal Acclimatization: Male Sprague-Dawley rats or mice are acclimatized to laboratory conditions for at least one week with free access to food and water. Animals are fasted for 12-18 hours before the experiment.[10][14]
-
Grouping: Animals are randomly divided into several groups: a control group, a positive control group (e.g., receiving indomethacin (B1671933) or diclofenac), and treatment groups receiving different oral doses of methyl this compound.[10]
-
Compound Administration: Test compounds (methyl this compound) and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.).[10]
-
Induction of Inflammation: Thirty minutes to one hour after compound administration, inflammation is induced by a sub-plantar injection of 0.05-0.1 mL of a 1% carrageenan solution into the right hind paw of each animal.[10][14]
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer.[10][14]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. Histopathological analysis and measurement of markers like myeloperoxidase (MPO) can be performed on paw tissue post-euthanasia.[14][15]
Caption: Workflow for the in-vivo carrageenan-induced paw edema experiment.
Conclusion and Future Directions
The collective evidence strongly supports the anti-inflammatory potential of methyl this compound. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways provides a robust mechanistic basis for its observed effects in both cellular and animal models of inflammation. By suppressing the production of a wide array of pro-inflammatory mediators, including NO, PGE2, TNF-α, IL-1β, and IL-6, methyl this compound demonstrates a broad spectrum of activity.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of methyl this compound.
-
Clinical Trials: Given the strong preclinical data and its use as a food additive, well-designed clinical trials are warranted to evaluate its efficacy and safety in human inflammatory conditions, such as inflammatory bowel disease or arthritis.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of methyl this compound analogs could lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.[16][17]
-
Long-term Toxicity: While generally considered safe, comprehensive long-term toxicity studies are necessary before it can be advanced as a chronic therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl this compound protects against dextran sulfate sodium-induced colitis in mice by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomolther.org [biomolther.org]
- 4. Methyl p-Hydroxythis compound Suppresses Lipopolysaccharide-Induced Inflammatory Responses through Akt Phosphorylation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl p-Hydroxythis compound Suppresses Lipopolysaccharide-Induced Inflammatory Responses through Akt Phosphorylation in RAW264.7 Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl p‑hydroxythis compound exerts anti‑inflammatory effects in mouse models of lipopolysaccharide‑induced ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proceedings.ums.ac.id [proceedings.ums.ac.id]
- 11. proceedings.ums.ac.id [proceedings.ums.ac.id]
- 12. Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Function of Cinnamates as Natural Antimicrobial Agents: A Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives, collectively known as cinnamates, are naturally occurring phenolic compounds found in various plants and have demonstrated a broad spectrum of antimicrobial activities.[1][2] These compounds represent a promising scaffold for the development of new anti-infective drugs due to their low toxicity and diverse mechanisms of action.[2] This technical guide provides an in-depth analysis of the antimicrobial functions of cinnamates, detailing their mechanisms of action, structure-activity relationships, and synergistic potential with conventional antibiotics. It summarizes quantitative efficacy data and provides standardized protocols for key experimental evaluations, aimed at researchers, scientists, and drug development professionals.
Introduction
Cinnamic acid is a naturally occurring organic acid derived from the shikimic acid pathway in plants, where it serves as a crucial precursor for a vast array of secondary metabolites, including flavonoids, lignins, and coumarins.[3] Found in spices like cinnamon as well as in propolis and storax, cinnamic acid and its related compounds have long been utilized in traditional medicine for their therapeutic properties, including antiseptic effects.[4] The core structure of cinnamic acid, featuring a phenyl ring, a carboxylic acid function, and a conjugated double bond, offers multiple sites for modification, leading to a wide range of natural and synthetic derivatives with varied and often enhanced biological activities.[3][5] As the threat of multidrug-resistant pathogens grows, cinnamates are gaining significant attention for their potential to inhibit bacteria and fungi through multiple mechanisms, making them a compelling subject for modern drug discovery.[5][6]
Mechanisms of Antimicrobial Action
Cinnamates exert their antimicrobial effects through a multi-targeted approach, which hinders the development of resistance. The primary mechanisms include disruption of cell membrane integrity, inhibition of essential enzymes, interference with biofilm formation and quorum sensing, and synergistic action with existing antibiotics.[3][6]
Cell Membrane Disruption
A primary mechanism of action for many cinnamates is the disruption of the microbial cell membrane's structure and function.[7] Their lipophilic nature allows them to penetrate the lipid bilayer, leading to increased membrane permeability.[8] This compromises the membrane's integrity, causing leakage of vital intracellular components such as ions and ATP, and dissipation of the membrane potential, ultimately leading to cell death.[6][7]
Inhibition of Microbial Enzymes
Cinnamates have been shown to inhibit several key microbial enzymes essential for survival and pathogenesis.
-
ATPases: By inhibiting membrane-bound ATPases, cinnamates disrupt energy metabolism and cellular transport processes.[6]
-
Benzoate (B1203000) 4-hydroxylase (CYP53): In fungi, certain cinnamic acid derivatives act as potent inhibitors of CYP53, an enzyme crucial for the detoxification of aromatic compounds. This inhibition leads to the accumulation of toxic intermediates.[9]
-
β-glucuronidase: Some derivatives have demonstrated inhibitory effects against bacterial β-glucuronidase, an enzyme implicated in the gastrointestinal toxicity of certain drugs.[10]
-
Fatty Acid Synthesis: Molecular docking studies suggest that some cinnamates may target enzymes like β-ketoacyl-ACP synthase (FabH) in bacteria, which is essential for fatty acid synthesis.[3]
Anti-Biofilm Activity
Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers significant resistance to conventional antibiotics.[11][12] Cinnamates and their derivatives, particularly cinnamaldehyde, have shown potent activity in both inhibiting the formation of new biofilms and eradicating established ones.[11][13] They can reduce EPS production and interfere with microbial adhesion to surfaces.[12] For instance, cinnamic acid has demonstrated a biofilm reduction of up to 94.3% against Staphylococcus epidermidis.[11]
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation. Cinnamates, particularly cinnamoyl hydroxamates and cinnamaldehyde, can act as QS inhibitors.[13][14] They can interfere with QS systems, such as the RhlI/R system in Pseudomonas aeruginosa, by competing with signaling molecules, thereby downregulating the expression of virulence genes.[13][14]
Synergistic Effects with Antibiotics
A significant area of interest is the ability of cinnamates to act synergistically with conventional antibiotics, potentially restoring the efficacy of drugs against resistant strains.[15] When combined with β-lactam antibiotics like ampicillin (B1664943) and oxacillin, cinnamic acid and its derivatives can significantly lower the required MIC of the antibiotic.[15][16] This synergistic effect may be due to the membrane-destabilizing action of cinnamates, which could facilitate the entry of antibiotics into the microbial cell.[15] For example, trans-cinnamaldehyde has been shown to reduce the MIC of amikacin (B45834) against MRSA by up to 16-fold.[16]
Structure-Activity Relationship (SAR)
The antimicrobial potency of cinnamates is highly dependent on their chemical structure. Modifications to the phenyl ring, the α,β-unsaturated carbonyl system, and the carboxylic acid group can dramatically alter activity.[17]
-
Phenyl Ring Substitution: The type and position of substituents on the phenyl ring are critical. Electron-withdrawing groups (EWGs) like nitro (NO₂) or trifluoromethyl (CF₃) and apolar groups can influence activity.[17][18] For instance, 4-nitrocinnamaldehyde (B167888) showed more potent antibacterial and antibiofilm activity against uropathogenic E. coli and S. aureus than the parent cinnamaldehyde.[12] Conversely, other studies suggest that substituents like amino (NH₂) or chloro (Cl) groups can be more effective than EWGs like NO₂.[17]
-
Carboxylic Acid Group Modification: The carboxylic acid moiety is a key site for modification. Esterification or amidation can significantly enhance antimicrobial activity.[17] For example, isobutyl cinnamate was found to have broad-spectrum activity with MIC values as low as 0.79 µM against Aspergillus niger, far exceeding the potency of cinnamic acid itself.[17] The increased lipophilicity of esters and amides likely improves their ability to penetrate microbial cell membranes.[8]
-
Side Chain: The α,β-unsaturated double bond is also important for activity. Its reduction to form hydrocinnamic acid derivatives often leads to a decrease in antimicrobial potency.
The following diagram illustrates the key structural features of the this compound scaffold that influence its antimicrobial function.
Caption: Structure-Activity Relationship (SAR) of Cinnamates.
Quantitative Data on Antimicrobial Efficacy
The antimicrobial activity of cinnamates is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table summarizes reported values for various cinnamic acid derivatives against a range of pathogenic microorganisms.
| Compound | Microorganism | MIC | MBC / MFC | Reference |
| Cinnamic Acid | Staphylococcus aureus | >25 mM | 8-10 mM | [19][20] |
| Staphylococcus epidermidis | 256 - >4096 µg/mL | - | [11] | |
| Escherichia coli | >25 mM | >25 mM | [19][20] | |
| Mycobacterium tuberculosis | 270 - 675 µM | 2.0 mM | [4] | |
| Candida albicans | 405 µM | - | [4] | |
| p-Coumaric Acid | Staphylococcus epidermidis | 256 - >4096 µg/mL | - | [11] |
| Ferulic Acid | Staphylococcus epidermidis | >4096 µg/mL | - | [11] |
| Sinapic Acid | Staphylococcus epidermidis | >4096 µg/mL | - | [11] |
| Methyl this compound | Candida albicans | 7.71 µM | - | [17] |
| Bacillus cereus | 7.71 µM | - | [17] | |
| Isobutyl this compound | Candida albicans | 0.89 µM | - | [17] |
| Aspergillus niger | 0.79 µM | - | [17] | |
| N,N-diethylcinnamamide | Aspergillus niger | 0.89 µM | - | [17] |
| Candida albicans | 1.6 µM | - | [17] | |
| Synthetic Cinnamide (cpd 18) | Staphylococcus aureus | 458.15 µM | MBC/MIC ≤ 4 | [3][21] |
| Synthetic this compound (cpd 6) | Candida albicans | 626.62 µM | MFC/MIC ≤ 4 | [3][21] |
| Cinnamaldehyde | Uropathogenic E. coli | 100 µg/mL | - | [12] |
| Staphylococcus aureus | 100 µg/mL | - | [12] |
Note: MIC/MBC values can vary significantly between studies due to differences in microbial strains and testing methodologies.[4]
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of antimicrobial agents. The following sections detail common methodologies for assessing the efficacy of cinnamates.[22][23]
Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[24][25]
Methodology:
-
Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar (B569324) medium. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading Results: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
Determination of MBC/MFC
This assay determines the lowest concentration of the antimicrobial agent required to kill the microorganism.[3][21]
Methodology:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium that does not contain the test compound.
-
Incubate the plates under optimal conditions until growth is visible in the positive control.
-
The MBC or MFC is the lowest concentration from the MIC assay that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.
Anti-Biofilm Assay (Crystal Violet Staining)
This protocol quantifies the ability of a compound to inhibit biofilm formation.
Methodology:
-
Biofilm Formation: In a 96-well flat-bottomed plate, add the microbial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to wells containing various sub-MIC concentrations of the this compound derivative in a growth medium that promotes biofilm formation (e.g., TSB with 0.25% glucose).[11]
-
Incubation: Incubate the plate without agitation for 24-48 hours to allow biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) cells and wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fixation: Fix the remaining biofilm by adding methanol (B129727) to each well for 15 minutes.
-
Staining: Discard the methanol and stain the biofilm by adding a 0.1% crystal violet solution to each well for 15-20 minutes.
-
Resolubilization: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound stain by adding an appropriate solvent (e.g., 33% glacial acetic acid or ethanol).
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader (e.g., at 570-595 nm). A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
The diagram below outlines a generalized workflow for antimicrobial susceptibility testing.
References
- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 14. Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic Interactions between Selected β-Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. woah.org [woah.org]
- 24. mdpi.com [mdpi.com]
- 25. apec.org [apec.org]
Understanding the molecular mechanisms of cinnamate pharmacological effects.
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in pharmacology for their diverse therapeutic properties. Found in various plants, these molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, antioxidant, and antimicrobial effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying these pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anti-inflammatory Effects
Cinnamate derivatives exert potent anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Cinnamic Acid | Inhibition of NO production | RAW264.7 macrophages | >10 mM | |
| Cinnamaldehyde | Inhibition of NO production | RAW264.7 macrophages | ~30 µM | |
| Cinnamaldehyde | Inhibition of PGE2 production | RAW264.7 macrophages | ~37.7 µM | |
| Methyl this compound | Inhibition of COX-2, NOS2, TNFα mRNA | RAW264.7 macrophages | Effective at 1-10 mM | |
| Cinnamic acid derivatives | COX-2 Inhibition | Human Blood | IC50 = 1.09 - 3.0 µM | [1] |
| Methyl p-hydroxythis compound | Suppression of TNF-α, IL-6, IL-1β | LPS-induced ARDS mice | Significant suppression | [2] |
Signaling Pathway: NF-κB Inhibition by Cinnamates
This compound derivatives, particularly cinnamaldehyde, have been shown to inhibit the activation of the NF-κB pathway. This is a critical mechanism underlying their anti-inflammatory effects. The pathway below illustrates the key steps inhibited by cinnamates.
Experimental Protocol: Western Blot for NF-κB Activation
This protocol details the procedure for assessing the effect of a this compound derivative on the nuclear translocation of the NF-κB p65 subunit in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
2. Nuclear and Cytoplasmic Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with a hypotonic buffer to isolate the cytoplasmic fraction.
-
Lyse the remaining nuclear pellet with a nuclear extraction buffer.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of nuclear and cytoplasmic protein extracts on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the nuclear p65 levels to Lamin B1 and cytoplasmic p65 levels to β-actin.
Anticancer Effects
This compound derivatives have demonstrated significant potential as anticancer agents, inducing apoptosis, cell cycle arrest, and inhibiting metastasis in various cancer cell lines.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Cinnamic Acid | HT-144 (Melanoma) | Viability Assay | 2.4 mM | [3] |
| 3,4,5-trihydroxythis compound decyl ester | MCF-7 (Breast Cancer) | MTT Assay | ~3.2 µM | [4] |
| Cinnamoyl sulfonamide hydroxamate | OSCC cell lines | Cytotoxicity | - | |
| Phenyl 2,3-dibromo-3-phenylpropanoate | B16-F10 (Melanoma) | Cytotoxicity | - | [5] |
| Cinnamic acid sulfonamide derivatives | MCF-7 (Breast Cancer) | Antiproliferative | 0.17 µg/mL | [6] |
| 6-Cinnamoyl-4-arylaminothienopyrimidines | A549 (Lung Cancer) | Antiproliferative | 0.04 µM | [6] |
| 6-Cinnamoyl-4-arylaminothienopyrimidines | HeLa (Cervical Cancer) | Antiproliferative | 0.004 µM | [6] |
Signaling Pathway: this compound-Induced Apoptosis
Cinnamates can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of Bcl-2 family proteins, activation of caspases, and subsequent cleavage of PARP.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with solvent) and a blank (medium only).
3. Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8][9]
Neuroprotective Effects
Cinnamic acid and its derivatives have shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity.
Quantitative Data: Neuroprotective and Related Activities
| Compound | Assay | Model | EC50 / IC50 | Reference |
| E-p-methoxycinnamic acid | Neuroprotection against glutamate | Primary cortical neurons | - | [5][10] |
| Cinnamic acid metabolite | COX-2 Inhibition | - | IC50 = 1.85 ± 0.07 μM | [11] |
| Cinnamic acid metabolite | AChE Inhibition | - | IC50 = 8.27 μM | [11] |
Signaling Pathway: MAPK Modulation by Cinnamates
The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in neuronal survival and death. Cinnamates can modulate these pathways to exert their neuroprotective effects.
Antioxidant Effects
The antioxidant properties of this compound derivatives are attributed to their ability to scavenge free radicals and chelate metal ions.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference | |---|---|---|---|---| | Cinnamic acid derivatives | DPPH radical scavenging | - |[12] | | Cinnamon bark ethanol (B145695) extract | DPPH radical scavenging | 0.072 mg/mL |[13] | | Cinnamon bark ethanol extract | ABTS radical scavenging | 335.78 mg Trolox/g |[13] | | Butyl this compound | DPPH and FRAP assays | Highest among tested esters |[14] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of a compound.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in ethanol.
-
Prepare various concentrations of the this compound derivative in ethanol.
2. Assay Procedure:
-
Add 100 µL of the sample solution to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Absorbance Measurement and Calculation:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[15]
Antimicrobial Effects
This compound derivatives exhibit broad-spectrum activity against bacteria and fungi. Esterification of cinnamic acid often enhances its antimicrobial potency.
Quantitative Data: Antimicrobial Activity (MIC in µM)
| Compound | S. aureus | S. epidermidis | P. aeruginosa | C. albicans | A. flavus | Reference |
| Cinnamic Acid | >1578.16 | >1578.16 | >1578.16 | >1578.16 | >1578.16 | [2][16] |
| Methyl this compound | 1578.16 | 1578.16 | 1578.16 | 789.19 | 1578.16 | [2][16] |
| Ethyl this compound | 1452.72 | 1452.72 | 1452.72 | 726.36 | 1452.72 | [2][16] |
| Butyl this compound | 626.62 | 626.62 | 626.62 | 626.62 | 626.62 | [2][16] |
| Decyl this compound | 550.96 | 550.96 | 550.96 | >550.96 | >550.96 | [2][16] |
| Benzyl this compound | 537.81 | 537.81 | 1075.63 | >1075.63 | >1075.63 | [2][16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][17]
1. Preparation of Inoculum:
-
Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
2. Serial Dilution of Compound:
-
Perform a two-fold serial dilution of the this compound derivative in a 96-well plate containing appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
3. Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
4. MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion
Cinnamic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential across a range of diseases. Their ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration highlights their importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore and harness the pharmacological benefits of these natural compounds. Further investigation into their in vivo efficacy, safety, and pharmacokinetic profiles is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl p-hydroxythis compound exerts anti-inflammatory effects in mouse models of lipopolysaccharide-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proceedings.ums.ac.id [proceedings.ums.ac.id]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proceedings.ums.ac.id [proceedings.ums.ac.id]
Methodological & Application
Application Note: Synthesis of Methyl Cinnamate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of methyl cinnamate from trans-cinnamic acid and methanol (B129727) using the Fischer esterification reaction. Methyl this compound, a fragrance and flavoring agent generally recognized as safe (GRAS), is a valuable compound in the pharmaceutical and cosmetic industries.[1][2][3] This document outlines conventional and microwave-assisted methods, including reagent quantities, reaction conditions, and purification procedures. The provided protocols are designed to be robust and reproducible, yielding high-purity methyl this compound.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4][5] The reaction is an equilibrium process, and various techniques can be employed to drive it towards the product side, such as using an excess of one reactant or removing water as it is formed. In the synthesis of methyl this compound, trans-cinnamic acid is reacted with methanol, typically using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).[1][3][6] This application note details multiple protocols for this transformation, offering flexibility in terms of reaction time and equipment availability.
Data Presentation
The following table summarizes the quantitative data from various reported Fischer esterification protocols for the synthesis of methyl this compound.
| Parameter | Conventional Method 1 | Conventional Method 2 | Microwave-Assisted Method |
| Starting Material | trans-Cinnamic Acid | trans-Cinnamic Acid | trans-Cinnamic Acid |
| Amount of Cinnamic Acid | ~250 mg[4] | 0.12 mmol[7] | Not Specified |
| Reagents | |||
| Alcohol | Methanol (MeOH) | Methanol (MeOH) | Methanol (MeOH) |
| Volume of Alcohol | 9 mL[4] | 1 mL (+ 1 mL Ethyl Acetate (B1210297) as co-solvent)[7] | 0.45 M solution |
| Catalyst | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) or pTSA |
| Amount of Catalyst | 3 drops[4] | 0.5 mL (95%)[7] | 50 mol %[1] |
| Reaction Conditions | |||
| Temperature | ~90 °C (reflux)[4] | Room Temperature[7] | 110 °C[1][6] |
| Reaction Time | 1 hour[6] | 3 days[7] | 2 minutes[1][6] |
| Work-up & Purification | |||
| Neutralization | Saturated Sodium Bicarbonate (NaHCO₃) solution[6] | Saturated Sodium Bicarbonate (NaHCO₃) solution[7] | Saturated Sodium Bicarbonate (NaHCO₃) solution[1][6] |
| Extraction Solvent | Diethyl Ether[6] | Ethyl Acetate[7] | Diethyl Ether[1][6] |
| Drying Agent | Magnesium Sulfate (MgSO₄)[1][6] | Magnesium Sulfate (MgSO₄)[7] | Magnesium Sulfate (MgSO₄)[1] |
| Yield | Average 68% (range 34-98%)[1] | Not specified | up to 97% (H₂SO₄), 91% (pTSA)[1] |
Experimental Protocols
Protocol 1: Conventional Reflux Method
This protocol describes the synthesis of methyl this compound using conventional heating under reflux.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add approximately 250 mg of trans-cinnamic acid.[4]
-
Add 9 mL of methanol to the flask.[4]
-
Carefully add 3 drops of concentrated sulfuric acid to the mixture.[4]
-
Place a condenser on the flask and place the apparatus in an aluminum block on a hotplate preheated to approximately 90 °C.[4]
-
Reflux: Stir the reaction mixture and allow it to reflux for 1 hour.[6]
-
Work-up:
-
Isolation:
Protocol 2: Room Temperature Method
This protocol is suitable when heating is not desirable or available, though it requires a longer reaction time.
-
Reaction Setup: In a suitable flask, dissolve 0.12 mmol of cinnamic acid in a mixture of 1 mL of methanol and 1 mL of ethyl acetate (as a co-solvent).[7]
-
Add 0.5 mL of 95% sulfuric acid to the solution.[7]
-
Reaction: Stir the mixture at room temperature for 3 days.[7]
-
Work-up:
-
Isolation:
Protocol 3: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time.
-
Reaction Setup: In a microwave reaction vessel, combine trans-cinnamic acid, methanol (to achieve a 0.45 M solution), and 50 mol % of either concentrated sulfuric acid or p-toluenesulfonic acid.[1]
-
Microwave Irradiation: Heat the reaction vessel in a microwave reactor at 110 °C for 2 minutes.[1][6]
-
Cooling: Allow the vessel to cool to below 55 °C.[1]
-
Work-up and Isolation: Follow the work-up and isolation steps outlined in Protocol 1 (Conventional Reflux Method).
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of the Fischer esterification reaction.
Caption: Experimental workflow for the synthesis of methyl this compound.
Caption: Simplified signaling pathway of the Fischer esterification mechanism.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis Of Methyl this compound - 1992 Words | Bartleby [bartleby.com]
- 3. ERIC - EJ1276565 - Transmutation of Scent: An Evaluation of the Synthesis of Methyl this compound, a Commercial Fragrance, via a Fischer Esterication for the Second-Year Organic Laboratory, Journal of Chemical Education, 2020-Nov [eric.ed.gov]
- 4. Solved EXPERIMENT XI Synthesis of Methyl this compound via | Chegg.com [chegg.com]
- 5. aspire.apsu.edu [aspire.apsu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cinnamates in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives, collectively known as cinnamates, are a class of phenolic compounds widely distributed in the plant kingdom.[1] These compounds are recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Accurate and reliable quantification of cinnamates in plant extracts is essential for the quality control and standardization of herbal products, as well as for pharmacological research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of phenolic compounds in complex matrices like plant extracts due to its high resolution, sensitivity, and reproducibility.[1] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of cinnamates in plant extracts.
Principle of the Method
The quantification of cinnamates is typically achieved using a C18 stationary phase, which is nonpolar.[1] The mobile phase usually consists of an acidic aqueous solution (e.g., containing acetic acid, formic acid, or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1] The acidic nature of the mobile phase ensures that the cinnamate compounds are in their protonated form, which enhances their retention and improves the peak shape on the C18 column.[1] Detection is commonly performed with a UV detector at a wavelength corresponding to the maximum absorbance of the specific this compound, which generally falls within the 270-320 nm range.[1][2]
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial to obtain accurate and reproducible results by removing interfering substances from the sample matrix.[3]
Protocol for Extraction of Cinnamates from Plant Material:
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 200 mg of the powdered plant sample into a centrifuge tube.[4]
-
Add 5 mL of methanol (or another suitable solvent like acetonitrile) to the tube.[4]
-
Sonicate the mixture for 30 minutes at room temperature to facilitate the extraction of cinnamates.[4]
-
Add methanol to bring the final volume to a known value in a volumetric flask.[4]
-
-
Filtration: Filter the resulting solution through a 0.20 µm pore size nylon membrane filter to remove particulate matter that could clog the HPLC column.[4]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.
HPLC Instrumentation and Conditions
Instrumentation:
-
An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column oven is required.[2][4][5]
Chromatographic Conditions:
The following table summarizes typical HPLC conditions for the analysis of cinnamates. These parameters may require optimization depending on the specific plant matrix and target cinnamates.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[4][5] |
| Mobile Phase | A: AcetonitrileB: Water with 0.04% Acetic Acid (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 29°C[4] |
| Detection Wavelength | 280 nm (for Cinnamaldehyde)[4] or 270-280 nm (for Cinnamic Acid)[1] |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard (e.g., trans-cinnamaldehyde or trans-cinnamic acid) and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.5 to 50 µg/mL.[1]
Calibration Curve and Quantification
-
Inject the prepared working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Inject the prepared plant extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the specific this compound in the sample using the regression equation obtained from the calibration curve.[1]
Method Validation
To ensure the reliability of the results, the developed HPLC method should be validated according to international guidelines (e.g., ICH guidelines).[6][7] Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999[8] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1[9] |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1[9] |
| Precision (Repeatability and Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2%[6][10] |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery between 98% and 102%[11] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from other components at the retention time of the analyte.[12] |
Quantitative Data Summary
The following tables present example quantitative data for the validation of an HPLC method for cinnamaldehyde (B126680) and a summary of results for different this compound derivatives from a study.
Table 1: Method Validation Data for Cinnamaldehyde Quantification [6][10]
| Parameter | Result |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | 0.9995 |
| LOD (µg/mL) | 0.062[6][10] |
| LOQ (µg/mL) | 0.19[6][10] |
| Intra-day Precision (%RSD) | < 2.0 |
| Inter-day Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 99.5 - 101.2 |
Table 2: Linearity Data for Various this compound Derivatives [8]
| Compound | Linearity Range (µg) | Correlation Coefficient (r²) |
| Coumarin (CO) | 0.5 - 5.0 | > 0.999 |
| O-coumaric acid (OC) | 0.25 - 4.0 | > 0.999 |
| Cinnamoylgrandifloric acid (CA) | 0.5 - 3.0 | > 0.999 |
Visualizations
Caption: Experimental workflow for the quantification of cinnamates in plant extracts.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. jmpas.com [jmpas.com]
- 5. benchchem.com [benchchem.com]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Particularities of validation HPLC method dosing [repository.usmf.md]
Application Note: A Comprehensive Protocol for the Isolation and Characterization of Cinnamate Derivatives from Cinnamomum Species
Audience: Researchers, scientists, and drug development professionals.
Introduction The genus Cinnamomum comprises over 250 aromatic, evergreen trees and shrubs belonging to the Lauraceae family, which are widely distributed in tropical and subtropical regions.[1][2] These species are a rich source of various bioactive compounds, particularly cinnamate derivatives, which are a class of phenylpropanoids. Key this compound derivatives found in Cinnamomum include cinnamaldehyde, cinnamic acid, cinnamyl acetate, methyl this compound, and eugenol.[3][4] These compounds are responsible for the characteristic flavor and aroma of cinnamon and possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer activities.[2][5] This document provides a detailed protocol for the extraction, isolation, and characterization of these valuable compounds.
I. Experimental Protocols
This section details the methodologies for extracting crude mixtures of this compound derivatives from Cinnamomum bark and subsequently isolating and purifying individual compounds.
A. Extraction Methodologies
The choice of extraction method can significantly impact the yield and composition of the extracted this compound derivatives.
1. Solvent Extraction
This method is suitable for extracting a broad range of compounds, including both volatile and non-volatile this compound derivatives.
-
Plant Material Preparation: Obtain dried bark of a Cinnamomum species from a local market or supplier.[1] Clean the bark and dry it under sunlight for 24 hours.[1] Grind the dried bark into a fine powder (e.g., 125-micron particle size) and store it in an airtight container.[1]
-
Maceration Protocol:
-
Weigh 2g of the cinnamon powder and place it in a conical flask.[1]
-
Add 50 mL of 50% (v/v) methanol (B129727) as the solvent.[1]
-
Adjust the pH of the solution to 5.[1]
-
Allow the mixture to soak for 3 days at room temperature.[1]
-
After the soaking period, filter the solution using Whatman No. 1 filter paper.[1]
-
The resulting filtrate is the crude methanolic extract. For further purification, the filtrate can be heated to 65°C, made up to 50 mL with distilled water, and then incubated with an equal volume of hexane (B92381) for 2 hours to partition compounds.[1]
-
-
Alternative Solvents: 95% or 96% ethanol (B145695) can also be used effectively for extraction.[6]
2. Steam Distillation
This technique is ideal for isolating volatile compounds, particularly cinnamaldehyde, which is the major component of cinnamon essential oil.[7][8]
-
Apparatus Setup:
-
Place 100 to 150 g of mashed or ground cinnamon bark into a 1L round-bottom distillation flask.[8][9]
-
Add a sufficient amount of distilled water to cover the plant material.[7] A surfactant like Triton X-100 (2 drops) can be added to reduce foaming.[9]
-
Connect the flask to a steam generator and a condenser with a collection flask.[8]
-
-
Distillation Process:
-
Heat the flask to boil the water and generate steam (100°C).[8] The steam will pass through the cinnamon powder, carrying the volatile essential oils.[7]
-
Condense the steam and collect the distillate, which will appear as a milky emulsion of oil and water.[9]
-
Continue the process for a set duration (e.g., 5 to 10 hours) or until the distillate is no longer milky.[8][9]
-
-
Isolation of Essential Oil:
-
Transfer the collected distillate to a separatory funnel.[7]
-
Allow the layers to separate. The essential oil, being denser, will settle at the bottom.[8]
-
Drain the lower oil layer. Repeat the separation several times to maximize recovery.[8]
-
For further purification, the aqueous layer can be extracted with an organic solvent like dichloromethane (B109758) or ether to recover dissolved cinnamaldehyde.[7][9]
-
B. Purification and Isolation Methodologies
Following extraction, chromatographic techniques are employed to separate individual this compound derivatives from the crude extract.
1. Column Chromatography
A standard technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[1]
-
Stationary Phase Preparation:
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).[1]
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading and Elution:
-
Concentrate the crude extract and dissolve it in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a mobile phase system. For cinnamic acid purification, a mobile phase of benzene:dioxane:acetic acid (6:7:3) has been used.[10] For cinnamaldehyde, elution can start with hexane and gradually increase polarity by adding ethyl acetate.
-
Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).[10]
-
Combine fractions containing the pure compound and evaporate the solvent using a rotary evaporator.[10]
-
2. Solid Phase Extraction (SPE)
A rapid and efficient method for sample clean-up and fractionation.[6]
-
Protocol for Cinnamaldehyde Isolation:
-
Condition a carbon-based sorbent (CBS) SPE cartridge.
-
Load the ethanolic cinnamon extract onto the cartridge.
-
Optimize parameters such as pH (optimum at 9) and contact time (optimum at 10 min).[6]
-
Wash the cartridge to remove impurities.
-
Elute the target compound, cinnamaldehyde, using an appropriate solvent like isopropanol.[6]
-
3. High-Speed Counter-Current Chromatography (HSCCC)
An advanced liquid-liquid chromatography technique that does not use a solid support matrix, ideal for separating complex mixtures of natural products.[11]
-
Solvent System: A two-phase solvent system is required. For separating cinnamic acids, a system composed of n-hexane-ethyl acetate-methanol-0.5% aqueous acetic acid (1:3:1:4, v/v) has been proven effective.[11]
-
Separation Protocol:
-
The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).[11]
-
The crude extract (e.g., 250 mg) is dissolved in a mixture of the upper and lower phases and injected into the instrument.[11]
-
The apparatus is rotated at high speed while the mobile phase (the lower phase) is pumped through at a specific flow rate (e.g., 1.6 mL/min).[11]
-
Fractions are collected and analyzed by HPLC to identify the pure compounds.[11]
-
II. Data Presentation
Quantitative data from various studies are summarized below for easy comparison.
Table 1: Yield and Purity of this compound Derivatives from Cinnamomum Species
| Compound/Extract | Species | Method | Yield | Purity | Reference |
| Cinnamaldehyde | Cinnamomum sp. | Column Chromatography | 52.0 mg/L (from 44.6 mg/L) | Improved | [1][6] |
| Cinnamaldehyde | Cinnamomum sp. | Solid Phase Extraction (SPE) | 0.72% | - | [6] |
| Cinnamaldehyde | Cinnamomum zeylanicum | Steam Distillation (5 hr) | - | 94.73% | [8] |
| Cinnamaldehyde | Cinnamomum zeylanicum | Soxhlet Extraction (5 hr) | 5.785 g / 100-150g | 73.16% | [8] |
| Essential Oil | C. griffithii (leaf) | Hydrodistillation | 3.60% (v/w) | - | [12] |
| Essential Oil | C. crassinervium (root) | Hydrodistillation | 0.27% (v/w) | - | [12] |
| Cichoric Acid | Echinacea purpurea | HSCCC | 65.1 mg / 250mg extract | 98.5% | [11] |
| Cinnamic Acid Derivative | Echinacea purpurea | HSCCC | 4.0 mg / 250mg extract | 94.6% | [11] |
| Cinnamaldehyde | Cinnamomum sp. | NMR Quantification | 0.840 - 23.882 mg/g | - | [13] |
| Coumarin | Cinnamomum cassia | NMR Quantification | 0.498 - 3.082 mg/g | - | [13] |
Note: Data from Echinacea purpurea is included to demonstrate the efficiency of the HSCCC method for isolating cinnamic acid derivatives.[11]
Table 2: Analytical Parameters for Compound Identification
| Compound | Analytical Method | Key Parameters | Reference |
| Cinnamic Acids | HPLC-DAD | Column: Narrow bore C18; Monitored at 320 nm. | [14] |
| Cinnamyl this compound | HPLC-UV | Column: C18 reversed-phase; Mobile Phase: Acetonitrile:Water (70:30 v/v); Detection: 278 nm. | [15] |
| Cinnamyl this compound | GC-MS | Column: DB-5ms; Temperature Program: 100°C to 280°C; Ionization: EI at 70 eV. | [15] |
| Cinnamic Acid | 1H NMR (600 MHz, CD3OD) | δ 7.33–7.84 ppm | [16][17] |
| Cinnamaldehyde | 1H NMR (600 MHz, CD3OD) | δ 9.45–9.77 ppm | [16][17] |
III. Visualization of Workflows and Pathways
Diagrams created using Graphviz to illustrate key processes.
Caption: Workflow for this compound derivative isolation.
Caption: Decision tree for analytical method selection.
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. researchgate.net [researchgate.net]
- 11. Efficient counter-current chromatographic isolation and structural identification of two new cinnamic acids from Echinacea purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukm.my [ukm.my]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cinnamyl Cinnamate in Intramolecular Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinnamyl cinnamate, an ester formed from cinnamyl alcohol and cinnamic acid, serves as a valuable precursor in organic synthesis.[1] Its primary application lies in the intramolecular Diels-Alder (IMDA) reaction to construct complex molecular architectures, particularly aryltetralin and arylnaphthalene lignans (B1203133).[1][2] These lignans, such as podophyllotoxin, are of significant interest in drug discovery due to their potent anticancer activities.[1][2] The IMDA reaction of cinnamyl this compound involves a [4+2] cycloaddition where the cinnamyl alcohol moiety acts as the diene and the cinnamic acid moiety functions as the dienophile, all within the same molecule.[1] This document provides detailed application notes, experimental protocols, and quantitative data for utilizing cinnamyl this compound and its derivatives in IMDA reactions.
Data Presentation: Synthesis of Cinnamyl this compound
The synthesis of the cinnamyl this compound precursor is a critical first step. Several methods are available, with the Steglich esterification and the acyl halide method being the most common.[1] The choice of method can be guided by factors such as desired yield and substrate sensitivity.
Table 1: Comparison of Synthetic Methods for Cinnamyl this compound
| Synthesis Protocol | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference(s) |
| Steglich Esterification (DCC) | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | Dichloromethane (DCM) | Room Temperature | 1.5 hours | ~98% | [1][2] |
| "Greener" Steglich Esterification (EDC) | (E)-Cinnamic acid, Cinnamyl alcohol, EDC, DMAP | Acetonitrile (B52724) | 40-45 | 45 minutes | ~70% (average) | [1][3] |
| Acyl Halide Method | Cinnamic acid, Thionyl chloride, Cinnamyl alcohol | Organic Solvent (e.g., N,N-dimethylaniline) | 30-50 | 6-8 hours | ~41-89% | [2][4] |
DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-(Dimethylamino)pyridine; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Experimental Protocols
Protocol 1: Synthesis of Cinnamyl this compound via Steglich Esterification (DCC)
This protocol provides a high-yield synthesis of cinnamyl this compound.[1][2]
Materials:
-
Cinnamic acid
-
Cinnamyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve cinnamic acid and a catalytic amount of DMAP in anhydrous DCM.
-
In a separate flask, prepare a solution of cinnamyl alcohol in anhydrous DCM and a solution of DCC in anhydrous DCM.[4]
-
Under an inert atmosphere (e.g., Nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.
-
Slowly add the DCC solution to the reaction mixture with stirring.[1]
-
Allow the reaction to stir at room temperature for 1.5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form upon completion.[4]
-
Filter the mixture to remove the DCU and wash the precipitate with DCM.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Further purification can be achieved by column chromatography on silica (B1680970) gel.[1]
Expected Yield: 82–98%.[2]
Protocol 2: "Greener" Synthesis of Cinnamyl this compound via Steglich Esterification (EDC)
This modified protocol utilizes a water-soluble carbodiimide (B86325) and a less hazardous solvent.[1][3]
Materials:
-
(E)-Cinnamic acid (1.2 equiv.)
-
Cinnamyl alcohol (1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (3 equiv.)
-
Acetonitrile
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a 50 mL round-bottom flask, combine (E)-cinnamic acid, DMAP, and EDC.
-
Add acetonitrile (approx. 15 mL) and cinnamyl alcohol to the mixture along with a magnetic stir bar.
-
Clamp the flask in a pre-heated water bath at 40-45 °C and stir the reaction for 45 minutes.[1]
-
After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ester product.
Protocol 3: Intramolecular Diels-Alder (IMDA) Reaction of a Cinnamyl this compound Derivative
This is a general protocol for the thermal intramolecular cycloaddition. The specific temperature and reaction time will depend on the substrate.[1]
Materials:
-
Substituted cinnamyl this compound derivative
-
High-boiling point solvent (e.g., xylenes, dichlorobenzene)
Procedure:
-
Dissolve the cinnamyl this compound derivative in the high-boiling point solvent in a flask equipped with a reflux condenser.[1]
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction temperature is typically in the range of 140-180 °C.[1]
-
Monitor the progress of the reaction by TLC or HPLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the resulting lignan (B3055560) product by column chromatography on silica gel.[1]
Visualizations
Synthetic Pathway to Lignans
The following diagram illustrates the general synthetic pathway from cinnamic acid and cinnamyl alcohol derivatives to lignan skeletons via the intramolecular Diels-Alder reaction.
Caption: Synthetic pathway to lignans from cinnamyl this compound.
Experimental Workflow for IMDA Reaction
This diagram outlines the key steps in performing the intramolecular Diels-Alder reaction of a cinnamyl this compound derivative.
Caption: Experimental workflow for the IMDA reaction.
Mechanism of the Intramolecular Diels-Alder Reaction
The intramolecular Diels-Alder reaction of cinnamyl this compound is a concerted pericyclic reaction.[5] It proceeds through a [4+2] cycloaddition, where the four pi electrons of the diene (from the cinnamyl alcohol moiety) and the two pi electrons of the dienophile (from the cinnamic acid moiety) rearrange to form a new six-membered ring.[1][5] Computational studies have shown that this transformation involves an intermediate and two transition states, ultimately leading to the formation of the lignan product after a[1][4]-hydrogen migration to achieve rearomatization.[2][6] The stereochemistry of the reaction is often highly controlled due to the cyclic nature of the transition state.[7]
Caption: Simplified mechanism of the IMDA reaction.
Applications in Drug Development
The primary significance of the cinnamyl this compound IMDA reaction in drug development is its efficient construction of the aryltetralin and arylnaphthalene lignan core structures.[1][2] These natural product scaffolds are found in compounds with potent biological activities, most notably anticancer properties.[1][2] Podophyllotoxin and its analogues, for instance, are well-known tubulin polymerization inhibitors used in cancer chemotherapy. The ability to synthesize a variety of substituted lignans through this IMDA strategy allows for the creation of compound libraries for structure-activity relationship (SAR) studies, aiding in the discovery and optimization of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
Application Note: Spectroscopic Characterization of Synthetic Cinnamates using ¹H-NMR and ¹³C-NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthetic cinnamates are a class of organic compounds widely utilized in the pharmaceutical, fragrance, and flavor industries.[1] Structurally, they are esters of cinnamic acid, possessing a phenyl group attached to an α,β-unsaturated ester functionality. This unique structure gives rise to characteristic signals in Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H-NMR and ¹³C-NMR are indispensable tools for the unambiguous structural confirmation, purity assessment, and stereochemical analysis (E/Z isomerism) of these compounds.[2] This document provides detailed protocols for the synthesis of a representative this compound, its preparation for NMR analysis, and the interpretation of its spectral data.
Experimental Protocols
Protocol 1: Synthesis of Ethyl this compound via Wittig Reaction
This protocol describes a solvent-free Wittig reaction to synthesize ethyl this compound from benzaldehyde (B42025) and a commercially available ylide.[3]
Materials:
-
Benzaldehyde
-
Hexanes
-
5 mL conical vial
-
Magnetic spin vane
-
Pipettes
-
Cotton plugs for filtration
Methodology:
-
Place a pre-weighed amount of benzaldehyde into a dry 5 mL conical vial.[3]
-
Add the solid (carbethoxymethylene)triphenylphosphorane reagent to the vial. A 1:1.15 stoichiometric ratio of benzaldehyde to the ylide is recommended.[3]
-
Add a spin vane and stir the mixture vigorously at room temperature for 15-20 minutes. Periodically scrape the solid from the sides of the vial to ensure thorough mixing.[3]
-
After the reaction period, add approximately 1.5 mL of hexanes to the vial and stir to dissolve the ethyl this compound product.[3]
-
Prepare a filter by placing a small cotton plug into a Pasteur pipette.[4]
-
Transfer the hexane (B92381) solution containing the product through the cotton filter into a clean, pre-weighed conical vial, leaving the solid triphenylphosphine (B44618) oxide byproduct behind.[3]
-
Perform a second extraction of the reaction mixture with another 1.5 mL of hexanes and filter this into the second conical vial to maximize yield.[3]
-
Gently evaporate the hexanes using a hotplate (85-90°C) in a well-ventilated hood to yield the ethyl this compound product.[3]
-
The final product can be further purified by distillation under reduced pressure if necessary.[5]
Protocol 2: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4]
Materials:
-
Synthesized this compound (5-25 mg)[6]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1]
-
5 mm NMR tube and cap[7]
-
Pasteur pipette and cotton wool[4]
-
Vial
Methodology:
-
Weigh 5-25 mg of the purified this compound into a clean, dry vial.[6]
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as CDCl₃.[8] Deuterated solvents are used because the deuterium (B1214612) signal provides a lock for the spectrometer to stabilize the magnetic field.[6]
-
Ensure the sample is fully dissolved.
-
To remove any suspended particles that can degrade spectral resolution, filter the solution directly into the NMR tube through a Pasteur pipette containing a small cotton plug.[4]
-
Adjust the final volume in the NMR tube to a height of about 4-5 cm (approximately 0.55-0.7 mL) to ensure it properly fills the instrument's detection coil.[4][6]
-
Cap the NMR tube securely and label it clearly. Do not use tape for labeling.[8]
Protocol 3: NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H-NMR Acquisition Parameters (Typical):
-
Spectral Width (SW): 10-12 ppm[1]
-
Acquisition Time (AQ): 1-2 seconds[1]
-
Relaxation Delay (D1): 1-5 seconds (a longer delay ensures more accurate integration)[1]
-
Temperature: Room temperature (e.g., 298 K)[1]
¹³C-NMR Acquisition Parameters (Typical):
-
Spectral Width (SW): 0-200 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Pulse Program: Typically a proton-decoupled experiment.
Data Processing Steps:
-
Fourier Transformation (FT): Convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.[1]
-
Phase Correction: Adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.[1]
-
Baseline Correction: Ensure a flat baseline across the spectrum.[1]
-
Referencing: Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) to 0.00 ppm.[1][9]
-
Integration: Determine the relative number of protons for each signal in the ¹H-NMR spectrum.[1]
-
Peak Picking: Identify the precise chemical shift (ppm) for each peak.[1]
Data Presentation and Interpretation
The NMR spectra of cinnamates are highly characteristic. For trans-ethyl this compound, the two vinylic protons (Hα and Hβ) show a large coupling constant (J ≈ 16 Hz), which is definitive for the trans configuration.[1] The aromatic protons typically appear as a multiplet, while the ethyl ester protons present as a quartet and a triplet.
Table 1: ¹H-NMR Spectral Data for trans-Ethyl this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl (-CH₃) | 1.32 - 1.35 | Triplet (t) | ~7.1 | 3H |
| Ethyl (-CH₂) | 4.24 - 4.28 | Quartet (q) | ~7.1 | 2H |
| Vinylic Proton (Hα) | 6.42 - 6.46 | Doublet (d) | ~16.0 | 1H |
| Aromatic Protons | 7.35 - 7.54 | Multiplet (m) | N/A | 5H |
| Vinylic Proton (Hβ) | 7.67 - 7.68 | Doublet (d) | ~16.0 | 1H |
(Data compiled from sources[10][11])
Table 2: ¹³C-NMR Spectral Data for trans-Ethyl this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | 14.3 |
| Ethyl (-CH₂) | 60.4 |
| Vinylic Carbon (Cα) | 118.2 - 118.4 |
| Aromatic Carbons (C-ortho, C-meta) | 128.0 - 128.9 |
| Aromatic Carbon (C-para) | 130.1 - 130.2 |
| Aromatic Carbon (C-ipso) | 134.4 - 134.5 |
| Vinylic Carbon (Cβ) | 144.5 |
| Carbonyl Carbon (C=O) | 166.8 - 166.9 |
(Data compiled from sources[10][11])
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis and NMR characterization.
Structural Interpretation Diagram
Caption: Correlation of ethyl this compound structure with ¹H-NMR signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl this compound Synthesis - 921 Words | Cram [cram.com]
- 3. webassign.net [webassign.net]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. sites.bu.edu [sites.bu.edu]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for | Chegg.com [chegg.com]
Application Notes and Protocols for Determining the Anti-inflammatory Activity of Cinnamates Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, there is a significant interest in the discovery and development of novel anti-inflammatory agents. Cinnamates, a class of compounds derived from cinnamic acid, are naturally occurring phytochemicals found in various plants, notably in cinnamon.[1][2] Emerging evidence suggests that cinnamates possess potent anti-inflammatory properties, making them promising candidates for therapeutic development.[1][2]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the anti-inflammatory potential of cinnamates. The described assays quantify key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, this document outlines the underlying signaling pathways commonly modulated by cinnamates, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Key Inflammatory Markers and Signaling Pathways
The anti-inflammatory effects of cinnamates are often attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.
-
Nitric Oxide (NO): A signaling molecule involved in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses.[2][3]
-
Reactive Oxygen Species (ROS): Chemically reactive molecules containing oxygen that can damage cells and contribute to the inflammatory cascade.[4][5]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These signaling proteins play a central role in orchestrating the inflammatory response.[6][7][8]
-
NF-κB Signaling Pathway: A key transcription factor that regulates the expression of many pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[9][10]
-
MAPK Signaling Pathway: A group of protein kinases (including ERK, JNK, and p38) that are involved in cellular responses to a variety of stimuli and play a critical role in the production of inflammatory mediators.[9][11]
Data Presentation: Anti-inflammatory Activity of Cinnamates
The following tables summarize the inhibitory concentrations (IC50) of various cinnamates on the production of key inflammatory mediators. This data provides a comparative overview of their anti-inflammatory potency.
Table 1: Inhibitory Effects of Cinnamates on Nitric Oxide (NO) Production
| Compound | Cell Line | Inducer | IC50 (µM) | Reference |
| Cinnamaldehyde | RAW 264.7 | LPS | 45.56 ± 1.36 | [2] |
| Cinnamic Acid | RAW 264.7 | LPS | > 50 | [2] |
| Cinnamyl Alcohol | RAW 264.7 | LPS | > 50 | [2] |
Table 2: Inhibitory Effects of Cinnamates on Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Inducer | IC50 (µM) | Reference |
| Cinnamaldehyde | TNF-α | RAW 264.7 | LPS | ~30 | [1] |
| Cinnamaldehyde | PGE2 | RAW 264.7 | LPS | ~37.7 | [1] |
| Bornyl Cinnamate | TNF-α, IL-1β | RAW 264.7 | LPS | Inhibition Observed | [10] |
Experimental Workflow
The general workflow for assessing the anti-inflammatory activity of cinnamates involves cell culture, treatment with the test compound, stimulation of an inflammatory response, and subsequent measurement of inflammatory markers.
Caption: General experimental workflow for assessing the anti-inflammatory activity of cinnamates.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for in vitro inflammation studies.[12][13]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Plating: Seed cells in appropriate well plates (e.g., 96-well or 24-well) at a predetermined density and allow them to adhere overnight.[14][15]
-
Treatment:
-
Prepare stock solutions of cinnamates in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to desired concentrations in the culture medium.
-
Pre-treat the cells with various concentrations of cinnamates for a specified period (e.g., 1-2 hours) before inducing inflammation.[14]
-
-
Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.[15]
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[12]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.[12]
-
Protocol:
-
After treating the cells with cinnamates and stimulating with LPS for 18-24 hours, collect the cell culture supernatant.[14]
-
In a 96-well plate, add 50-100 µL of the supernatant to each well.[15]
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.[14]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[15]
-
Measure the absorbance at 540 nm using a microplate reader.[14][15]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Reactive Oxygen Species (ROS) Assay
This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.[4][16]
-
Principle: DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5]
-
Protocol:
-
After treatment with cinnamates and LPS, wash the cells with phosphate-buffered saline (PBS).[16]
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[4][5][17]
-
Wash the cells again with PBS to remove the excess probe.[16]
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4][18]
-
Pro-inflammatory Cytokine Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in the cell culture supernatant.
-
Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[8]
-
General Protocol (specific details may vary by kit manufacturer):
-
Collect the cell culture supernatant after treatment with cinnamates and LPS stimulation.
-
Add standards and samples to the wells of the antibody-coated microplate.[6][19]
-
Incubate for a specified time (e.g., 2-3 hours) at room temperature.[6][19]
-
Wash the wells multiple times with a wash buffer to remove unbound substances.[6][19]
-
Add the biotinylated detection antibody and incubate.[19]
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.[19]
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color develops.[6][19]
-
Measure the absorbance at 450 nm using a microplate reader.[6][19]
-
Calculate the cytokine concentration based on a standard curve.
-
Signaling Pathway Analysis
NF-κB Signaling Pathway
Cinnamates have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[9][10]
Caption: Cinnamates inhibit the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade in the inflammatory response that can be targeted by cinnamates.[9]
Caption: Cinnamates modulate the MAPK signaling pathway.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for characterizing the anti-inflammatory properties of cinnamates. By quantifying key inflammatory mediators and elucidating their effects on critical signaling pathways like NF-κB and MAPK, researchers can gain valuable insights into the therapeutic potential of these natural compounds. The provided protocols offer a starting point for establishing these assays in a laboratory setting, and the compiled data serves as a useful reference for comparing the activity of different this compound derivatives. This comprehensive approach is essential for the systematic evaluation and development of cinnamates as novel anti-inflammatory agents.
References
- 1. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. nwlifescience.com [nwlifescience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bornyl this compound inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Assessing the Antimicrobial and Antifungal Activity of Cinnamate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest for their diverse biological activities, including notable antimicrobial and antifungal properties.[1][2][3] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, offer a promising scaffold for the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance.[3][4] The mechanism of action for cinnamate derivatives often involves the disruption of microbial cell membranes.[1][3][4][5] In fungi, they can interact with ergosterol, a key component of the fungal cell membrane.[1][3][5] This document provides detailed protocols for the systematic evaluation of the antimicrobial and antifungal efficacy of this compound derivatives.
Key Experimental Protocols
Several standardized methods are employed to determine the susceptibility of microorganisms to antimicrobial agents. The most common in vitro assays include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), and the agar (B569324) disk diffusion method for a qualitative assessment of antimicrobial activity.[6][7][8][9] To further characterize the cidal (killing) activity of the compounds, the Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) are determined.[10][11][12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]
Principle: Serial dilutions of the this compound derivative are prepared in a liquid growth medium in a 96-well microtiter plate.[7][15][16] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][14]
Protocol:
-
Preparation of this compound Derivative Stock Solution:
-
Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution. Ensure the final concentration of the solvent in the assay does not inhibit microbial growth.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to all wells of a 96-well microtiter plate.[16]
-
Add 100 µL of the this compound derivative stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.[16]
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select several isolated colonies of the test microorganism.[13]
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[17]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.[17]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[14]
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi (e.g., 24-48 hours).[7][15]
-
-
Result Interpretation:
Agar Disk Diffusion (Kirby-Bauer) Assay
The agar disk diffusion test is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[6][8][18]
Principle: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[9][19] Filter paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.[6][19] The diameter of this zone of inhibition is proportional to the susceptibility of the organism.
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard as described for the MIC protocol.[9]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure uniform coverage.[9]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[19]
-
-
Result Interpretation:
-
Measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper.[18] The interpretation of results (susceptible, intermediate, or resistant) requires the establishment of standardized zone diameter breakpoints, which may need to be determined for novel compounds.
-
Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) Assays
These assays determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[10][11]
Principle: Following the determination of the MIC, an aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test agent.[10][20] After incubation, the number of surviving organisms is determined. The MBC or MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.[10][11][12]
Protocol:
-
Following MIC Determination:
-
Select the wells from the MIC assay that show no visible growth.
-
-
Subculturing:
-
From each selected well, aspirate a fixed volume (e.g., 10-100 µL) and plate it onto a fresh, appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).[20]
-
-
Incubation:
-
Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms (e.g., 35-37°C for 24-48 hours).[20]
-
-
Result Interpretation:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the this compound derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11]
-
The MFC is the lowest concentration that shows no growth or fewer than three colonies, corresponding to approximately 99% to 99.5% killing activity for fungi.[21][22] An agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[1][10]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Antimicrobial Activity of this compound Derivatives against Bacterial Strains
| This compound Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Cinnamic Acid | Staphylococcus aureus | >5000[23] | - | - |
| Cinnamic Acid | Escherichia coli | >5000[23] | - | - |
| Cinnamaldehyde | Staphylococcus aureus | 8-10 mM[23] | - | - |
| Cinnamaldehyde | Escherichia coli | 3-8 mM[23] | - | - |
| Decyl this compound | Staphylococcus aureus | 128[23] | - | - |
| Decyl this compound | Pseudomonas aeruginosa | 128[23] | - | - |
| Benzyl this compound | Staphylococcus aureus | 128[23] | - | - |
| Benzyl this compound | Pseudomonas aeruginosa | 256[23] | - | - |
| Butyl this compound | Various Bacteria | 672.83 µM[5] | - | - |
| 4-Isopropylbenzylcinnamide | Various Bacteria | 458.15 µM[5] | - | - |
Table 2: Antifungal Activity of this compound Derivatives against Fungal Strains
| This compound Derivative | Test Organism | MIC (µg/mL) | MFC (µg/mL) |
| Butyl this compound | Candida albicans | 626.62 µM[3] | ≤ 4xMIC[3] |
| Propyl this compound | Candida albicans | 672.83 µM[5] | ≤ 4xMIC[5] |
| Ethyl this compound | Candida albicans | 726.36 µM[3] | - |
| Decyl this compound | Candida spp. | 1101.92 µM[5] | - |
| 4-Methoxycinnamic acid | Various Fungi | 50.4 - 449 µM[2] | - |
Note: The presented data is a compilation from various studies and may have been determined using slightly different methodologies. Direct comparison should be made with caution.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Overall workflow for assessing antimicrobial and antifungal activity.
Caption: Step-by-step workflow for the Broth Microdilution (MIC) assay.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. mdpi.com [mdpi.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 18. asm.org [asm.org]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 21. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamates as UV Filtering Agents in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its ester derivatives are a class of organic molecules widely employed in the cosmetic industry as ultraviolet (UV) filtering agents. Their efficacy in absorbing UVB radiation, coupled with their favorable sensory profiles, makes them valuable components in sunscreen and daily wear cosmetic formulations. This document provides detailed application notes and experimental protocols for the evaluation of two key cinnamates: Octyl Methoxycinnamate (OMC) and Isoamyl p-Methoxythis compound, also known as Amiloxate.
These compounds function by absorbing high-energy UVB photons and dissipating the energy as heat, thereby preventing the radiation from penetrating the skin and causing cellular damage.[1][2] The molecular structure of cinnamates, featuring a conjugated pi system, is responsible for this UV absorption.[3] This document will delve into their UV filtering properties, provide standardized methods for assessing their efficacy and safety, and explore the cellular pathways they help to mitigate.
UV Filtering Properties of Cinnamates
The primary function of cinnamates in cosmetic formulations is to provide protection against UVB radiation (290-320 nm), the primary cause of sunburn. Some derivatives also offer limited protection against UVA radiation.[4][5]
Quantitative Data on UV Absorption
The UV-filtering efficacy of cinnamates can be quantified by their maximum absorption wavelength (λmax) and their contribution to the Sun Protection Factor (SPF) of a formulation.
| Compound | Common Name | INCI Name | UV Absorption Range (nm) | Maximum Absorption (λmax) (nm) |
| Octyl Methoxythis compound | Octinoxate | Ethylhexyl Methoxythis compound | 280-320[1][6] | 310[3][7] |
| Isoamyl p-Methoxythis compound | Amiloxate | Isoamyl p-Methoxythis compound | 290-320[4][5] | 310[4] |
Impact on Sun Protection Factor (SPF)
The inclusion of cinnamates significantly enhances the SPF of cosmetic formulations. The following table summarizes representative data on the effect of Octyl Methoxythis compound (OMC) on SPF values in different emulsion bases. It is important to note that the final SPF of a product is highly dependent on the overall formulation, including the base, other UV filters, and photostabilizers.
| Formulation Base | OMC Concentration (%) | In Vitro SPF Value |
| O/W Emulsion | 1 | 2.83 ± 0.11 |
| O/W Emulsion | 4 | 5.12 ± 0.79 |
| O/W Emulsion | 7.5 | 8.27 ± 0.59 |
| W/O Emulsion | 1 | 2.18 ± 0.43 |
| W/O Emulsion | 4 | 6.30 ± 0.48 |
| W/O Emulsion | 7.5 | 8.28 ± 0.90 |
| Mineral Oil | 1 | 2.50 ± 0.22 |
| Mineral Oil | 4 | 6.29 ± 0.62 |
| Mineral Oil | 7.5 | 8.65 ± 0.76 |
Data adapted from a study by Kanlayavattanakul et al.[8]
Encapsulation of OMC has been shown to further enhance SPF values. One study demonstrated that a sunscreen with microencapsulated OMC had an 18.75% higher SPF compared to a formulation with free OMC.[9]
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines the in vitro measurement of SPF using a Labsphere UV-2000S Ultraviolet Transmittance Analyzer, a widely used instrument in the cosmetic industry.[10][11][12] This method provides a reliable and ethical alternative to in vivo testing for formulation screening and quality control.
Experimental Workflow for In Vitro SPF Determination
Caption: Workflow for in vitro SPF measurement.
Materials:
-
Labsphere UV-2000S Ultraviolet Transmittance Analyzer (or equivalent)[10][11][12]
-
Polymethylmethacrylate (PMMA) plates
-
Analytical balance
-
Positive displacement pipette
-
Finger cots or suitable applicator
-
Cosmetic formulation containing cinnamates
-
Reference standard sunscreen with a known SPF (for validation)
Procedure:
-
Instrument Calibration: Calibrate the UV-2000S analyzer according to the manufacturer's instructions.
-
Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.
-
Sample Application: a. Weigh 1.3 mg/cm² of the cosmetic formulation onto the PMMA plate. b. Using a gloved finger or a suitable applicator, spread the formulation evenly across the surface of the plate. c. Allow the film to dry for 15 minutes in a dark, temperature-controlled environment.
-
Measurement: a. Place the PMMA plate with the dried sunscreen film into the sample holder of the UV-2000S. b. Initiate the measurement sequence. The instrument will measure the UV transmittance at 1 nm intervals from 290 to 400 nm.
-
Data Analysis: a. The instrument's software will automatically calculate the absorbance values from the transmittance data. b. The in vitro SPF is then calculated using a standardized method, such as the COLIPA method, which is integrated into the software.[11] c. Repeat the measurement on at least three different plates for each formulation to ensure reproducibility.
In Vitro 3T3 NRU Phototoxicity Test
This protocol is based on the OECD Test Guideline 432 and is used to assess the phototoxic potential of a substance.[13][14][15][16] Phototoxicity is a light-induced skin irritation.
Experimental Workflow for 3T3 NRU Phototoxicity Test
Caption: Workflow for the 3T3 NRU phototoxicity assay.
Materials:
-
Balb/c 3T3 fibroblasts
-
Cell culture medium (e.g., DMEM) with supplements
-
96-well cell culture plates
-
Test substance (this compound) and vehicle control
-
UVA light source with a filter to block UVB and UVC
-
UV radiometer
-
Neutral Red (NR) solution
-
Phosphate-buffered saline (PBS)
-
NR destain solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours. Incubate at 37°C and 5% CO2.
-
Preparation of Test Solutions: Prepare a range of concentrations of the this compound derivative in the appropriate solvent.
-
Cell Treatment: After 24 hours of incubation, replace the culture medium with the prepared test solutions. Include a vehicle control. Incubate for 1 hour.
-
UVA Exposure: a. Expose one plate to a non-cytotoxic dose of UVA light (typically 5 J/cm²). This is the "+UVA" plate. b. Keep the second plate in the dark for the same duration. This is the "-UVA" plate.
-
Post-Exposure Incubation: Replace the test solutions in both plates with fresh culture medium and incubate for another 24 hours.
-
Neutral Red Uptake Assay: a. Remove the culture medium and add Neutral Red solution to each well. Incubate for 3 hours. b. Wash the cells with PBS to remove excess dye. c. Add the NR destain solution to each well to lyse the cells and release the incorporated dye. d. Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.
-
Data Analysis: a. Calculate the cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value (the concentration that reduces cell viability by 50%) for both the +UVA and -UVA plates. c. Calculate the Photo-Irritation-Factor (PIF) using the formula: PIF = IC50 (-UVA) / IC50 (+UVA). d. A PIF value greater than 5 is indicative of phototoxic potential.
UV-Induced Skin Damage Signaling Pathways
Exposure to UV radiation triggers a cascade of signaling events within skin cells, leading to inflammation, photoaging, and carcinogenesis. Key pathways involved are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Cinnamates, by absorbing UV radiation, help to prevent the initiation of these damaging cascades.
MAPK Signaling Pathway
UV radiation activates the MAPK pathway, leading to the expression of matrix metalloproteinases (MMPs) that degrade collagen and contribute to wrinkle formation.[17]
UV-Induced MAPK Signaling Pathway
Caption: UV activation of the MAPK pathway.
NF-κB Signaling Pathway
UV radiation can also activate the NF-κB pathway, a key regulator of inflammation.[18] This leads to the production of pro-inflammatory cytokines, causing redness and swelling.
UV-Induced NF-κB Signaling Pathway
Caption: UV activation of the NF-κB pathway.
Conclusion
Cinnamates, particularly Octyl Methoxythis compound and Isoamyl p-Methoxythis compound, are effective and widely used UVB filters in the cosmetic industry. Their ability to absorb harmful UV radiation and contribute significantly to the SPF of a formulation makes them essential ingredients in sun care products. The provided protocols for in vitro SPF determination and phototoxicity assessment offer standardized methods for evaluating the efficacy and safety of cosmetic formulations containing these compounds. A thorough understanding of their properties and the cellular mechanisms they mitigate is crucial for the development of safe and effective sun protection products.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Octyl methoxythis compound - Wikipedia [en.wikipedia.org]
- 4. Octyl Methoxythis compound Modulates Gene Expression and Prevents Cyclobutane Pyrimidine Dimer Formation but not Oxidative DNA Damage in UV-Exposed Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. happi.com [happi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Sunscreen Enhancement of Octyl Methoxythis compound Microcapsules by Using Two Biopolymers as Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labsphere UV-2000S In-Vitro Sunscreen Analyser | Pro-Lite Technology [pro-lite.co.uk]
- 11. labsphere.com [labsphere.com]
- 12. agaramindia.com [agaramindia.com]
- 13. iivs.org [iivs.org]
- 14. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]
- 15. oecd.org [oecd.org]
- 16. scantox.com [scantox.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Solid-Phase Synthesis of a Cinnamide Library for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase synthesis of a diverse cinnamide library, a class of compounds with significant therapeutic potential. Cinnamide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The solid-phase synthesis approach detailed herein offers an efficient method for generating large, diversified libraries suitable for high-throughput screening (HTS) in drug discovery programs.[1] This application note includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of the synthesis workflow and a relevant biological signaling pathway to guide researchers.
Introduction
Cinnamic acid and its derivatives are naturally occurring compounds that serve as a versatile scaffold for the development of novel therapeutic agents.[1] The structural simplicity and synthetic tractability of the cinnamoyl moiety make it an ideal starting point for combinatorial library synthesis. One of the key mechanisms of action for some cinnamic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1]
Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large numbers of compounds.[4][5] By anchoring the initial building block to a solid support, excess reagents and by-products can be easily removed by simple filtration and washing steps, streamlining the purification process.[4][6] The "split-and-pool" strategy, a cornerstone of combinatorial chemistry, can be readily applied to solid-phase synthesis to exponentially increase the diversity of the resulting library from a limited set of starting materials.[1]
This application note details a robust protocol for the solid-phase synthesis of a cinnamide library using Merrifield resin as the solid support.[1] The workflow covers the initial attachment of the cinnamic acid scaffold, followed by the diversification through amide bond formation with a library of primary and secondary amines. Finally, a protocol for a typical high-throughput screening assay is provided to demonstrate the application of the synthesized library in identifying potential drug leads.
Data Presentation
Table 1: Representative Yields and Purity of Synthesized Cinnamide Derivatives
| Compound ID | Amine Building Block | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) |
| CIN-001 | Aniline | 225.29 | 85 | 98 |
| CIN-002 | Benzylamine | 239.31 | 92 | 99 |
| CIN-003 | Morpholine | 219.26 | 88 | 97 |
| CIN-004 | Piperidine | 217.29 | 91 | 96 |
| CIN-005 | N-Methylbenzylamine | 253.34 | 82 | 95 |
Table 2: High-Throughput Screening Hit Summary (NF-κB Inhibition Assay)
| Total Compounds Screened | Primary Hit Cutoff (% Inhibition) | Number of Primary Hits | Hit Rate (%) | Confirmed Hits (IC50 < 10 µM) |
| 10,000 | > 50% @ 10 µM | 150 | 1.5 | 12 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Cinnamide Library
This protocol is adapted from established solid-phase peptide synthesis (SPPS) methodologies and tailored for cinnamide synthesis on Merrifield resin.[1][5][7]
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB, 1.0 mmol/g loading)
-
Cinnamic acid
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
N,N'-Diisopropylethylamine (DIPEA)
-
A diverse library of primary and secondary amines
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether (cold)
-
Solid-phase synthesis reaction vessels
-
Shaker or rocker
1.1 Resin Preparation and Cinnamic Acid Loading
-
Resin Swelling: Swell the Merrifield resin in DMF (10 mL per gram of resin) for 1-2 hours in a reaction vessel.[1]
-
Drain the DMF and wash the resin twice with fresh DMF.[1]
-
Preparation of Cinnamic Acid Cesium Salt: Dissolve cinnamic acid (2.0 eq. relative to resin loading) in a minimal amount of methanol. Add water (approximately 10% of the methanol volume) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate the mixture to dryness under reduced pressure.[1]
-
Resin Loading: Add the dried cinnamic acid cesium salt dissolved in a minimal amount of DMF to the swollen resin. Heat the reaction mixture to 50°C and agitate gently for 24 hours.[1]
-
Washing and Drying: Allow the resin to cool to room temperature. Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum to a constant weight.[1]
1.2 Diversification via Amide Bond Formation (Split-and-Pool Strategy)
-
Resin Pooling: Combine all the cinnamic acid-loaded resin into a single vessel and mix thoroughly to ensure homogeneity.[1]
-
Resin Splitting: Divide the pooled resin into equal portions, with each portion corresponding to a unique amine to be coupled.[1]
-
Amide Coupling Reaction: To each portion of the resin, add a solution of the corresponding amine (3.0 eq.), HBTU (3.0 eq.), and DIPEA (6.0 eq.) in DMF. Agitate the reaction mixtures at room temperature for 4-6 hours.[1]
-
Washing: After the reaction, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
The resin portions can now be pooled again for a subsequent diversification step or proceed to cleavage if the synthesis is complete.
1.3 Cleavage and Product Isolation
-
Resin Preparation for Cleavage: Wash the resin with DCM (3x) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake at room temperature for 2-3 hours.
-
Product Isolation and Purification: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2x). Combine the filtrates and precipitate the crude product by adding cold diethyl ether. Centrifuge the mixture to pellet the precipitate. Wash the crude product with cold diethyl ether (3x). Dry the final product under vacuum.[1]
-
The crude products can then be purified by techniques such as preparative HPLC.[1]
Protocol 2: High-Throughput Screening - NF-κB Reporter Assay
This protocol outlines a cell-based reporter assay to screen the cinnamide library for inhibitors of the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Synthesized cinnamide library dissolved in DMSO
-
Bright-Glo™ Luciferase Assay System (or equivalent)
-
384-well white, clear-bottom assay plates
-
Luminometer
2.1 Cell Seeding
-
Culture HEK293T-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells into 384-well plates at a density of 10,000 cells per well in 40 µL of media.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
2.2 Compound Addition and Stimulation
-
Prepare a master plate of the cinnamide library compounds at a concentration of 1 mM in DMSO.
-
Using a liquid handler, transfer 100 nL of each compound solution to the corresponding wells of the cell plate (final concentration 10 µM). Include DMSO-only wells as a negative control.
-
Incubate the plates for 1 hour at 37°C.
-
Prepare a solution of TNF-α (a known activator of the NF-κB pathway) in DMEM to a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 10 µL of media to the unstimulated wells.
-
Incubate the plates for 6 hours at 37°C.
2.3 Signal Detection and Data Analysis
-
Equilibrate the assay plates and the Bright-Glo™ Luciferase Assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated))
-
Compounds showing inhibition above a predefined threshold (e.g., 50%) are considered primary hits and are selected for further validation studies.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of a cinnamide library.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. bachem.com [bachem.com]
- 7. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cinnamyl Cinnamate via Steglich Esterification
Introduction
Cinnamyl cinnamate is an ester of significant interest in the fragrance, flavor, and pharmaceutical industries, valued for its sweet, balsamic aroma and potential biological activities.[1][2] The synthesis of this ester is most commonly achieved through the esterification of cinnamic acid with cinnamyl alcohol. While several methods exist, the Steglich esterification offers a remarkably mild and efficient route, proceeding under neutral conditions at room temperature.[3][4] This method utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[3][5] Notably, the Steglich esterification provides a nearly quantitative yield of cinnamyl this compound (up to 98%), a significant improvement over other techniques like the acyl halide method which yields around 41%.[3][6] These application notes provide detailed protocols for both the classic high-yield Steglich esterification and a greener, more sustainable alternative.
Reaction Mechanism
The Steglich esterification is initiated by the reaction of the carboxylic acid (cinnamic acid) with the carbodiimide coupling agent (DCC or EDC). This forms a highly reactive O-acylisourea intermediate.[5][7] The catalyst, DMAP, then acts as an acyl transfer agent by reacting with this intermediate to form a more stable and highly electrophilic N-acylpyridinium salt.[3][5] This "active ester" is readily attacked by the alcohol (cinnamyl alcohol) to yield the final ester product and regenerate the DMAP catalyst. A key function of DMAP is to suppress the formation of a stable N-acylurea byproduct, which can otherwise form through an intramolecular rearrangement of the O-acylisourea and reduce the overall yield.[3][5] The consumed carbodiimide is converted into a urea (B33335) byproduct (e.g., dicyclohexylurea or DCU), which is typically insoluble in the reaction solvent and can be easily removed by filtration.[1][3]
Quantitative Data Summary
The choice of synthetic method for cinnamyl this compound can be guided by factors such as desired yield, reaction time, and environmental considerations. The following table summarizes quantitative data from representative esterification protocols.
| Method | Coupling Agent/Reagent | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| Steglich Esterification | DCC | DMAP | Dichloromethane (DCM) | Room Temp. | 1.5 hours | 98%[3][6] |
| Greener Steglich | EDC | DMAP | Acetonitrile (B52724) | 40-45 °C | 45 minutes | ~70%[1][8][9] |
| Acyl Halide Method | Cinnamoyl chloride | Et₃N | Organic Solvent | 30-50 °C | 6-8 hours | ~41-89%[1][6][10] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Cinnamyl this compound using DCC
This protocol is adapted from a high-yield procedure and is ideal for achieving maximum conversion.[3][6]
Materials:
-
Cinnamic acid (1.0 mmol, 1.0 equiv.)
-
Cinnamyl alcohol (1.0 mmol, 1.0 equiv.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 mmol, 1.5 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.15 mmol, 0.15 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add cinnamic acid (1 mmol) and DMAP (0.15 mmol).[3]
-
Dissolve the solids in approximately 2 mL of anhydrous DCM.[6]
-
In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in 3 mL of anhydrous DCM.[6]
-
In a third flask, dissolve DCC (1.5 mmol) in 3 mL of anhydrous DCM.[3][6]
-
Add the cinnamyl alcohol solution to the flask containing the cinnamic acid and DMAP.[3]
-
Slowly add the DCC solution to the reaction mixture with continuous stirring.[1][3]
-
Allow the reaction to stir at room temperature for 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[1][5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the precipitated DCU.[5][6] Rinse the filter cake with additional DCM to ensure complete recovery of the product.[1]
-
The collected filtrate is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[6]
-
If further purification is required, the crude cinnamyl this compound can be purified by silica gel column chromatography using a hexane/DCM (3:2) eluent or by recrystallization from ethanol (B145695) or methanol.[6][11]
Protocol 2: Greener Steglich Esterification using EDC
This modified protocol utilizes the water-soluble carbodiimide EDC and a less hazardous solvent, acetonitrile, allowing for a simplified, extraction-based work-up.[8][9][12]
Materials:
-
(E)-Cinnamic acid (1.2 equiv.)
-
Cinnamyl alcohol (1.0 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (3.0 equiv.)
-
Acetonitrile
-
Ethyl acetate (B1210297) or Diethyl ether
-
1 M Hydrochloric acid (HCl) solution
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine (E)-cinnamic acid (1.2 equiv.), DMAP (3.0 equiv.), and EDC (1.5 equiv.).[5][12]
-
Add acetonitrile and the cinnamyl alcohol (1.0 equiv.) to the flask.[5][12]
-
Heat the reaction mixture to 40-45 °C and stir for 45 minutes.[8][9][12]
-
Monitor the reaction progress by TLC.[12]
Work-up and Purification:
-
Once the reaction is complete, remove the acetonitrile using a rotary evaporator.[1][3]
-
Dissolve the crude residue in ethyl acetate or diethyl ether.[3]
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[1][3] This removes the water-soluble urea byproduct from EDC, excess DMAP, and unreacted cinnamic acid.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified cinnamyl this compound.[1][3] Further purification is often not necessary with this method.[8][9]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of cinnamyl this compound via Steglich esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN100582083C - Method for preparing cinnamyl this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
Application Notes and Protocols for In Vivo Analysis of Cinnamate Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of cinnamate metabolites in vivo. The protocols focus on the principal analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Cinnamic acid and its derivatives are a class of phenolic compounds widely found in plants and are of significant interest in drug development and nutritional science due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Understanding their metabolic fate in vivo is crucial for evaluating their efficacy and safety. The primary metabolic transformations of cinnamates in the body include hydroxylation of the aromatic ring, conjugation with glucuronic acid or sulfate (B86663), and side-chain degradation.[3][4] This document outlines detailed protocols for the extraction, separation, and identification of these metabolites from biological matrices.
Metabolic Pathway of Cinnamates
Cinnamic acid is a key intermediate in the phenylpropanoid pathway.[5][6] In mammals, ingested cinnamates and their derivatives undergo extensive metabolism, primarily in the liver and intestines. The major metabolic pathways include Phase I reactions like hydroxylation and reduction, and Phase II reactions involving conjugation with glucuronic acid and sulfate to increase water solubility and facilitate excretion.[3][4]
Analytical Techniques and Protocols
The selection of an appropriate analytical technique depends on the specific research question, the required sensitivity, and the nature of the metabolites being investigated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the quantification of this compound metabolites due to its high sensitivity and selectivity.[7][8]
Experimental Workflow
Protocol for Quantification of Ferulic Acid in Human Plasma
This protocol is adapted from a validated method for the determination of trans-ferulic acid in human plasma.[9][10]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., veratric acid-d6).
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 600 µL of ethyl acetate (B1210297), vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | Hedera ODS-2 (4.6 x 150 mm, 5 µm) or equivalent C18 column[9] |
| Mobile Phase | A: 5 mmol·L⁻¹ ammonium (B1175870) acetate with 0.05% acetic acid in waterB: MethanolGradient: 34% B[9] |
| Flow Rate | 0.4 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific metabolites and instrument |
Quantitative Data Summary: this compound Metabolites in Human Plasma
The following table summarizes the pharmacokinetic parameters of various hydroxythis compound metabolites in human plasma following the ingestion of coffee.
| Metabolite | Cmax (nM) | Tmax (h) | Source |
| Caffeic acid-3-O-sulfate | 150 - 250 | < 1 | [11] |
| Ferulic acid-4-O-sulfate | 200 - 350 | < 1 | [11] |
| Dihydroferulic acid | 145 - 385 | > 4 | [11] |
| Dihydroferulic acid-4-O-sulfate | 145 - 385 | > 4 | [11] |
| Dihydrocaffeic acid-3-O-sulfate | 145 - 385 | > 4 | [11] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable metabolites. For non-volatile compounds like this compound metabolites, derivatization is required.
Protocol for Analysis of Organic Acids in Rat Urine
This protocol is based on a method for the analysis of organic acids in rat urine, which can be adapted for this compound metabolites.[12][13]
a. Sample Preparation and Derivatization
-
To 100 µL of urine, add 10 µL of an internal standard.
-
Lyophilize the sample to dryness.
-
For methoximation, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes.[14]
-
For trimethylsilylation (TMS), add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.[14]
b. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | 70°C for 2 min, ramp to 280°C at 5°C/min, hold for 5 min |
| MS System | Mass selective detector |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information, making it highly valuable for the unequivocal identification of novel metabolites.[15][16]
Protocol for Metabolite Identification in Biological Fluids
a. Sample Preparation
-
For plasma or serum, precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant.
-
For urine, centrifuge to remove particulates.
-
Lyophilize the supernatant/urine to dryness.
-
Reconstitute in a deuterated solvent (e.g., D₂O) containing a chemical shift reference (e.g., TSP).
b. NMR Instrumentation and Data Acquisition
-
Acquire one-dimensional (1D) ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For structural elucidation, acquire two-dimensional (2D) NMR spectra, such as COSY, TOCSY, HSQC, and HMBC.[17]
Data Analysis
-
Metabolite identification is achieved by comparing the chemical shifts and coupling constants with those of authentic standards or by searching spectral databases.
-
The identification of glucuronide and sulfate conjugates can be confirmed by the presence of characteristic signals. For example, the anomeric proton of a glucuronide typically appears around δ 4.5-5.5 ppm in the ¹H NMR spectrum.[18]
Conclusion
The analytical techniques and protocols described provide a comprehensive framework for the in vivo identification and quantification of this compound metabolites. The choice of methodology should be guided by the specific research objectives, with LC-MS/MS being the preferred method for quantitative analysis due to its superior sensitivity, while GC-MS and NMR offer complementary capabilities for broader metabolite profiling and definitive structural elucidation, respectively. Careful sample preparation is critical to ensure accurate and reproducible results.
References
- 1. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First synthesis, characterization, and evidence for the presence of hydroxycinnamic acid sulfate and glucuronide conjugates in human biological fluids as a result of coffee consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 7. jfda-online.com [jfda-online.com]
- 8. Pharmacokinetics of Caffeic Acid, Ferulic Acid, Formononetin, Cryptotanshinone, and Tanshinone IIA after Oral Administration of Naoxintong Capsule in Rat by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Metabolite Profiling of Hydroxythis compound Derivatives in Plasma and Urine after the Ingestion of Coffee by Humans: Identification of Biomarkers of Coffee Consumption | Semantic Scholar [semanticscholar.org]
- 12. Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma | MDPI [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bionmr.unl.edu [bionmr.unl.edu]
Application Notes and Protocols: Cinnamic Acid Derivatives as Photocrosslinking Agents for Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cinnamic acid and its derivatives as versatile crosslinking agents for polymers. The unique photocrosslinkable nature of the cinnamoyl group, which undergoes a [2+2] cycloaddition upon exposure to UV light, allows for the formation of stable polymer networks under mild, initiator-free conditions.[1][2] This characteristic makes cinnamic acid derivatives highly attractive for applications in biomedical fields, including drug delivery, tissue engineering, and the development of biodegradable elastomers.[3][4]
Mechanism of Action: Photodimerization
The primary mechanism for crosslinking involves the photodimerization of cinnamate groups attached as pendant moieties to a polymer backbone. Upon irradiation with UV light (typically > 260 nm), two this compound groups undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) ring, specifically an α-truxillic acid derivative.[1][2] This reaction creates a covalent crosslink between polymer chains. A key advantage of this method is its reversibility; irradiation at a shorter wavelength (< 260 nm) can induce photocleavage of the cyclobutane ring, offering potential for creating photo-responsive and degradable materials.[2] This process can be performed without the need for photoinitiators, which can be cytotoxic, enhancing the biocompatibility of the resulting materials.[2]
Data Summary
The following tables summarize key quantitative data from studies on polymers crosslinked with cinnamic acid derivatives, providing a comparative overview of their physical and biological properties.
Table 1: Mechanical Properties of Cinnamic Acid Crosslinked Polymers
| Polymer System | Degree of Substitution (%) | Young's Modulus (kPa) | Ultimate Tensile Strain (%) | Reference |
| PGS-CinA | 26 | 50.5 ± 3.7 | 140 | [1] |
| PGS-CinA | 35 | 98.6 ± 5.1 | 110 | [1] |
| PGS-CinA | 45 | 152.1 ± 8.2 | 80 | [1] |
Table 2: Thermal Properties of Cinnamic Acid Crosslinked Polymers
| Polymer System | Degree of Substitution (%) | Glass Transition Temperature (Tg) (°C) | Reference |
| PGS-CinA | 26 | -24.1 | [1] |
| PGS-CinA | 35 | -19.8 | [1] |
| PGS-CinA | 45 | -15.5 | [1] |
Table 3: In Vitro Degradation of Cinnamic Acid Crosslinked Polymers
| Polymer System | Degree of Substitution (%) | Mass Loss after 90 days (%) | Projected Half-life (days) | Reference |
| PGS-CinA | 26 | ~50 | 90 | [1] |
| PGS-CinA | 45 | ~20 | 140 | [1] |
Table 4: Biocompatibility of Cinnamic Acid Crosslinked Polymers
| Polymer System | Cell Type | Assay | Result | Reference |
| GelMA-Cinnamate | Human Dermal Fibroblasts | MTT Assay | >90% cell viability | [5] |
| PGS-CinA | Fibroblasts | Cell Proliferation | Supported rapid proliferation | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of cinnamic acid-functionalized polymers and their subsequent photocrosslinking.
Protocol 1: Synthesis of Poly(glycerol-co-sebacate)-cinnamate (PGS-CinA)
This protocol describes the functionalization of a pre-synthesized poly(glycerol-co-sebacate) (PGS) prepolymer with cinnamoyl chloride.
Materials:
-
Poly(glycerol-co-sebacate) (PGS) prepolymer
-
Cinnamoyl chloride
-
Anhydrous chloroform (B151607)
-
4-dimethylaminopyridine (DMAP)
Procedure:
-
PGS Prepolymer Synthesis: Synthesize PGS prepolymer by the polycondensation of equimolar amounts of sebacic acid and glycerol (B35011) at 130°C under a nitrogen atmosphere, followed by vacuum.
-
Functionalization:
-
Dissolve 5 g of PGS prepolymer in 30 ml of anhydrous chloroform in a three-neck round-bottom flask.
-
Add 20 mg of DMAP to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add cinnamoyl chloride (e.g., 1.62 g for 50% molar substitution based on hydroxyl groups) and an equimolar amount of triethylamine (e.g., 1.36 ml) dropwise to the PGS solution.
-
Allow the reaction to proceed for 24 hours, with the temperature gradually increasing from 0°C to room temperature.
-
-
Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Precipitate the polymer by adding the filtrate to an excess of cold methanol.
-
Redissolve the polymer in chloroform and re-precipitate in methanol to further purify.
-
Dry the final product, PGS-CinA, under vacuum.
-
Protocol 2: Photocrosslinking of this compound-Functionalized Polymers
This protocol details the general procedure for photocrosslinking polymers functionalized with this compound groups.
Materials:
-
This compound-functionalized polymer (e.g., PGS-CinA)
-
Suitable solvent (e.g., chloroform, THF)
-
UV light source (e.g., 365 nm)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound-functionalized polymer in a suitable solvent to form a solution of the desired concentration.
-
Cast the polymer solution into a mold or onto a surface to create a film of the desired thickness.
-
Evaporate the solvent completely in a vacuum oven or under a fume hood.
-
-
Photocrosslinking:
-
Expose the polymer film to UV light. The exposure time will depend on the desired degree of crosslinking, the concentration of this compound groups, and the intensity of the UV source. Progress can be monitored by observing the decrease in the UV absorbance peak of the this compound group (around 270-280 nm).[1]
-
-
Post-Crosslinking:
-
The crosslinked polymer can be used directly or further processed as required for the specific application.
-
Visualizations
Reaction Scheme and Experimental Workflow
The following diagrams illustrate the chemical reaction for photocrosslinking and the general experimental workflow.
References
- 1. Photocrosslinkable Biodegradable Elastomers Based on this compound-Functionalized Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photocrosslinkable Hyaluronan-Gelatin Hydrogels for Two-Step Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free synthesis of poly(trimethylene carbonate) by efficient valorization of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Evaluating the In Vitro Cytotoxicity of Novel Cinnamates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of novel cinnamate compounds in a laboratory setting. The protocols outlined below are fundamental for screening and characterizing the potential of these compounds as therapeutic agents or for understanding their toxicological profiles.
Introduction to this compound Cytotoxicity
Cinnamates, a class of compounds derived from cinnamic acid, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The evaluation of their cytotoxic potential is a critical first step in the drug discovery process, providing insights into their therapeutic window and mechanism of action. In vitro cytotoxicity assays are essential tools for this initial screening, offering a controlled environment to study the effects of cinnamates on cell viability and proliferation.
Key In Vitro Cytotoxicity Assays
Several in vitro methods can be employed to determine the cytotoxicity of novel cinnamates. The choice of assay depends on the specific research question, the cell type being studied, and the expected mechanism of cell death. Here, we detail two of the most common and robust assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.[6]
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Lines: Select appropriate cell lines based on the research focus (e.g., cancer cell lines like MCF-7 or HeLa, or normal cell lines like NIH3T3 for selectivity assessment).[7]
-
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of the novel this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of the solvent in the cell culture medium does not exceed a non-toxic level (typically <0.5%).
Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][5]
-
Treatment: Treat the cells with various concentrations of the novel this compound for a specified period (e.g., 24, 48, or 72 hours).[1][5] Include untreated and vehicle-treated (solvent only) controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[5]
-
Supernatant Collection: After the treatment period, centrifuge the plate at approximately 400 g for 5 minutes.[5] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[5]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, which typically normalizes the sample LDH release to the spontaneous and maximum release controls.
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in a clear and structured table. This allows for easy comparison of the cytotoxic potential of different novel cinnamates.
Table 1: Cytotoxicity of Novel Cinnamates against Various Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD |
| This compound A | MCF-7 | MTT | 48 | 25.3 ± 2.1 |
| This compound A | HeLa | MTT | 48 | 38.1 ± 3.5 |
| This compound A | NIH3T3 | MTT | 48 | > 100 |
| This compound B | MCF-7 | LDH | 24 | 15.8 ± 1.9 |
| This compound B | HeLa | LDH | 24 | 22.5 ± 2.8 |
| This compound B | NIH3T3 | LDH | 24 | 85.2 ± 7.6 |
IC50 values represent the mean ± standard deviation from at least three independent experiments.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of novel cinnamates.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Improving the yield of cinnamate synthesis through catalyst optimization.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals aiming to improve the yield of cinnamate synthesis through catalyst optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound esters?
There are several primary methods, each with distinct advantages. The most common include:
-
Fischer Esterification: This is a classic acid-catalyzed reaction between a cinnamic acid and an alcohol. Common catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).[1][2]
-
Enzymatic Catalysis: Lipases are frequently used as biocatalysts for the esterification of cinnamic acid.[3][4] Immobilized enzymes like Lipozyme TLIM and Novozym 435 are popular due to their high selectivity, mild reaction conditions, and reusability.[5][6][7]
-
Base-Catalyzed Synthesis: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) can be used to catalyze the esterification, acting as Brønsted bases or hydrogen-bond acceptors.[8]
-
Palladium-Catalyzed Heck Reaction: This method synthesizes cinnamic acid derivatives by coupling an aryl halide with an acrylic acid derivative using a palladium catalyst.[7][9] It is known for high stereoselectivity, typically yielding the trans-isomer.[9][10]
Q2: When should I choose an enzymatic catalyst over a chemical catalyst?
Choosing an enzymatic catalyst is advantageous under the following circumstances:
-
Mild Conditions Required: Enzymes operate under mild temperatures and pH, which is ideal for sensitive substrates that might degrade under harsh acidic conditions.[11]
-
High Selectivity Needed: Lipases can offer high regioselectivity and chemoselectivity, reducing the formation of byproducts.
-
Sustainability Goals: Biocatalysis is considered a greener chemistry approach, often using less hazardous solvents and being more environmentally benign.[12] The catalyst can also be recycled and reused multiple times.[5][7]
Chemical catalysts, like sulfuric acid, are often chosen for their low cost, high reaction rates, and effectiveness for simple, robust substrates.[1]
Q3: What are the most common impurities in this compound synthesis and how are they removed?
The most common impurity is typically unreacted trans-cinnamic acid.[13] This can be effectively removed during the work-up phase by washing the organic layer with a saturated sodium bicarbonate solution, which converts the acidic starting material into its water-soluble salt.[13][14] Other potential impurities include residual solvents, which can be removed by drying under reduced pressure, and byproducts from side reactions, which may require purification by column chromatography.[13]
Troubleshooting Guides
Guide 1: Low Yield in Acid-Catalyzed Fischer Esterification
Q: My Fischer esterification reaction has a consistently low yield. What are the primary causes and solutions?
A: Low yields in Fischer esterification are often due to the reversible nature of the reaction and procedural issues.[13] Key factors and troubleshooting steps are outlined below.
-
Problem: Reaction Equilibrium: The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting ester formation.[13]
-
Solution 1: Use Excess Reactant: Employ a large excess of the alcohol reactant to shift the equilibrium towards the product, according to Le Châtelier's principle. The alcohol can often serve as the reaction solvent.[13]
-
Solution 2: Remove Water: Actively remove water as it is formed. This can be achieved with a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[13]
-
-
Problem: Inadequate Catalysis: An insufficient amount or activity of the acid catalyst will result in a slow or incomplete reaction.[13]
-
Problem: Suboptimal Temperature: The reaction rate is highly dependent on temperature.
-
Problem: Product Loss During Work-up: Significant product loss can occur during extraction and purification steps.[13]
-
Solution: Refine Work-up Protocol: Minimize transfers between glassware. Ensure the organic layer is thoroughly washed with sodium bicarbonate to remove unreacted cinnamic acid, which can complicate purification.[14]
-
Guide 2: Optimizing Enzymatic this compound Synthesis
Q: My lipase-catalyzed esterification is slow and the conversion rate is poor. What parameters can I adjust?
A: The efficiency of enzymatic reactions is sensitive to several interconnected parameters. Optimization is key to achieving high yields.
-
Problem: Inappropriate Reaction Medium: The choice of solvent significantly impacts enzyme activity and substrate solubility.
-
Solution: Solvent Screening: Test various organic solvents. Non-polar solvents like isooctane (B107328) and n-heptane have shown to result in high yields for enzymatic this compound synthesis.[4][5][12][15]
-
-
Problem: Suboptimal Temperature: Enzyme activity is temperature-dependent.
-
Solution: Optimize Temperature: Determine the optimal temperature for your specific lipase (B570770). For example, for Lipozyme TLIM-catalyzed synthesis of ethyl this compound, increasing the temperature from 10°C to 50°C increased the yield 6.2 times.[15] A temperature of 59°C was found to be optimal in another study.[12]
-
-
Problem: Incorrect Substrate Molar Ratio: An excess of one substrate can either improve the reaction rate or cause inhibition.
-
Solution: Vary Substrate Ratio: Experiment with different molar ratios of cinnamic acid to alcohol. For the synthesis of cinnamamides, a 1:2 molar ratio of methyl this compound to phenylethylamine was found to be optimal.[11] However, for benzyl (B1604629) this compound synthesis, it was noted that too much benzyl alcohol could inhibit lipase activity.[5]
-
-
Problem: Water Activity (a_w): Water is crucial for enzyme function but can also promote the reverse reaction (hydrolysis).
-
Solution: Control Water Activity: The amount of water in the system can be critical. While some water is necessary, removing excess water produced during the reaction, for instance with molecular sieves, can drive the reaction toward ester formation and improve yield.[3]
-
Data Presentation: Catalyst Performance in this compound Synthesis
The following table summarizes yields for various this compound esters based on different catalytic systems and conditions reported in the literature.
| Product | Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield/Conversion | Reference |
| Ethyl this compound | Lipozyme TLIM | Cinnamic Acid, Ethanol | Isooctane | 50 | - | 99% | [4][15] |
| Benzyl this compound | Lipozyme TLIM | Cinnamic Acid, Benzyl Alcohol | Isooctane | 70 | 2h | 97.3% | [5] |
| Methyl this compound | H₂SO₄ (50 mol%) | Cinnamic Acid, Methanol (B129727) | - | 110 (Microwave) | 2 min | 97% | [1] |
| Methyl this compound | pTSA (50 mol%) | Cinnamic Acid, Methanol | - | 110 (Microwave) | 2 min | 91% | [1] |
| Methyl this compound | H₂SO₄ (50 mol%) | Cinnamic Acid, Methanol | - | Reflux | 1.5h | 99% | [1] |
| Octyl Methoxythis compound | Novozym 435 | p-Methoxycinnamic Acid, 2-Ethyl Hexanol | - | 80 | 24h | 90% | [6] |
| Ethyl Ferulate | Novozym 435 | Ferulic Acid, Ethanol | - | 75 | 48h | 87% | [6] |
| Cinnamamides | Lipozyme TLIM | Methyl Cinnamates, Phenylethylamines | - | 45 | 40 min | 91.3% | [11] |
| Isoamyl this compound | p-methyl benzenesulfonic acid | Cinnamic Acid, Isoamylol | - | - | 90 min | 94% | [16] |
Experimental Protocols
Protocol 1: Optimized Fischer Esterification for Methyl this compound[1]
This protocol describes a microwave-assisted synthesis, which significantly reduces reaction time.
-
Reaction Setup: In a microwave reaction vessel, combine trans-cinnamic acid, methanol (0.45 M), and a magnetic stir bar.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 50 mol % concentrated H₂SO₄ or 50 mol % p-toluenesulfonic acid monohydrate).
-
Microwave Reaction: Seal the vessel and heat it in a microwave reactor at 110°C for 2 minutes.
-
Work-up: After cooling the vessel to below 55°C, dilute the reaction mixture with diethyl ether. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted cinnamic acid. Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl this compound.
Protocol 2: Lipase-Catalyzed Synthesis of Cinnamyl this compound[12]
This protocol outlines a greener, enzyme-catalyzed approach.
-
Reaction Setup: In a reaction vessel, combine cinnamic acid and cinnamyl alcohol in a 1:3 molar ratio.
-
Solvent and Catalyst Addition: Add n-heptane as the solvent and the immobilized lipase (e.g., Lipozyme TLIM, 4.4 mg/mL).
-
Incubation: Incubate the mixture at the optimized temperature (e.g., 59°C) with continuous stirring for 32 hours.
-
Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. High-yield synthesis of bioactive ethyl this compound by enzymatic esterification of cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Cinnamic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of cinnamic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of cinnamic acid derivatives in aqueous media.
Issue 1: Precipitation of the Cinnamic Acid Derivative Upon Addition to Aqueous Medium
Question: My cinnamic acid derivative, dissolved in an organic solvent (like DMSO), precipitated immediately after I added the stock solution to my aqueous cell culture medium or buffer. What should I do?
Answer: This phenomenon, often called "crashing out," occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium.[1] Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final working concentration of your cinnamic acid derivative in the assay.[1]
-
Optimize Organic Solvent Concentration: While it's crucial to minimize organic solvent levels to avoid cellular toxicity, a slight, controlled increase in the final solvent percentage (e.g., from 0.1% to 0.5% DMSO) can sometimes maintain the compound's solubility.[1] Always include a vehicle control in your experiment to assess the solvent's effect.
-
pH Adjustment: The solubility of cinnamic acid and its derivatives, which are weak acids, is pH-dependent.[1][2] Their solubility increases in more alkaline conditions. For instance, cinnamic acid has a pKa of approximately 4.44, and its solubility is significantly higher at a pH above this value due to the deprotonation of the carboxylic acid group to the more soluble carboxylate salt.[1][3] If your experimental system permits, a slight increase in the buffer's pH can enhance solubility.[1] However, be cautious as significant pH changes can impact cellular processes.[1]
-
Gentle Warming and Agitation: Gently warming the medium to 37°C and providing mild agitation after adding the compound can aid dissolution.[1] Avoid excessive heat, which could lead to compound degradation.[1]
-
Use of Co-solvents: A mixture of solvents can sometimes be more effective at maintaining solubility than a single solvent.[3] For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) 400 might be effective.[3]
-
Serial Dilutions: Instead of a single large dilution, performing serial dilutions of your stock solution into the aqueous medium can help prevent localized high concentrations that lead to precipitation.[1]
Issue 2: Formulation Instability Leading to Precipitation Over Time
Question: My formulation containing a cinnamic acid derivative was initially clear, but it precipitated after a few hours or upon storage. What could be the cause and how can I prevent this?
Answer: This indicates that the compound is in a supersaturated state and is not thermodynamically stable in your formulation. Here are the primary causes and potential solutions:
-
pH Effects: Cinnamic acid and its derivatives are weak acids, and their solubility is pH-dependent.[2] At a pH below their pKa, they are predominantly in their less soluble, protonated form.[2] For example, ferulic acid is soluble at neutral or alkaline pH but precipitates in an acidic environment.[2]
-
Low Aqueous Solubility: Many cinnamic acid derivatives have inherently low water solubility.[2]
-
Solutions:
-
Co-solvents: Incorporating co-solvents like ethanol, propylene (B89431) glycol, or polyethylene glycol can significantly enhance solubility.[2][4]
-
Encapsulation: Techniques such as encapsulation in polymeric micelles or nanoparticles can improve aqueous solubility and protect the derivative from the external environment.[2]
-
Cocrystals: Forming cocrystals of the cinnamic acid derivative with a suitable coformer can improve its aqueous solubility.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of cinnamic acid and its derivatives?
A1: Cinnamic acid is a carboxylic acid with a pKa of about 4.44.[1][3] Its solubility in aqueous solutions is highly dependent on the pH:
-
At pH < pKa (acidic conditions): The carboxylic acid group is mainly in its protonated, neutral form (-COOH), which is less soluble in water.[1]
-
At pH > pKa (neutral to alkaline conditions): The carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻), which is significantly more soluble in water.[1] Therefore, increasing the pH of the buffer can enhance the solubility of cinnamic acid and its derivatives.[1][3]
Q2: What are some common techniques to enhance the aqueous solubility of cinnamic acid derivatives for experimental use?
A2: Several techniques can be employed to improve the solubility of these compounds:
-
pH Adjustment: As discussed, increasing the pH above the pKa of the compound can significantly increase its solubility.[3][5]
-
Use of Co-solvents: Blending water with a miscible organic solvent (co-solvent) can reduce the polarity of the solvent system and increase the solubility of hydrophobic compounds.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate poorly soluble drugs, increasing their overall solubility.[6][7] Non-ionic surfactants are often preferred due to their lower toxicity.[7]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like cinnamic acid derivatives, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[8][9][10]
-
Solid Dispersions: In this technique, the drug is dispersed in a solid hydrophilic carrier at a molecular level.[8] This can be achieved through methods like melting (fusion), solvent evaporation, or hot-melt extrusion.[8][11] The resulting product enhances the dissolution rate of the drug.[8]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[5][6] Techniques like micronization and nanosuspension can be used for this purpose.[6][12]
Q3: Can I use sonication to dissolve my cinnamic acid derivative?
A3: Sonication can be a useful technique to aid in the initial dissolution of a cinnamic acid derivative in an organic solvent to prepare a stock solution.[1] However, caution should be exercised when using it for the final aqueous solutions, as excessive sonication can generate heat and potentially degrade the compound or other sensitive components in your biological medium.[1]
Data Presentation
Table 1: Solubility of Cinnamic Acid in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 25 | ~0.5[10][13] |
| 100 | ~5[13] |
Table 2: Enhancement of Cinnamic Acid Solubility using Different Techniques
| Technique | Example | Solubility Enhancement | Reference |
| Cyclodextrin Complexation | α-cyclodextrin | Increased from ~400 mg/L to 3800 mg/L | [14] |
| Randomly methylated-β-cyclodextrin (RAMEB) | ~250-fold increase (from 0.23 g/L to 58.5 g/L) | [15] | |
| Hydrotropy | 2.5 mol/L aqueous sodium benzoate (B1203000) solution | ~15-fold increase at 333 K | [16] |
| Multicomponent Crystal Formation | p-Methoxycinnamic acid with meglumine | 3.4-fold increase | [17] |
Experimental Protocols
Protocol 1: Preparation of a Cinnamic Acid Derivative Stock Solution
-
Weigh the desired amount of the cinnamic acid derivative in a sterile microcentrifuge tube.
-
Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[3]
-
Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]
-
Store the stock solution as recommended for the specific compound, typically at -20°C or -80°C.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Materials: Cinnamic acid derivative, cyclodextrin (e.g., β-cyclodextrin or a derivative like HP-β-CD), water, ethanol.
-
Molar Ratio: Determine the desired molar ratio of the cinnamic acid derivative to cyclodextrin (e.g., 1:1).
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Incorporation: Gradually add the cinnamic acid derivative to the cyclodextrin paste while continuously triturating (kneading) with a pestle.
-
Drying: Continue kneading for a specified period (e.g., 30-60 minutes). The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The dried complex is pulverized and sieved to obtain a fine powder.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Materials: Cinnamic acid derivative, a hydrophilic polymer carrier (e.g., PVP K30, HPMC E5, Soluplus®), and a volatile organic solvent (e.g., methanol, ethanol, acetone).[8]
-
Dissolution: Dissolve both the cinnamic acid derivative and the hydrophilic polymer in the selected solvent to obtain a clear solution.[8]
-
Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator.
-
Drying: The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.[8]
-
Final Product: The dried solid dispersion is then pulverized and sieved.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. brieflands.com [brieflands.com]
- 8. benchchem.com [benchchem.com]
- 9. Inclusion complexes of cyclodextrins with cinnamic acid derivatives: Dissolution and thermal behavior. | Semantic Scholar [semanticscholar.org]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. jddtonline.info [jddtonline.info]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. What is the solubility of cinnamic acid in water? - Blog [sinoshiny.com]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. iris.unime.it [iris.unime.it]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting cinnamate peak tailing and broadening in reverse-phase HPLC.
Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of cinnamates using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve optimal peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of peak tailing for cinnamate compounds in RP-HPLC?
A1: Peak tailing for acidic compounds like cinnamates in RP-HPLC is often a result of secondary interactions with the stationary phase, improper mobile phase conditions, or column issues. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound molecules, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the this compound (approximately 4.4 for cinnamic acid), both ionized and un-ionized forms of the analyte will exist, resulting in peak broadening and tailing.[4][5][6]
-
Low Buffer Concentration: Insufficient buffer capacity can fail to maintain a consistent pH across the column, leading to mixed ionization states and poor peak shape.[1][7][8]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.[1][9][10]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[7][11][12]
-
Metal Contamination: this compound compounds can chelate with metal ions in the HPLC system, contributing to peak tailing.[10]
Q2: How does mobile phase pH specifically affect the peak shape of cinnamates?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like cinnamates. Cinnamic acid and its derivatives contain a carboxylic acid group.
-
At a pH below the pKa (e.g., pH < 3.5): The this compound will be in its protonated, non-ionized form. This single form interacts more uniformly with the non-polar stationary phase, resulting in a sharp, symmetrical peak.[4][13][14]
-
At a pH near the pKa (e.g., pH 4.0 - 5.0): A mixture of ionized (deprotonated) and non-ionized (protonated) forms will be present. These two forms have different retention behaviors, leading to a broadened and often tailing peak.[5][6][15]
-
At a pH above the pKa (e.g., pH > 5.5): The this compound will be predominantly in its ionized, more polar form. While this can lead to a single peak, the ionized form is more susceptible to secondary interactions with residual silanols, which can also cause peak tailing.[1][3]
Therefore, to achieve optimal peak shape for cinnamates, it is crucial to control the mobile phase pH to ensure the analyte is in a single, preferably un-ionized, state.[4][8]
Q3: What role does the organic modifier (e.g., acetonitrile (B52724) vs. methanol) play in this compound peak shape?
A3: The choice of organic modifier can influence selectivity and peak shape. Acetonitrile and methanol (B129727) are the most common organic solvents in RP-HPLC.
-
Acetonitrile: Often provides better peak efficiency (narrower peaks) due to its lower viscosity. It can also offer different selectivity for cinnamates and related impurities compared to methanol.[4]
-
Methanol: Being a protic solvent, it can engage in hydrogen bonding and may sometimes offer improved peak shape by masking some secondary interactions.[4]
The selection between acetonitrile and methanol may require experimental evaluation to determine the best peak shape and resolution for your specific separation.
Q4: How can I identify if column overload is the cause of my peak tailing?
A4: Column overload can be diagnosed by a simple experiment. Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak tailing improves and the peak shape becomes more symmetrical with decreasing concentration, then column overload is a likely cause.[1][9][16] You may also observe a slight decrease in retention time as the concentration decreases.[16]
Q5: What is peak broadening and how does it differ from peak tailing?
A5: Peak broadening refers to an increase in the peak width at its base, which can be symmetrical. It indicates a loss of column efficiency.[10][17] Peak tailing, on the other hand, is a specific type of peak asymmetry where the latter half of the peak is drawn out.[13][17] While both can be caused by some of the same issues (e.g., column degradation), broadening is often associated with:
-
Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector.[7][9][10]
-
High flow rate: An excessively high flow rate may not allow for proper partitioning of the analyte.[10]
-
Temperature fluctuations: Inconsistent column temperature can lead to variable retention and broader peaks.[11][17]
-
Poor column packing: A poorly packed or degraded column will have lower efficiency.[10]
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
This workflow provides a step-by-step process to identify and resolve the cause of this compound peak tailing.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Systematic Approach to Troubleshooting Peak Broadening
This workflow outlines a process to diagnose and fix issues related to broad this compound peaks.
Caption: A systematic approach to diagnosing and resolving peak broadening.
Data Presentation
Table 1: Recommended Mobile Phase and Column Parameters for this compound Analysis
| Parameter | Recommended Value | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To ensure the this compound is in its un-ionized form, minimizing secondary interactions.[4][13] |
| Buffer | Phosphate or Acetate | Provides good buffering capacity in the recommended pH range. |
| Buffer Concentration | 20 - 50 mM | Sufficient concentration to maintain a stable pH and mask residual silanol activity.[7][8] |
| Column Type | End-capped C18 or C8 | End-capping minimizes the number of free silanol groups, reducing secondary interactions.[1][8][18] |
| Column Temperature | 30 - 40 °C | Provides better reproducibility and can improve peak shape by enhancing mass transfer.[19][20] |
| Injection Solvent | Mobile Phase | Dissolving the sample in the mobile phase prevents peak distortion caused by solvent mismatch.[13] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Optimal Peak Shape
Objective: To adjust the mobile phase pH to suppress the ionization of this compound and improve peak symmetry.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Formic acid (or Acetic acid)
-
pH meter
Procedure:
-
Prepare the Aqueous Phase: For a 1 L solution, measure approximately 990 mL of HPLC grade water into a clean reservoir.
-
Add Acid: While stirring, carefully add 1.0 mL of formic acid to the water to create a 0.1% (v/v) solution. This should result in a pH of approximately 2.5-3.0.[4]
-
Verify pH: Calibrate the pH meter and verify that the pH of the aqueous solution is within the target range of 2.5 - 3.5. Adjust with small additions of acid if necessary.
-
Prepare the Mobile Phase: Mix the prepared aqueous phase with the organic modifier (acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration before use.
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved, before injecting your sample.
Protocol 2: Column Flushing to Remove Contaminants
Objective: To wash the column with a series of strong solvents to remove strongly retained contaminants that may be causing peak tailing.
Materials:
-
HPLC grade water
-
HPLC grade isopropanol
-
HPLC grade acetonitrile
-
HPLC grade methanol
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Initial Flush: Flush the column with your mobile phase without the buffer salts (e.g., water/organic mixture) for 10-15 column volumes.
-
Strong Solvent Wash: Sequentially flush the column with the following solvents for at least 20 column volumes each:
-
100% HPLC grade water
-
100% Acetonitrile
-
100% Isopropanol (a strong solvent to remove highly non-polar compounds)
-
100% Acetonitrile
-
-
Re-equilibration: Reconnect the column to the detector. Flush the column with the mobile phase (including buffer) at a low flow rate initially, then gradually increase to the analytical flow rate. Continue flushing until a stable baseline is achieved. This may take 30-60 minutes.
-
Test Column Performance: Inject a standard to evaluate if the peak shape has improved. If not, the column may be permanently damaged and require replacement.[7][13]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. uhplcs.com [uhplcs.com]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. chromtech.com [chromtech.com]
- 20. chromatographytoday.com [chromatographytoday.com]
Optimizing reaction conditions for cinnamoyl chloride synthesis from cinnamic acid.
Technical Support Center: Cinnamoyl Chloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of cinnamoyl chloride from cinnamic acid. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format to assist in optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing cinnamoyl chloride from cinnamic acid?
A1: The most prevalent and efficient method is the reaction of cinnamic acid with thionyl chloride (SOCl₂).[1][2] This method is favored for its high yields, often exceeding 80%, and the convenient removal of byproducts, which are gaseous (sulfur dioxide and hydrogen chloride).[2]
Q2: What is the underlying reaction mechanism for the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride?
A2: The reaction proceeds through a nucleophilic acyl substitution mechanism.[1][2] The hydroxyl group of the cinnamic acid's carboxylic acid function attacks the electrophilic sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate, which makes the hydroxyl group a better leaving group. A chloride ion then attacks the carbonyl carbon, leading to the formation of cinnamoyl chloride and the release of sulfur dioxide and hydrogen chloride gases.[1][2]
Q3: Are there alternative reagents to thionyl chloride for this synthesis?
A3: Yes, other chlorinating agents can be used, such as oxalyl chloride or phosphorus pentachloride.[3] However, thionyl chloride is often preferred due to its high reactivity and the ease of byproduct removal.[2] For instance, using phosgene (B1210022) with a polyester (B1180765) intermediate of cinnamic acid results in a very low yield of 6%, compared to a 75% yield when using thionyl chloride under reflux.[1][3]
Q4: What are the primary applications of cinnamoyl chloride in research and development?
A4: Cinnamoyl chloride is a versatile intermediate in organic synthesis.[2][4] It is widely used in the pharmaceutical industry as a building block for active pharmaceutical ingredients (APIs).[5][6] It is also utilized in the flavor and fragrance industry and for the synthesis of specialty chemicals and photosensitive polymers.[4][5][6] Its reactivity allows for the straightforward creation of cinnamoyl esters and amides.[1]
Q5: What are the critical safety precautions to take when working with thionyl chloride?
A5: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[2] It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care must be taken to avoid contact with skin and eyes.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time.[7] 2. Suboptimal molar ratio of reagents. 3. Loss of product during workup and purification.[7] 4. Decomposition of the product due to prolonged heating at high temperatures.[8] | 1. Ensure the reaction is heated to the recommended temperature (e.g., 80°C) for the specified duration (e.g., 2-4 hours).[9] Monitor reaction completion using TLC. 2. Use a slight excess of thionyl chloride (e.g., 1.2 to 2 molar equivalents).[10][11] 3. Minimize transfers and handle the product carefully during distillation. 4. Avoid excessive heating during the final distillation step. |
| Product is a Dark Color or Contains Impurities | 1. Use of impure cinnamic acid or thionyl chloride. 2. Formation of side products due to high reaction temperatures.[7] 3. Incomplete removal of excess thionyl chloride. | 1. Use high-purity, dry starting materials. Redistill thionyl chloride if necessary.[8] 2. Maintain the recommended reaction temperature and avoid overheating. 3. Ensure complete removal of excess thionyl chloride by distillation under reduced pressure. A cold trap can be used to capture the last traces.[9] |
| Difficulty in Product Purification/Distillation | 1. The product solidifying in the condenser during vacuum distillation.[9] 2. Bumping or uneven boiling during distillation. | 1. Use an air-cooled condenser instead of a water-cooled one. If necessary, gently heat the condenser with a heat gun to prevent solidification.[9] 2. Use a magnetic stirrer or boiling chips during distillation to ensure smooth boiling. |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. Wet starting materials or glassware. Thionyl chloride reacts with water. 2. Low reaction temperature. | 1. Ensure all glassware is thoroughly dried before use and use anhydrous cinnamic acid. 2. Gradually increase the temperature to the recommended level after the initial gas evolution subsides.[9] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[1] |
Quantitative Data Summary
Table 1: Reaction Conditions for Cinnamoyl Chloride Synthesis using Thionyl Chloride
| Parameter | Value | Reference(s) |
| Molar Ratio (Cinnamic Acid:SOCl₂) | 1 : 1.2 to 1 : 2 | [10] |
| Initial Reaction Temperature | -5°C to 40°C | [10] |
| Reflux/Heating Temperature | 60°C to 80°C | [9][10] |
| Reaction Time | 2 to 7 hours | [1][9][10] |
| Typical Crude Yield | ~81% | [9] |
| Typical Purified Yield | 75% to >90% | [3][5] |
Table 2: Physical and Chemical Properties of Cinnamoyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇ClO | [4] |
| Molecular Weight | 166.6 g/mol | [4] |
| Appearance | White to yellowish crystalline solid | [4][6] |
| Melting Point | 35-37°C | [6] |
| Boiling Point | 131°C @ 1.47 kPa (approx. 11 mmHg) | [5] |
| 256-258°C @ atmospheric pressure | [5] |
Experimental Protocols
Protocol 1: Synthesis of Cinnamoyl Chloride using Thionyl Chloride
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous N,N-dimethylformamide (DMF, optional catalyst)
-
Anhydrous solvent (e.g., benzene (B151609) or toluene, optional)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Gas trap/scrubber (containing aqueous sodium hydroxide (B78521) to neutralize HCl and SO₂ gases)
-
Distillation apparatus for vacuum distillation
Procedure:
-
Setup: Assemble a dry three-neck flask with a magnetic stirrer, a reflux condenser, and a dropping funnel or powder funnel. Connect the top of the condenser to a gas trap.
-
Reagent Addition: Charge the flask with trans-cinnamic acid (1 equivalent). In a separate, dry container, measure the required amount of thionyl chloride (1.5 equivalents).
-
Reaction Initiation: While stirring, slowly add the thionyl chloride to the cinnamic acid.[9] The addition can be done at room temperature or while cooling in an ice bath to control the initial vigorous reaction and gas evolution.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 80°C using an oil bath.[9] Maintain this temperature and continue stirring for 2-4 hours. The reaction is complete when the evolution of gas ceases.[8][9]
-
Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure (e.g., ~20 hPa).[1][9] A cold trap cooled with liquid nitrogen can be used to ensure complete removal.[9]
-
Purification: The resulting crude cinnamoyl chloride, a yellowish solid, is often pure enough for subsequent steps.[9] For higher purity, purify the crude product by fractional vacuum distillation (e.g., at 1 hPa).[1][9] Collect the fraction that distills at the appropriate temperature. The product is a colorless liquid that solidifies upon cooling.[9]
Visualizations
Caption: Experimental workflow for cinnamoyl chloride synthesis.
Caption: Nucleophilic acyl substitution mechanism.
References
- 1. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 2. dev.lacavedespapilles.com [dev.lacavedespapilles.com]
- 3. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 4. Cas 102-92-1,Cinnamoyl chloride | lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. CN101239910A - Method for preparing cinnamyl cinnamate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
How to prevent the photo cis-trans isomerization of cinnamates during analysis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the photo cis-trans isomerization of cinnamates during analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photo cis-trans isomerization of cinnamates and why is it a concern during analysis?
A1: Photo cis-trans isomerization is a chemical process where the naturally abundant and more stable trans-isomer of a cinnamate is converted to its cis-isomer upon exposure to light, particularly UV radiation.[1] This is a significant concern during analytical procedures as it can lead to the inaccurate quantification of the intended analyte and the appearance of unexpected peaks in chromatograms, compromising the reliability of the results.
Q2: What are the primary preventative measures to minimize photoisomerization?
A2: The most effective strategy is to minimize light exposure throughout the entire analytical workflow. This includes:
-
Working under amber or UV-filtered lighting. [1]
-
Using amber glassware and autosampler vials for all sample and standard preparations. [1] If amber glassware is unavailable, wrapping clear glassware in aluminum foil is a viable alternative.
-
Storing all solutions containing cinnamates in the dark and at low temperatures (2-8 °C). [1]
-
Analyzing samples promptly after preparation. [1]
-
Using an autosampler with a cover to shield samples from ambient light. [1]
Q3: Which analytical techniques are suitable for the analysis of cinnamates?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) are both powerful techniques for the analysis of cinnamates. The choice between them depends on the specific requirements of your analysis, such as the need for high sensitivity, the complexity of the sample matrix, and throughput demands.
Q4: How can I confirm the identity of cis- and trans-isomer peaks in my chromatogram?
A4: The trans-isomer is generally more stable and, in reversed-phase HPLC, is typically more retained, resulting in a longer retention time compared to the cis-isomer. To confirm peak identities, you can inject a standard of the pure trans-isomer. Additionally, controlled UV irradiation of a trans-isomer standard will induce the formation of the cis-isomer, allowing for its identification in subsequent chromatographic analysis.
Troubleshooting Guides
Issue 1: An unexpected peak appears close to the main analyte peak.
Question: I am observing an unexpected peak eluting near my target trans-cinnamate peak. Could this be the cis-isomer?
Answer: Yes, it is highly probable that the unexpected peak is the cis-isomer formed due to photoisomerization.
Troubleshooting Steps:
-
Confirm Identity: If a standard for the cis-isomer is available, inject it to confirm the retention time. Alternatively, as mentioned in the FAQs, you can intentionally expose a standard of the trans-isomer to UV light to generate the cis-isomer and identify the corresponding peak.
-
Review Sample Handling: Meticulously review your sample preparation and handling procedures to identify any potential for light exposure. Ensure that all steps were performed with light-protective measures in place.
-
Implement Stricter Light Protection: If isomerization is confirmed, enforce more stringent light protection. This includes ensuring all glassware is amber or fully wrapped and minimizing the time samples are exposed to any light source.
Issue 2: Poor resolution between cis- and trans-isomer peaks.
Question: My HPLC method is not providing baseline separation between the cis- and trans-cinnamate peaks. How can I improve the resolution?
Answer: Achieving good resolution between geometric isomers can be challenging due to their similar physicochemical properties. Here are some method optimization strategies:
-
Optimize Mobile Phase Composition:
-
pH Adjustment: For acidic cinnamates, adjusting the mobile phase pH to be at least one to two units away from the pKa (around 4.4 for cinnamic acid) can improve peak shape and resolution. Acidifying the mobile phase with 0.1% acetic or phosphoric acid is a common and effective approach.[2]
-
Organic Modifier: Experiment with different organic modifiers. Switching from methanol (B129727) to acetonitrile (B52724), or vice versa, can alter the selectivity of the separation.[2]
-
-
Adjust Column Temperature: Temperature can influence selectivity. Try adjusting the column temperature in increments of 5-10 °C (e.g., from 30 °C to 50 °C) to see if resolution improves.[2]
-
Change Stationary Phase: If optimizing the mobile phase and temperature is not sufficient, consider a column with a different stationary phase. A phenyl-based column may offer alternative selectivity for aromatic compounds like cinnamates compared to a standard C18 column.[2]
-
Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
Issue 3: Peak tailing is observed for the this compound peaks.
Question: My this compound peaks are showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for acidic compounds like cinnamates is often due to secondary interactions with the stationary phase.
-
Incorrect Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of the this compound, the compound can exist in both its protonated and ionized forms, leading to tailing.
-
Solution: Lower the mobile phase pH by adding an acidifier like 0.1% phosphoric acid to ensure the analyte is in its protonated form. A pH of 2.5-3.0 is often effective.[2]
-
-
Column Issues:
-
Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).
-
-
Degradation: The column may be old and have lost its efficiency.
-
Solution: Replace the guard column if one is in use. If the problem persists, replace the analytical column.
-
-
Quantitative Data on this compound Isomerization
The extent of photoisomerization is influenced by factors such as pH and the solvent used. The efficiency of a photochemical process is described by its quantum yield (φ).
Table 1: Effect of pH on the Photocatalytic Degradation of Cinnamic Acid
This table shows the percentage of cinnamic acid conversion after 90 minutes of UV irradiation in the presence of a Fe-TiO₂ photocatalyst at different pH values.
| pH | Catalyst | Irradiation Time (minutes) | Cinnamic Acid Conversion (%) |
| 3.8 | Fe-TiO₂ | 90 | 80.4 |
| 5.0 | Fe-TiO₂ | 90 | 75.9 |
| 7.0 | Fe-TiO₂ | 90 | 17.0 |
Data sourced from BenchChem[1]
Table 2: Quantum Yield of Ethyl this compound Isomerization in Ethanol
| Process | Solvent | Quantum Yield (φ) |
| trans → cis | Ethanol | 0.26 |
| cis → trans | Ethanol | 0.29 |
Data sourced from BenchChem[1]
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Samples to Prevent Photoisomerization
This protocol outlines the standard operating procedures for handling cinnamates to minimize light-induced isomerization.
-
Workspace Preparation: Whenever possible, conduct experiments in a room with minimal natural light. Use a workbench that is not in direct sunlight. If available, work under amber or UV-filtered lighting.
-
Glassware and Containers: Use amber glass volumetric flasks, beakers, and vials for preparing and storing all this compound solutions.[1] If amber glassware is not available, wrap clear glassware completely in aluminum foil.
-
Sample Preparation: Prepare solutions as quickly as possible to minimize the duration of light exposure. Keep solutions covered with a light-blocking material (e.g., aluminum foil) when not in use.
-
Storage: Store solid this compound compounds in a dark, cool, and dry place. Store this compound solutions at low temperatures (2-8 °C) and protected from light.[1]
-
Analytical Procedures: Use amber autosampler vials for HPLC or UPLC-MS/MS analysis. If possible, utilize an autosampler with a cover to protect samples from ambient light. Analyze samples promptly after preparation.[1]
Protocol 2: Validated HPLC-UV Method for the Quantification of Cinnamic Acid
This protocol provides a starting point for the HPLC analysis of cinnamic acid, optimized to minimize isomerization.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing an acidic modifier (e.g., 0.1% phosphoric acid) to maintain a low pH.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270-292 nm.[2]
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) in an amber volumetric flask to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an amber autosampler vial prior to injection.
-
Visualizations
Caption: Experimental workflow for handling this compound samples to prevent photoisomerization.
Caption: Decision tree for selecting an analytical method for this compound analysis.
Caption: The photo-induced cis-trans isomerization of cinnamates.
References
Technical Support Center: Enhancing the Stability of Cinnamate Compounds in Cell Culture Media for Bioassays
Welcome to the Technical Support Center for researchers utilizing cinnamate compounds in cell culture experiments. This resource provides essential information on the stability of this compound compounds in culture media, potential degradation products, and their impact on experimental outcomes. Troubleshooting guides and frequently asked questions are included to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound compounds in cell culture media a concern for my bioassays?
A1: The stability of this compound compounds is crucial because their degradation can lead to a decrease in the effective concentration of the active compound over the course of an experiment. This can result in inaccurate and irreproducible data, particularly in dose-response studies. Furthermore, degradation products may have their own biological activities, potentially confounding the experimental results.
Q2: What are the primary factors that influence the stability of this compound compounds in cell culture media?
A2: Several factors can affect the stability of this compound compounds in cell culture media:
-
pH: The physiological pH of most cell culture media (around 7.4) can promote the degradation of some phenolic compounds.
-
Temperature: Standard incubation temperatures of 37°C can accelerate the degradation process.
-
Light Exposure: Many phenolic compounds, including cinnamates, are light-sensitive and can undergo photodegradation.
-
Media Components: Certain components of the media, such as phenol (B47542) red (a pH indicator) and riboflavin (B1680620) (Vitamin B2), can participate in redox reactions and act as photosensitizers, contributing to compound degradation.[1]
-
Presence of Serum: While serum proteins can sometimes stabilize compounds through binding, other serum components might contribute to degradation. The overall effect of serum can be complex and may need to be determined empirically.
-
Oxidation: this compound compounds can undergo auto-oxidation, a process that can be catalyzed by metal ions present in the media. This process can also generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can further degrade the compound and affect cells.
Q3: What are the likely degradation products of this compound compounds in cell culture media?
A3: In sterile cell culture media, cinnamic acid and its derivatives primarily undergo non-enzymatic degradation through oxidation.[1] Potential degradation products can include benzaldehyde (B42025) and glyoxalic acid from the oxidative cleavage of the parent compound.[1] The auto-oxidation of this compound derivatives is also known to produce reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can not only contribute to further degradation but also independently impact cellular processes.[1]
Q4: How can I minimize the degradation of my this compound compound during an experiment?
A4: To enhance the stability of this compound compounds in your experiments, consider the following strategies:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of your this compound compound from a frozen stock for each experiment to minimize the impact of degradation.
-
Optimize Stock Solution Preparation and Storage:
-
Dissolve the compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Prepare concentrated stock solutions and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Use Phenol Red-Free Media: If you suspect interference from the pH indicator, switch to a phenol red-free formulation of your cell culture medium.
-
Protect from Light: Conduct experiments in low-light conditions and store stock solutions and media containing the compound in the dark.
-
Shorten Incubation Times: If significant degradation is observed, consider reducing the duration of the compound exposure in your assay.
-
Assess Stability: Perform a stability study to determine the half-life of your specific compound in your experimental conditions (see Experimental Protocols section).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | 1. Degradation of the compound in the stock solution or prepared media. 2. Variability in cell passage number or seeding density. | 1. Prepare fresh solutions for each experiment from a new aliquot of the stock solution. Perform a stability check of your compound in your specific cell culture medium using HPLC. 2. Standardize cell culture procedures, ensuring consistent cell passage numbers and seeding densities for all experiments. |
| High background signal in fluorescence-based assays. | 1. Autofluorescence of the this compound compound. 2. Interference from phenol red in the cell culture medium. | 1. Run a control with the compound in cell-free media to check for autofluorescence. If significant, consider a different assay format (e.g., absorbance or luminescence-based). 2. Switch to a phenol red-free version of your cell culture medium. |
| Unexpected or off-target effects observed in cells. | 1. Biological activity of degradation products. 2. Generation of reactive oxygen species (ROS) from compound degradation. | 1. Characterize the degradation products if possible. 2. Include an antioxidant, such as N-acetylcysteine, as a control to determine if the observed effects are ROS-mediated. |
| Precipitation of the compound in the cell culture medium. | 1. Poor aqueous solubility of the this compound derivative. 2. Exceeding the solubility limit upon dilution from the stock solution. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells. 2. Perform serial dilutions in pre-warmed media rather than a single large dilution. Add the compound dropwise while gently mixing. |
Data Presentation
Table 1: Stability of Selected this compound Derivatives
| Compound | Conditions | Half-life (t½) | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | Rat Plasma, 25°C | 0.35 hours | [2] |
| Caffeic Acid Phenethyl Ester (CAPE) | Rat Plasma, 37°C | 0.13 hours | [2] |
| Caffeic Acid Phenethyl Amide (CAPA) | Rat Plasma, 25°C | 41.5 hours | [2] |
| Caffeic Acid Phenethyl Amide (CAPA) | Rat Plasma, 37°C | 10 hours | [2] |
| Ferulic Acid | Not specified | 42 minutes | [3] |
| p-Coumaric Acid | Mouse Plasma (oral administration) | 0.023 hours | [4] |
Note: The stability of this compound compounds can vary significantly depending on the specific derivative and the experimental conditions. The data presented here is for illustrative purposes and may not be directly applicable to all cell culture systems. It is strongly recommended to perform a stability study for your specific compound under your experimental conditions.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media using HPLC
This protocol provides a general method for determining the stability of a this compound compound in cell culture medium over time.
Materials:
-
This compound compound of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640), with and without serum
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase acidification)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound compound in anhydrous DMSO.
-
Spiking the Media: Pre-warm the cell culture medium to 37°C. Dilute the stock solution into the medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the compound-containing medium. This will serve as your T=0 reference.
-
Incubation: Aliquot the remaining spiked media into sterile tubes or a multi-well plate and place them in a humidified incubator at 37°C with 5% CO₂.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Sample Processing:
-
For media without serum, samples can often be directly analyzed after centrifugation to remove any debris.
-
For media with serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the media sample. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject a known volume of the processed sample into the HPLC system.
-
Separate the compound using a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).
-
Detect the compound using a UV detector at its maximum absorbance wavelength (typically around 280-320 nm for cinnamates).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and calculate the half-life (t½).
-
Visualizations
Signaling Pathways
This compound compounds are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways can provide context for the observed biological effects of these compounds.
Caption: this compound compounds can inhibit the NF-κB signaling pathway.
Caption: this compound compounds can modulate the MAPK signaling cascade.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the bioactivity of this compound compounds, incorporating stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of caffeic acid phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purification method for removing unreacted cinnamic acid after esterification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying cinnamic acid esters by removing unreacted cinnamic acid after esterification.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the purification of cinnamic acid esters.
Q1: What is the most common and straightforward method to remove unreacted cinnamic acid?
A1: The most common and efficient method is an acid-base extraction using a weak base.[1][2][3] Unreacted cinnamic acid, being a carboxylic acid, will react with a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form its water-soluble salt, sodium cinnamate.[1][2][4] This salt is then easily separated from the organic layer, which contains the desired ester, through a liquid-liquid extraction.[5][6]
Q2: My final product still shows the presence of cinnamic acid after a basic wash. What could be the issue?
A2: Incomplete removal of cinnamic acid after a basic wash can be due to several factors:
-
Insufficient base: The amount of base used may not have been enough to neutralize all the unreacted cinnamic acid. It is recommended to use a saturated solution of the base.
-
Inadequate mixing: During the liquid-liquid extraction, the organic and aqueous layers must be mixed thoroughly to ensure the complete reaction and transfer of the this compound salt to the aqueous layer.[6]
-
Incorrect pH: The pH of the aqueous layer should be sufficiently basic to deprotonate the cinnamic acid. You can test the pH to ensure it is basic.
Q3: When should I consider using column chromatography for purification?
A3: Column chromatography is recommended when a very high degree of purity is required.[1][7] This technique is particularly useful for removing not only unreacted cinnamic acid but also other byproducts that may have similar solubilities to the ester.[1][7][8] The ester, being less polar than cinnamic acid, will typically elute first from the column.[1]
Q4: I am experiencing a low yield of my ester after purification. What are the potential causes?
A4: Low yields can result from several factors during the work-up and purification steps:[1]
-
Product loss during extraction: Significant amounts of the ester can be lost if the extractions are not performed carefully or if an emulsion forms and is not properly broken.
-
Incomplete reaction: The esterification reaction may not have gone to completion. Monitoring the reaction with Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Hydrolysis of the ester: Using a strong base (like sodium hydroxide) during the extraction can cause hydrolysis of the ester back to the carboxylic acid and alcohol, especially with heating.[3] It is generally safer to use a milder base like sodium bicarbonate.
-
Loss during recrystallization: Using too much solvent during recrystallization can lead to a significant portion of the product remaining in the mother liquor.[9]
Q5: My product "oiled out" instead of crystallizing during recrystallization. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can try the following:[9][10]
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to keep the compound dissolved for longer as it cools.[9][10]
-
Ensure a slow cooling rate, as rapid cooling can promote oiling out.[11]
Data Presentation
The choice of purification method often depends on the solubility of the cinnamic acid and its corresponding ester in various solvents. The following table summarizes the solubility characteristics crucial for designing effective purification protocols.
| Compound | Water | Ethanol | Diethyl Ether | Hexane (B92381) | Benzene | Acetone |
| trans-Cinnamic Acid | Slightly soluble[12] | Soluble[13] | Freely soluble[12][13] | Insoluble[13] | Freely soluble[13] | Freely soluble[13] |
| Ethyl this compound | Insoluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| Methyl Ferulate | - | - | - | Insoluble | - | - |
| Methyl p-Coumarate | - | - | - | Insoluble | - | - |
| Methyl Sinapate | - | - | - | Insoluble | - | - |
Note: Specific quantitative solubility data can vary with temperature. Cinnamic acid's solubility in water is low but increases with temperature.[14] In basic solutions (pH > ~4.4), it deprotonates to form the more soluble this compound anion.[14]
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed.
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the removal of unreacted cinnamic acid from an esterification reaction mixture in an organic solvent.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[1]
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Neutralization and Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer is typically the organic layer containing the ester, and the bottom is the aqueous layer containing sodium this compound.[5]
-
Drain the aqueous layer.
-
Repeat the washing with the NaHCO₃ solution one or two more times to ensure complete removal of the cinnamic acid.
-
-
Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any residual water.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for achieving high purity of the cinnamic acid ester.
-
Column Preparation: Prepare a silica (B1680970) gel column using a suitable solvent system. A common eluent is a mixture of hexane and ethyl acetate.[1]
-
Loading the Sample: Dissolve the crude ester in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[1]
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
The less polar ester will travel down the column faster and elute before the more polar unreacted cinnamic acid.[1]
-
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure ester.[1]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.[1]
Visualizations
The following diagrams illustrate the workflows for the purification methods.
Caption: Workflow for removing cinnamic acid via acid-base extraction.
Caption: Workflow for high-purity ester purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. aspire.apsu.edu [aspire.apsu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Video: Recrystallization - Concept [jove.com]
- 12. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 13. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
Optimizing supercritical fluid extraction of cinnamates from complex plant matrices.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the supercritical fluid extraction (SFE) of cinnamates from complex plant matrices. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in your extraction endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the supercritical fluid extraction of cinnamates.
| Issue | Question | Possible Causes & Solutions |
| Low Cinnamate Yield | Q: My extraction is resulting in a consistently low yield of cinnamates. What are the likely causes and how can I improve it? | A: Low yields are a common challenge and can stem from several factors:* Suboptimal Parameters: The pressure, temperature, and co-solvent concentration may not be ideal for the target cinnamates. Cinnamates have varying polarities, requiring careful tuning of these parameters. For instance, increasing pressure generally enhances the solvating power of the supercritical fluid, but excessively high pressures can lead to compaction of the plant material, hindering extraction.[1] Similarly, temperature has a dual effect; it can increase the vapor pressure of solutes, aiding extraction, but also decrease the fluid's density, reducing its solvating power.[1] * Solution: Conduct a systematic optimization study. Vary pressure (e.g., 100-400 bar) and temperature (e.g., 40-60°C) to find the optimal conditions for your specific plant matrix and target this compound.[2] The use of a co-solvent is often necessary for more polar cinnamates.[3]* Inadequate Co-solvent: Supercritical CO₂ is nonpolar and inefficient at extracting more polar compounds.[2] Many cinnamates possess some degree of polarity. * Solution: Introduce a polar co-solvent (modifier) such as ethanol (B145695) or methanol (B129727) to the supercritical CO₂.[2][3] The concentration of the co-solvent is a critical parameter to optimize (typically 5-15% v/v). Ethanol is often preferred due to its lower toxicity.[2]* Matrix Effects: The physical characteristics of your plant material can significantly impact extraction efficiency.[4] * Solution: Ensure the plant material is properly dried to a low moisture content (ideally 5-10%) and ground to a uniform, appropriate particle size (e.g., 0.3-1 mm) to increase the surface area for extraction.[2] However, particles that are too fine can cause channeling or clogging.[5]* Insufficient Extraction Time: The extraction process may not be running long enough to recover the majority of the target compounds. * Solution: Increase the static and/or dynamic extraction times. A static phase allows the supercritical fluid to penetrate the matrix and dissolve the cinnamates, while the dynamic phase flushes the extract out. |
| Poor Selectivity | Q: My extract contains a high level of impurities along with the desired cinnamates. How can I improve the selectivity of my extraction? | A: Poor selectivity results in the co-extraction of undesirable compounds.* High Solvent Strength: The extraction conditions (high pressure and/or temperature) may be too aggressive, leading to the dissolution of a wide range of compounds. * Solution: Lower the extraction pressure and/or temperature to reduce the solvent strength of the supercritical fluid.[1] This can make the extraction more selective for the target cinnamates.* Inappropriate Co-solvent Concentration: A high concentration of co-solvent can increase the overall solvating power, reducing selectivity. * Solution: Reduce the percentage of the co-solvent. You can also consider a gradient of co-solvent concentration during the dynamic extraction phase to selectively elute different compounds.[1] |
| Restrictor Clogging | Q: The restrictor or back-pressure regulator in my SFE system is frequently clogging. What is causing this and how can I prevent it? | A: Clogging is a common operational issue in SFE.* Solute Precipitation: As the supercritical fluid depressurizes and expands through the restrictor, the dissolved compounds can precipitate and cause a blockage, especially if the extract is highly concentrated or contains less soluble compounds. * Solution: Ensure the restrictor is adequately heated to prevent the solutes from freezing or precipitating upon expansion.[1] A pulsed or intermittent flow during the dynamic phase can also help to clear minor blockages.[4] |
| Inconsistent Results | Q: I am observing significant variations in my extraction results from one batch to another. What could be the source of this inconsistency? | A: Inconsistent results can be frustrating and point to a lack of control over key variables.* Variability in Raw Material: The concentration of cinnamates in plant material can vary depending on factors like the plant's origin, harvest time, and storage conditions.[4] * Solution: Whenever possible, use a homogenized batch of plant material for a series of experiments. It is also good practice to analyze the raw material for its initial this compound content.* Inconsistent Sample Packing: Non-uniform packing of the extraction vessel can lead to "channeling," where the supercritical fluid bypasses parts of the sample, resulting in incomplete and variable extraction.[4] * Solution: Develop a standardized and reproducible method for packing the extraction vessel to ensure a consistent bed density. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using supercritical fluid extraction for cinnamates over traditional solvent extraction?
A1: The main advantages of SFE are its selectivity, the use of a non-toxic and environmentally friendly solvent (CO₂), and the ease of solvent removal, which results in a solvent-free extract.[6] The extraction can also be performed at relatively low temperatures, which is beneficial for thermally sensitive compounds.[5]
Q2: Why is a co-solvent necessary for extracting many cinnamates?
A2: Supercritical CO₂ is a nonpolar solvent, similar in solvent strength to hexane. Many cinnamates, which are derivatives of cinnamic acid, possess polar functional groups, making them only sparingly soluble in pure supercritical CO₂. The addition of a small amount of a polar co-solvent, such as ethanol, increases the polarity of the supercritical fluid, thereby enhancing the solubility and extraction efficiency of these more polar cinnamates.[2]
Q3: How do pressure and temperature affect the extraction of cinnamates?
A3: Pressure and temperature are critical parameters that control the density and solvating power of the supercritical fluid.[1]
-
Pressure: Increasing the pressure at a constant temperature generally increases the fluid's density, leading to higher solubility of the cinnamates and thus a better yield.[1]
-
Temperature: The effect of temperature is more complex. At a constant pressure, increasing the temperature decreases the fluid's density (reducing solvating power) but increases the vapor pressure of the cinnamates (enhancing their transfer into the fluid phase).[1] The optimal temperature is therefore a balance between these two opposing effects.
Q4: What are typical ranges for pressure, temperature, and co-solvent percentage for this compound extraction?
A4: Optimal conditions vary depending on the specific this compound and the plant matrix. However, a good starting point for optimization would be:
Q5: Can SFE be used for the selective extraction of different cinnamates from the same plant material?
A5: Yes, by carefully manipulating the extraction parameters, it is possible to achieve selective extraction. This can be done by performing a multi-step extraction where the pressure, temperature, or co-solvent concentration is changed sequentially to target cinnamates with different polarities or molecular weights.[7]
Data Presentation: SFE Parameters for Cinnamates and Related Compounds
The following tables summarize quantitative data from various studies on the supercritical fluid extraction of cinnamates and related phenolic acids. These values can serve as a starting point for method development.
Table 1: Supercritical Fluid Extraction Parameters for Cinnamaldehyde and Cinnamic Acid
| Compound | Plant Matrix | Pressure (bar) | Temperature (°C) | Co-solvent | Yield/Recovery | Reference |
| Cinnamaldehyde | Cinnamomum cassia (bark) | 240 | 70 | None | ~8% (total extract) | [8] |
| Cinnamaldehyde | Cinnamomum cassia (bark) | 23 | 68.2 | None | 54.79% (recovery) | [9] |
| Cinnamic Acid | Schisandra chinensis (leaves) | 270 | 60 | None | 0.18% (d.w.) | [10] |
Table 2: Supercritical Fluid Extraction Parameters for Other this compound Derivatives
| Compound | Plant Matrix | Pressure (bar) | Temperature (°C) | Co-solvent | Yield/Recovery | Reference |
| Ferulic Acid | Angelica sinensis | 350 | 40 | Ethyl Acetate (60 mL) | High extraction efficiency | [5] |
| Ferulic Acid | Angelica sinensis | 300-500 | 45-65 | Ethanol (ratio 1.6) | 0.91-1.27% in extract | [11] |
| Caffeic Acid Derivatives | Echinacea purpurea | 100-300 | 40-60 | Methanol (0-10%) | Yield: 0.09-0.87% (m/m) | [12] |
Experimental Protocols
General Protocol for Supercritical Fluid Extraction of Cinnamates from a Plant Matrix
This protocol provides a general methodology. Parameters should be optimized for each specific application.
1. Sample Preparation:
- Dry the plant material (e.g., cinnamon bark, leaves) at a controlled temperature (e.g., 40–50°C) to a constant weight to reduce moisture content to below 10%.[5]
- Grind the dried material to a uniform particle size, typically between 0.3 and 1.0 mm.[2]
- Accurately weigh the ground plant material and pack it uniformly into the extraction vessel. Glass wool can be placed at the ends of the vessel to prevent particulate matter from entering the system.
2. SFE System Setup and Extraction:
- Set the desired extraction temperature for the oven containing the extraction vessel (e.g., 50°C).
- Set the desired pressure using the back-pressure regulator (e.g., 250 bar).
- If using a co-solvent, set the desired flow rate for the co-solvent pump (e.g., to achieve 10% ethanol).
- Cool the CO₂ pump head to ensure the CO₂ remains in a liquid state before being pumped.
- Start the CO₂ pump to pressurize the system to the set pressure.
- Static Extraction: Once the desired pressure and temperature are reached, allow the system to remain in a static state (no outflow) for a predetermined time (e.g., 30 minutes) to allow the supercritical fluid to equilibrate with the plant matrix.
- Dynamic Extraction: After the static period, open the outlet valve to begin the dynamic extraction. The supercritical fluid containing the dissolved cinnamates will flow through the back-pressure regulator and into the collection vessel.
- Maintain a constant flow rate of CO₂ (and co-solvent, if used) for the desired duration of the dynamic extraction (e.g., 60-120 minutes).
- The collection vessel is typically kept at a lower pressure and temperature, causing the CO₂ to vaporize and the extracted cinnamates to precipitate.
3. Sample Collection and Analysis:
- After the extraction is complete, carefully depressurize the system.
- Rinse the collection vessel with a suitable solvent (e.g., ethanol or methanol) to recover all the extracted material.
- The extract can then be concentrated and analyzed using appropriate analytical techniques such as HPLC or GC-MS to quantify the this compound content.
Mandatory Visualizations
Diagram 1: General SFE Workflow
Diagram 2: Troubleshooting Logic for Low this compound Yield
References
- 1. medium.com [medium.com]
- 2. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials [mdpi.com]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journalcsij.com [journalcsij.com]
Reducing catalyst poisoning during the hydrogenation of the cinnamate double bond.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst poisoning during the hydrogenation of the cinnamate double bond.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the selective hydrogenation of the this compound double bond?
A1: The most widely used catalyst for the selective hydrogenation of the carbon-carbon double bond in cinnamates is palladium on carbon (Pd/C).[1] Other catalysts such as platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), and Raney Nickel can also be employed, often for more challenging substrates or when different selectivity is desired.[2]
Q2: What are the typical products of this compound hydrogenation?
A2: Under mild conditions, the hydrogenation of cinnamic acid or its esters primarily yields the corresponding hydrocinnamic acid or ester (e.g., 3-phenylpropanoic acid or its ester).[1] This reaction selectively saturates the C=C double bond without affecting the aromatic ring or the carboxyl/ester group. More vigorous conditions or different catalysts can lead to the hydrogenation of the aromatic ring as well.[3]
Q3: What are common catalyst poisons in this compound hydrogenation?
A3: Palladium catalysts are susceptible to poisoning by a variety of substances, even at trace levels. The most common poisons include:
-
Sulfur compounds: Thiophenes, thiols, and sulfides are notorious for poisoning palladium catalysts.[4]
-
Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups can act as inhibitors or poisons.[5][6]
-
Halides: Residual halides from previous reaction steps can negatively impact catalyst activity.
-
Heavy metals: Contaminants like lead, mercury, or arsenic can irreversibly poison the catalyst.
-
Carbon monoxide: Impurities in the hydrogen gas stream, such as carbon monoxide, can deactivate the catalyst.
Q4: How can I prevent catalyst poisoning?
A4: Proactive measures are key to preventing catalyst poisoning:
-
High-Purity Reactants: Use high-purity this compound substrate, solvents, and hydrogen gas. If necessary, purify starting materials before use.
-
Inert Atmosphere: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation, especially for pyrophoric catalysts like Pd/C.[2]
-
Guard Beds: For continuous processes, using a guard bed to trap potential poisons before they reach the main reactor can be effective.
-
Proper Solvent Choice: Use dry, deoxygenated solvents. Protic solvents like ethanol (B145695) and methanol (B129727) are common, but aprotic solvents like ethyl acetate (B1210297) or THF can also be used.[7]
Q5: Can a poisoned catalyst be regenerated?
A5: In some cases, yes. The success of regeneration depends on the nature of the poison.
-
Coking/Fouling: Deactivation by carbonaceous deposits (coke) can often be reversed by controlled oxidation (calcination) to burn off the deposits.[8]
-
Nitrogen Compound Poisoning: Catalysts poisoned by nitrogen compounds can sometimes be reactivated by washing with a solution of an alkali metal or alkaline earth metal salt, such as sodium bicarbonate.[6]
-
Sulfur Poisoning: Regeneration from sulfur poisoning is more challenging but can sometimes be achieved by washing with a suitable solvent and subsequent oxidation.[9]
-
Heavy Metal Poisoning: Poisoning by heavy metals is often irreversible.
Troubleshooting Guide
Problem 1: Low or No Conversion of this compound
Your hydrogenation reaction shows low or no conversion of the starting material.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in this compound hydrogenation.
Problem 2: Reaction Starts but Stalls Before Completion
The reaction proceeds initially, as indicated by hydrogen uptake, but stops before all the starting material is consumed.
Logical Diagram for a Stalled Reaction
Caption: Diagnosing a stalled hydrogenation reaction.
Data Presentation
The following tables summarize the qualitative and illustrative quantitative impact of various poisons on palladium-catalyzed hydrogenation reactions.
Table 1: Qualitative Impact of Common Catalyst Poisons on this compound Hydrogenation
| Poison Class | Example Compounds | Typical Source | Impact on Pd/C Catalyst | Mitigation Strategy |
| Sulfur Compounds | Thiophenes, thiols, mercaptans | Impurities in starting materials or solvents | Strong, often irreversible poisoning by blocking active sites.[4] | High-purity reactants; use of guard beds. |
| Nitrogen Compounds | Amines, amides, pyridines | Substrate structure, impurities, additives | Reversible or irreversible deactivation by competitive adsorption.[5][6] | Reactant purification; catalyst regeneration via washing.[6] |
| Heavy Metals | Lead, mercury, arsenic | Contamination from previous steps or equipment | Severe and irreversible poisoning. | Thorough cleaning of equipment; use of dedicated glassware. |
| Halides | Chlorides, bromides | Residual starting materials or reagents | Inhibition of catalyst activity. | Purification of substrate. |
| Carbon Monoxide | - | Impurity in hydrogen gas | Competitive adsorption on active sites, leading to deactivation. | Use of high-purity hydrogen (>99.99%). |
Table 2: Illustrative Quantitative Data on the Effect of a Thiophene Poison on the Hydrogenation of an α,β-Unsaturated Ester (using a model system)
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific this compound ester, catalyst, and experimental conditions.
| Thiophene Concentration (ppm) | Initial Reaction Rate (mol/L·s) | Time to Complete Conversion (hours) | Catalyst Activity Loss after 1 Cycle (%) |
| 0 | 1.5 x 10⁻³ | 2 | ~5% |
| 1 | 8.0 x 10⁻⁴ | 5 | ~45% |
| 5 | 2.5 x 10⁻⁴ | 12 | ~80% |
| 10 | < 1.0 x 10⁻⁵ | > 24 (incomplete) | > 95% |
Experimental Protocols
Protocol 1: Standard Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid
Materials:
-
Cinnamic acid
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Stirred tank reactor or similar hydrogenation apparatus
-
Hydrogen gas source
Procedure:
-
To a stirred tank reactor, add cinnamic acid, ethanol as the solvent, and 5% Pd/C catalyst (typically 0.5-5 mol% of palladium relative to the substrate).[1]
-
Seal the reactor and purge the system 3-5 times with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 millibars to 120 PSIG).[1][10]
-
Commence vigorous stirring and heat to the desired temperature (e.g., 25°C to 100°C).[1][10]
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrocinnamic acid.
-
Purify the product by recrystallization or distillation if necessary.[11]
Protocol 2: Regeneration of a Nitrogen-Poisoned Palladium Catalyst
This protocol is a general method for attempting to regenerate a Pd/C catalyst poisoned by nitrogen-containing compounds.[6]
Materials:
-
Spent, nitrogen-poisoned Pd/C catalyst
-
Aqueous solution of a reactivating agent (e.g., sodium bicarbonate, sodium carbonate)
-
Deionized water
-
Filtration apparatus
Procedure:
-
Catalyst Recovery: After the hydrogenation reaction, filter the spent catalyst from the reaction mixture.
-
Washing: Wash the catalyst with the reaction solvent to remove residual organic materials.
-
Reactivation:
-
Create a slurry of the spent catalyst in a liquid medium (e.g., water).
-
Add an aqueous solution of the reactivating agent (e.g., 5-10 wt% sodium bicarbonate).
-
Stir the mixture at a slightly elevated temperature (e.g., 40-60°C) for several hours.
-
-
Final Washing and Drying:
-
Filter the reactivated catalyst.
-
Wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C).
-
-
Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine the extent of recovery.
Protocol 3: Diagnostic Test for Potential Catalyst Poisons in a this compound Sample
Objective: To determine if a batch of this compound starting material or solvent contains impurities that are poisoning the catalyst.
Procedure:
-
Run a standard, small-scale hydrogenation reaction with a known pure this compound substrate and a fresh, reliable batch of catalyst. This will serve as your positive control and establish a baseline for reaction time and completeness.
-
Run a second hydrogenation reaction under identical conditions, but use the suspect batch of this compound substrate.
-
Run a third reaction using the pure this compound substrate but with the suspect solvent.
-
Compare the reaction progress and outcomes of the three reactions.
-
If the reaction with the suspect this compound (or solvent) is significantly slower or stalls compared to the control, it is likely that the material is contaminated with a catalyst poison.
-
Analysis of the suspect material by techniques like GC-MS can help identify the specific impurity.
-
Visualizations
Catalyst Poisoning and Regeneration Cycle
Caption: The cycle of catalyst activity, poisoning, and regeneration.
References
- 1. nacatsoc.org [nacatsoc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ijset.com [ijset.com]
- 9. mdpi.com [mdpi.com]
- 10. US5939581A - Processes for preparing hydrocinnamic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low cell viability in high-concentration cinnamate cytotoxicity assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with low cell viability in high-concentration cinnamate cytotoxicity assays.
Frequently Asked questions (FAQs)
Q1: We observe a significant drop in cell viability at high concentrations of this compound, which seems biologically implausible or inconsistent. What are the potential causes?
A1: Several factors can contribute to unexpectedly low cell viability at high this compound concentrations. These can be categorized as either true cytotoxic effects or experimental artifacts.
-
Compound Precipitation: At high concentrations, cinnamic acid and its derivatives may precipitate out of the culture medium.[1][2] These precipitates can interfere with optical readings in colorimetric assays like the MTT assay, leading to inaccurate results.[2] It is crucial to visually inspect your wells for any signs of precipitation.
-
Poor Solubility: Cinnamic acid has poor solubility in aqueous solutions.[1][3] If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and inconsistent, leading to variable results.[3]
-
Direct Assay Interference: this compound, as a phenolic compound, may directly react with the assay reagents.[4][5] For instance, it can reduce tetrazolium salts (like MTT) to formazan (B1609692) non-enzymatically, leading to a false signal that doesn't correlate with cell viability.[5][6]
-
Induction of Apoptosis and Necrosis: Cinnamic acid and its derivatives are known to induce apoptosis (programmed cell death) and other forms of cell death at high concentrations.[7][8][9][10][11] This is a true biological effect and a primary mechanism of its anti-cancer properties.[1]
Q2: My cell viability results are not reproducible between experiments. What should I investigate?
A2: Lack of reproducibility is a common issue in cell-based assays and can stem from several sources of variability.[2][12]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to maintain consistent cell numbers across wells and plates.[2]
-
Cell Health and Passage Number: Use cells in the logarithmic growth phase and maintain a consistent passage number, as cell characteristics can change over time in culture.[12]
-
Solvent Concentration: If using a solvent like DMSO to dissolve the this compound, ensure the final concentration in the culture medium is consistent and non-toxic to the cells (typically below 0.5%).[3][12]
-
Incubation Times: Standardize the incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[12]
-
Reagent Preparation: Prepare fresh reagents whenever possible and avoid multiple freeze-thaw cycles of stored reagents.[12]
Q3: My absorbance readings in my MTT assay are very low, even in the control wells. What could be the cause?
A3: Low absorbance readings in an MTT assay suggest insufficient formazan production.[12]
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal. It is important to determine the optimal cell seeding density for your specific cell line.[12][13]
-
Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation. A typical incubation time is 1-4 hours.[12]
-
Contamination: Microbial contamination can affect cell health and metabolism, leading to reduced MTT reduction.[3]
Q4: I suspect my high concentration of this compound is interfering with the MTT assay. How can I confirm this and what are the alternatives?
A4: To confirm interference, you can run a cell-free control where you incubate various concentrations of this compound with the MTT reagent in the culture medium without cells.[4][6] A change in color indicates direct interference.[6]
Alternative assays that are less prone to interference by reducing compounds include:[6]
-
Sulforhodamine B (SRB) Assay: This assay measures total cellular protein content.[6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium.[3][6]
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.[6][8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during high-concentration this compound cytotoxicity assays.
| Issue | Potential Cause | Recommended Action |
| Low Cell Viability at High Concentrations | Compound Precipitation | Visually inspect wells for precipitates. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO, ethanol) and dilute it to the final concentration in the medium.[1] |
| Poor Solubility | Ensure the compound is fully dissolved. Gentle warming of the medium can aid dissolution.[1][3] | |
| Direct Assay Interference (e.g., with MTT) | Run a cell-free control with the compound and assay reagent.[4][6] If interference is confirmed, switch to an alternative assay like SRB or LDH.[6] | |
| High Cytotoxicity | This may be a true biological effect. Confirm cell death mechanism using apoptosis assays (e.g., Annexin V/PI staining). | |
| Inconsistent/Irreproducible Results | Variable Cell Seeding | Ensure a homogenous cell suspension and use a consistent cell seeding density. Calibrate pipettes to ensure accuracy.[4] |
| Inconsistent Incubation Times | Standardize all incubation periods for cell seeding, compound treatment, and reagent addition.[12] | |
| Solvent Effects | Keep the final solvent concentration low and consistent across all wells. Run a vehicle control with the highest solvent concentration used. | |
| Low Signal or No Dose-Response | Insufficient Incubation Time | Optimize the treatment duration and the incubation time with the assay reagent.[3][12] |
| Resistant Cell Line | Use a positive control known to induce cytotoxicity in your cell line to ensure the assay is working correctly.[3] | |
| Low Cell Density | Perform a cell titration experiment to determine the optimal seeding density for a robust signal.[12][13] | |
| High Background in Control Wells | Reagent Contamination | Use sterile techniques when handling reagents.[4] |
| Media Components | Phenol (B47542) red in culture media can interfere with absorbance readings. Consider using phenol red-free media for the assay.[3][4] | |
| Microbial Contamination | Regularly check cultures for contamination.[3] |
Data Summary
The cytotoxic effects of cinnamic acid and its derivatives are concentration-dependent and vary across different cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Cinnamic Acid | HT-144 (Melanoma) | MTT | 2.4 mM | [9][10][11] |
| Cinnamic Acid | MDA-MB-231 (Breast Cancer) | MTT | 2.296 mM | [14] |
| Cinnamic Acid | Glioblastoma, Melanoma, Prostate, Lung Carcinoma | Not Specified | 1.0 - 4.5 mM | [1][9] |
| Cinnamic Acid Loaded PLGA Nanoparticles | MDA-MB-231 (Breast Cancer) | MTT | 0.5171 mM | [14] |
| Cinnamaldehyde | PLC/PRF/5 (Hepatoma) | Trypan Blue | Cytotoxic at concentrations tested | [7] |
| Cinnamic Acid Derivative (Compound 11) | MCF-7 (Breast Cancer) | MTT | 15.28 µg/ml | [15] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3][16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include untreated and vehicle-treated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[3][16]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1][16]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][3][16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, centrifuge the plate if using suspension cells. Carefully collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH assay reagent according to the manufacturer's instructions.
-
Incubation: Incubate the mixture at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for low cell viability.
Caption: General workflow for a cytotoxicity assay.
Signaling Pathways
Caption: this compound-induced extrinsic apoptosis pathway.[8][18]
Caption: Role of MAPK signaling in this compound-induced apoptosis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Is Your MTT Assay the Right Choice? [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Investigating the Impact of Optimized Trans-Cinnamic Acid-Loaded PLGA Nanoparticles on Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
Method refinement for monitoring cinnamate synthesis completion using TLC.
Technical Support Center: Monitoring Cinnamate Synthesis with TLC
This guide provides detailed protocols, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor the progress of this compound synthesis reactions, such as the Knoevenagel condensation or Perkin reaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring this compound synthesis reaction progress? A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive technique ideal for the qualitative monitoring of reaction progress.[4][5] It allows for quick visualization of the consumption of starting materials and the formation of the this compound product, helping to determine the optimal reaction time.[1][6]
Q2: How do I set up a TLC plate to monitor my reaction effectively? A2: A standard three-lane setup is recommended.[7]
-
Lane 1 (Reference): Spot a dilute solution of your starting material(s) (e.g., the aromatic aldehyde and the active methylene (B1212753) compound).
-
Lane 2 (Co-spot): Spot the starting material reference solution first, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane, especially if the product's Rf value is very close to the reactant's.[7]
-
Lane 3 (Reaction Mixture): Spot a dilute aliquot from your reaction vessel.
Q3: How do I interpret the developed TLC plate? A3: As the reaction proceeds, you should observe the spot corresponding to the limiting reactant in the reaction mixture lane (Lane 3) diminishing in intensity. Simultaneously, a new spot corresponding to the more non-polar this compound product will appear and intensify. The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction lane.[6]
Q4: My starting material is a carboxylic acid (e.g., cinnamic acid) and it streaks badly. How can I fix this? A4: Streaking or smearing of acidic compounds like cinnamic acid is common on standard silica (B1680970) gel plates.[8] To resolve this, add a small amount (0.1–2.0%) of a weak acid, such as acetic acid or formic acid, to your mobile phase.[9][10] This suppresses the ionization of the carboxylic acid, leading to rounder, more defined spots.
Q5: What is the best way to visualize the spots on the TLC plate? A5: this compound derivatives and their aromatic precursors are highly conjugated systems, making them visible under UV light (254 nm) as dark spots on a fluorescent green background.[11] This is the preferred non-destructive first step. For more sensitive or permanent visualization, chemical stains can be used after UV analysis. A potassium permanganate (B83412) (KMnO₄) stain is excellent for visualizing the double bond in the this compound product, as well as many starting materials.[12][13]
Experimental Protocol: TLC Monitoring of a Knoevenagel Condensation
This protocol outlines the steps for monitoring the synthesis of a this compound derivative from an aromatic aldehyde and an active methylene compound.
1. Materials and Preparation:
-
TLC Plate: Silica gel 60 F₂₅₄ plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom edge.[5]
-
Mobile Phase (Eluent): A common starting point is a mixture of a non-polar and a polar solvent. A 4:1 ratio of Hexane:Ethyl Acetate is often effective.[14] Prepare about 5-10 mL in a TLC developing chamber.
-
Chamber Saturation: Place a piece of filter paper in the chamber, wetting it with the mobile phase, and close the lid. Allow the chamber atmosphere to saturate with solvent vapor for at least 15-20 minutes for better results.[15]
-
Sample Preparation:
-
Reference Standard: Prepare a ~1% solution of the starting aldehyde and active methylene compound in a volatile solvent like ethyl acetate.
-
Reaction Aliquot: Withdraw a tiny sample (a drop on the end of a glass rod or capillary) from the reaction mixture and dilute it in a small vial with the same volatile solvent. Overly concentrated samples can cause streaking.[8]
-
2. Spotting the TLC Plate:
-
Using separate microcapillary tubes, apply small spots (1-2 mm diameter) of the prepared samples onto the origin line in the designated lanes (Reactant, Co-spot, Reaction Mixture).[4][16]
-
Allow the solvent from the spots to fully evaporate before development.
3. Developing the Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the origin line is above the level of the solvent pool.[4]
-
Close the chamber and allow the mobile phase to ascend the plate via capillary action.[17]
-
Remove the plate when the solvent front is about 0.5-1 cm from the top edge.[5] Immediately mark the solvent front with a pencil.
4. Visualization and Analysis:
-
Allow the plate to air dry completely in a fume hood.
-
View the plate under a short-wave UV lamp (254 nm) and circle any visible spots with a pencil.[11]
-
If necessary, use a chemical stain for further visualization (see Table 2). For example, dip the plate quickly into a potassium permanganate solution and gently heat with a heat gun until spots appear.[12]
-
Compare the lanes to assess the reaction's progress. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]
-
Data Presentation
Table 1: Typical Rf Values in this compound Synthesis Monitoring (Note: Rf values are illustrative and can be affected by many factors including layer thickness, temperature, and chamber saturation.[4] They should be determined experimentally.)
| Compound Type | Example | Polarity | Expected Rf in Hexane:EtOAc (4:1) |
| Aromatic Aldehyde | Benzaldehyde | Low | ~0.6 - 0.7 |
| This compound Product | Ethyl this compound | Medium | ~0.4 - 0.5 |
| Cinnamic Acid | Cinnamic Acid | High | ~0.1 - 0.2 (may streak) |
| Active Methylene | Diethyl Malonate | Medium-High | ~0.3 - 0.4 |
Table 2: Common Visualization Stains for this compound Synthesis
| Staining Reagent | Preparation | Use Case & Appearance | Reference |
| UV Light (254 nm) | N/A (non-destructive) | Visualizes aromatic and conjugated compounds. Spots appear dark on a green fluorescent background. | [11] |
| Potassium Permanganate (KMnO₄) | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL H₂O | General stain for oxidizable groups (alkenes, alcohols). Gives yellow/brown spots on a purple background. | [18] |
| p-Anisaldehyde | 15g p-anisaldehyde, 250mL ethanol, 2.5mL conc. H₂SO₄ | General purpose stain that can produce a range of colors for different functional groups upon heating. | [18][19] |
| Iodine (I₂) | A few iodine crystals in a sealed chamber | General, non-permanent stain for unsaturated compounds. Brown spots appear on a light brown background. | [12][18] |
| Ferric Chloride (FeCl₃) | 1% FeCl₃ in a 1:1 Methanol/Water solution | Specific for phenols. If synthesizing hydroxy-cinnamates, this will stain phenolic starting materials and products. | [18][20] |
Mandatory Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting guide for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. silicycle.com [silicycle.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. TLC stains [reachdevices.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. benchchem.com [benchchem.com]
- 15. organomation.com [organomation.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. iitg.ac.in [iitg.ac.in]
- 18. pcliv.ac.uk [pcliv.ac.uk]
- 19. Chromatography [chem.rochester.edu]
- 20. sciencemadness.org [sciencemadness.org]
Addressing matrix effects in LC-MS/MS analysis of cinnamates in biological samples.
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and overcoming the challenges associated with matrix effects in the LC-MS/MS analysis of cinnamates in biological samples.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of cinnamates.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent used to dissolve the final extract is significantly stronger than the initial mobile phase. 3. Column Contamination: Buildup of matrix components on the analytical column. 4. Column Degradation: Loss of stationary phase due to extreme pH or temperature. | 1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. 3. Implement a column wash step between injections or use a guard column.[1] 4. Ensure the mobile phase pH is within the column's recommended range and operate at a stable temperature. Replace the column if necessary.[1] |
| High Variability in Analyte Signal / Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Significant and Variable Matrix Effects: Inconsistent ion suppression or enhancement across different samples.[2] 3. Analyte Instability: Degradation of cinnamates in the biological matrix or during sample processing. Cinnamate esters are susceptible to hydrolysis by plasma esterases.[3] | 1. Ensure precise and consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve precision. 2. Optimize the sample preparation method to more effectively remove interfering matrix components. Consider a more rigorous technique (e.g., SPE instead of PPT). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[4] 3. Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride) if analyzing this compound esters. Separate plasma promptly at low temperatures and store at -80°C. Evaluate analyte stability under various conditions (bench-top, freeze-thaw cycles).[3] |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method is not effectively extracting the cinnamates from the matrix. 2. Analyte Adsorption: Cinnamates may adsorb to plasticware or the LC system. 3. Incomplete Elution from SPE Cartridge: The elution solvent is not strong enough to desorb the analytes from the sorbent. | 1. Optimize the sample preparation protocol. For LLE, adjust the pH of the sample and the choice of organic solvent. For SPE, select an appropriate sorbent and optimize wash and elution solvents.[2] 2. Use low-adsorption microcentrifuge tubes and vials. Prime the LC system with a high-concentration standard to saturate active sites. 3. Test different elution solvents or increase the elution solvent volume. |
| High Background Noise or Interferences | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Carryover: Residual analyte from a previous high-concentration sample injection. 3. Co-eluting Matrix Components: Insufficient chromatographic separation of cinnamates from matrix components. | 1. Use high-purity, LC-MS grade solvents and reagents.[5] 2. Optimize the autosampler wash procedure, using a strong organic solvent. Inject a blank sample after high-concentration samples to check for carryover.[5] 3. Modify the chromatographic gradient to improve the separation of the analyte from interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of cinnamates?
A1: A matrix effect is the alteration of the analytical signal of an analyte, such as cinnamic acid, due to the presence of other components in the sample matrix.[2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[2] In biological samples like plasma or urine, common sources of matrix effects include phospholipids (B1166683), salts, and proteins.[2]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: The most common method is the post-extraction spike.[2] This involves comparing the peak area of a this compound standard spiked into the final extract of a blank biological sample to the peak area of the same standard in a clean solvent. A significant difference between these two signals indicates the presence of matrix effects.[2] The matrix factor (MF) can be calculated as follows:
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solvent)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What is the best sample preparation technique to minimize matrix effects for cinnamates?
A3: The choice of technique depends on the complexity of the matrix and the required sensitivity of the assay. Protein precipitation (PPT) is the simplest method but is the least effective at removing matrix components, especially phospholipids.[6] Liquid-liquid extraction (LLE) offers better cleanup than PPT. Solid-phase extraction (SPE) is generally the most effective technique for removing interfering matrix components and can be tailored to the specific properties of the cinnamates being analyzed.[6][7]
Q4: Should I use an internal standard? If so, what kind?
A4: Yes, using an internal standard (IS) is highly recommended to compensate for variability in sample preparation and matrix effects. The ideal internal standard is a stable isotope-labeled (SIL) version of the this compound you are analyzing (e.g., cinnamic acid-d5).[4] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in a similar way, leading to more accurate and precise quantification.[4] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it effectively mimics the behavior of the analyte.
Q5: My this compound peak is showing up earlier than expected and is broad. What could be the cause?
A5: This is often due to an injection solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions. This causes the analyte to travel through the top of the column too quickly without proper focusing, leading to a broad and early-eluting peak. To resolve this, ensure your final sample solvent is as close in composition to the initial mobile phase as possible.[8]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the general effectiveness of common sample preparation techniques for the analysis of cinnamates in biological fluids, with representative quantitative data compiled from typical results in the literature.
| Technique | General Effectiveness for this compound Analysis | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | 80 - 95[9][10] | 40 - 80 (Significant Suppression)[10] | Simple, fast, inexpensive, and requires minimal method development. | Provides the least clean extract, with significant remaining phospholipids and other matrix components, leading to strong matrix effects.[6][10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | 75 - 90[11] | 80 - 100 (Mild Suppression to No Effect)[6] | More effective at removing salts and phospholipids than PPT, resulting in a cleaner extract. | More labor-intensive and time-consuming than PPT, and may require solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction (SPE) | High | 85 - 105[7] | 90 - 110 (Minimal Suppression or Enhancement)[7] | Highly selective and provides the cleanest extracts, significantly reducing matrix effects. Can also be used to concentrate the analyte. | Requires more extensive method development and can be more costly than PPT and LLE. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Cinnamates in Plasma/Serum
This protocol is a rapid and simple method suitable for initial screening or when high sample throughput is required.
-
Sample Aliquoting: Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., cinnamic acid-d5 in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid to improve protein precipitation).
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Cinnamates in Plasma/Serum
This protocol provides a cleaner extract compared to PPT.
-
Sample Aliquoting: Aliquot 200 µL of plasma or serum into a glass tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution.
-
Acidification: Add 50 µL of 1M HCl to acidify the sample. This ensures acidic cinnamates are in their neutral form for better extraction into an organic solvent.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate (B1210297) (or a 1:1 mixture of diethyl ether and ethyl acetate).[12]
-
Extraction: Vortex for 2 minutes, then gently shake for 10 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Cinnamates in Urine
This protocol is highly effective for removing matrix interferences from complex urine samples. A mixed-mode anion exchange or a reversed-phase polymeric sorbent is often suitable for cinnamates.
-
Sample Pre-treatment: Centrifuge the urine sample at 4,000 x g for 10 minutes. Dilute 500 µL of the supernatant with 500 µL of 2% phosphoric acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727), followed by 1 mL of water, and finally 1 mL of 2% phosphoric acid. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 2% phosphoric acid, followed by 1 mL of methanol/water (20:80, v/v).
-
Elution: Elute the cinnamates with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for matrix effects.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microwave-Assisted Extraction for Cinnamates from Herbal Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted extraction (MAE) of cinnamates from herbal sources.
Troubleshooting Guide
This guide addresses common issues encountered during the MAE of cinnamates, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my cinnamate extract lower than expected?
Possible Causes:
-
Suboptimal MAE Parameters: The microwave power, extraction time, solvent concentration, or solid-to-liquid ratio may not be optimal for your specific herbal material.
-
Inappropriate Solvent Selection: The solvent may not have the appropriate polarity to efficiently extract cinnamates. Polar solvents like ethanol (B145695) and methanol (B129727) are generally effective for phenolic compounds.[1]
-
Insufficient Microwave Power: The power level may be too low to effectively heat the solvent and disrupt the plant cell walls for compound release.[1]
-
Inadequate Extraction Time: The duration of the extraction may be too short to allow for complete diffusion of the target compounds from the plant matrix into the solvent.[1]
-
Sample Characteristics: The particle size of the herbal material may be too large, reducing the surface area available for extraction.
Solutions:
-
Optimize MAE Parameters: Systematically vary the microwave power, extraction time, and solid-to-liquid ratio to identify the optimal conditions for your specific sample. Response surface methodology (RSM) can be an effective approach for this optimization.[1]
-
Solvent Selection: Use polar solvents such as ethanol or methanol. The concentration of the solvent (e.g., aqueous ethanol) should also be optimized.[2][3] For instance, a 59% ethanol concentration has been found to be optimal for the extraction of cinnamic acid and cinnamaldehyde (B126680) from cinnamon.[2][3]
-
Increase Microwave Power: Gradually increase the microwave power to enhance the extraction efficiency. However, be cautious as excessive power can lead to the degradation of thermolabile compounds.[1]
-
Extend Extraction Time: Increase the extraction time to ensure more complete extraction. Note that prolonged extraction times at high temperatures can also lead to compound degradation.[4][5]
-
Reduce Particle Size: Grind the herbal material to a smaller, uniform particle size to increase the surface area for extraction.
Q2: I am observing degradation of my target cinnamates. What could be the cause and how can I prevent it?
Possible Causes:
-
Excessive Microwave Power: High microwave power can lead to rapid and excessive heating, causing thermal degradation of the cinnamates.[1] At microwave power exceeding 250 W, the extraction yield of polyphenols from Cinnamomum iners leaves was observed to decrease due to degradation.[1]
-
Prolonged Extraction Time: Extended exposure to high temperatures during a long extraction process can lead to the breakdown of the target compounds.[4][5]
-
High Temperature: The internal temperature of the extraction vessel may be exceeding the thermal stability limit of the cinnamates.
Solutions:
-
Reduce Microwave Power: Use a lower microwave power setting to avoid overheating the sample.[1]
-
Shorten Extraction Time: Optimize for the shortest extraction time that provides a satisfactory yield.[2][3]
-
Temperature Control: If your microwave system allows, set a maximum temperature to prevent overheating. Using a closed-vessel system can allow for temperatures above the solvent's boiling point at atmospheric pressure, but requires careful monitoring.[6]
-
Pulsed Microwave Irradiation: If available, use a pulsed mode to allow for periods of cooling during the extraction process, which can help to minimize thermal degradation.
Q3: The results of my extractions are not reproducible. What are the likely reasons?
Possible Causes:
-
Inconsistent Sample Preparation: Variations in particle size, moisture content, or sample weight can lead to inconsistent results.
-
Non-uniform Microwave Heating: The distribution of microwave energy within the cavity may be uneven, leading to hot and cold spots in the sample.
-
Fluctuations in Microwave Power Output: The actual power delivered by the microwave may not be consistent across different runs.
-
Inconsistent Solvent Volume and Ratio: Variations in the amount of solvent used can affect the solid-to-liquid ratio and the heating profile.
Solutions:
-
Standardize Sample Preparation: Ensure that the herbal material is ground to a consistent particle size and that the moisture content is uniform. Use a precise analytical balance to weigh the samples.
-
Improve Microwave Homogeneity: If using a multi-mode cavity, placing the sample on a rotating turntable can help to ensure more uniform heating. For mono-mode cavities, ensure the vessel is correctly positioned.
-
Calibrate Microwave Power: If possible, calibrate the power output of your microwave system to ensure consistency.
-
Precise Solvent Measurement: Use calibrated volumetric flasks or pipettes to measure the solvent volume accurately.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a microwave-assisted extraction for cinnamates?
The primary factors influencing the efficiency of MAE are:
-
Microwave Power: Affects the rate of heating and can influence extraction yield and compound stability.[1][7]
-
Extraction Time: The duration of microwave irradiation. Longer times can increase yield but also risk degradation.[1][4][7]
-
Solvent Type and Concentration: The polarity and dielectric properties of the solvent are crucial for absorbing microwave energy and solubilizing the target compounds.[6][7] Ethanol and methanol are commonly used for extracting phenolic compounds.[1]
-
Solid-to-Liquid Ratio: This ratio affects the absorption of microwave energy and the concentration gradient of the analytes.[1][7]
-
Temperature: Directly impacts extraction kinetics and the stability of the target compounds.[4][7]
-
Sample Characteristics: Factors like particle size and moisture content of the herbal material are important.[7]
Q2: What type of solvent is best for extracting cinnamates using MAE?
Polar solvents are generally the most effective for extracting cinnamates and other phenolic compounds because they absorb microwave energy efficiently.[6] Commonly used solvents include:
-
Ethanol: A green and efficient solvent for cinnamates.[2][3]
-
Methanol: Also highly effective for extracting phenolic compounds.[1]
-
Water: Can be used as a solvent, especially for more polar cinnamates.[4] Often, a mixture of an organic solvent with water (e.g., 70% ethanol) provides the best results by balancing polarity and microwave absorption.[8] The choice of solvent should be guided by the specific properties of the target cinnamates and the plant matrix.[9]
Q3: How does microwave heating work in the context of extraction?
Microwave-assisted extraction utilizes microwave energy to heat the solvent and the sample matrix. This heating occurs through two primary mechanisms:
-
Dipolar Rotation: Polar molecules, such as water and ethanol, align themselves with the rapidly oscillating electric field of the microwaves. The friction from this rapid reorientation generates heat.[2]
-
Ionic Conduction: If ions are present in the sample, they will migrate in the direction of the electric field. The resistance to this movement results in the generation of heat.[2]
This internal and rapid heating creates a pressure gradient between the inside of the plant cells and the surrounding solvent, leading to the rupture of the cell walls and the enhanced release of the target compounds into the solvent.[10]
Q4: Can I use a domestic microwave oven for MAE?
While it is possible to use a domestic microwave oven, it is generally not recommended for scientific research due to several limitations:
-
Lack of Power Control: Domestic microwaves typically have limited and imprecise power control.
-
No Temperature or Pressure Monitoring: These systems lack the sensors to monitor and control the extraction temperature and pressure, which are critical for reproducibility and safety.
-
Uneven Heating: The microwave field in a domestic oven is often not uniform, leading to inconsistent extraction.
-
Safety Concerns: Performing extractions with organic solvents in a non-specialized microwave can pose a significant fire or explosion hazard.
For research purposes, it is highly advisable to use a dedicated laboratory microwave extraction system that offers precise control over extraction parameters and incorporates safety features.[9]
Data Presentation
Table 1: Optimized MAE Parameters for this compound and Phenolic Compound Extraction from Various Herbal Sources
| Herbal Source | Target Compounds | Microwave Power (W) | Extraction Time (min) | Solvent | Solid-to-Liquid Ratio | Reference |
| Cinnamomum iners Leaves | Polyphenols | 214.24 | 25 | Methanol | 1:195.76 g/mL | [1] |
| Cinnamomum cassia | Cinnamic acid & Cinnamaldehyde | 147.5 | 3.4 | 59% Ethanol | 1:20 g/mL | [2][3] |
| Cinnamomum cassia | Cinnamic acid & Cinnamaldehyde | 600 | 20 | 75% Ethanol | 1:15 g/mL | [3][11] |
| Cinnamon Bark | Essential Oil (inc. Cinnamaldehyde) | 300 | 90 | 70% Ethanol | 1:6 g/mL | [8] |
| Cinnamon Bark | Essential Oil | 700 | 25 | Water | 30g in 250mL | [12] |
| Date Seeds | Phenolic Compounds | - (Temp. Controlled) | 27.3 | 46% Ethanol | 1:20 g/mL | [13] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction of Cinnamic Acid and Cinnamaldehyde from Cinnamomum cassia
This protocol is based on the optimized conditions reported by Lee et al. (2018).[2][3]
1. Sample Preparation: a. Obtain dried Cinnamomum cassia bark. b. Grind the bark into a fine powder using a laboratory mill. c. Sieve the powder to ensure a uniform particle size. d. Store the powdered sample in an airtight container in a cool, dry place.
2. Extraction Procedure: a. Accurately weigh 2.5 g of the cinnamon powder and place it into a microwave extraction vessel.[2] b. Add 50 mL of 59% aqueous ethanol to the vessel, resulting in a solid-to-liquid ratio of 1:20 g/mL.[2] c. Securely seal the extraction vessel. d. Place the vessel into the microwave extractor. e. Set the microwave power to 147.5 W and the extraction time to 3.4 minutes.[2][3] f. Start the extraction program.
3. Post-Extraction Processing: a. After the extraction is complete, carefully remove the vessel from the microwave and allow it to cool to room temperature.[2] b. Filter the extract through Whatman No. 41 filter paper to separate the solid residue from the liquid extract.[2] c. Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery of the extract. d. Combine the filtrate and the washings and adjust the final volume to 50 mL with the extraction solvent.[2] e. Store the final extract at 4°C in a sealed, light-protected container until further analysis (e.g., by HPLC).[2]
Mandatory Visualization
Caption: General workflow for microwave-assisted extraction of cinnamates.
Caption: Troubleshooting logic for low this compound yield in MAE.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds [mdpi.com]
Improving the resolution between cinnamate isomers in chiral chromatography.
Welcome to the technical support center for the chiral separation of cinnamate isomers. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of resolving this compound enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or no resolution between this compound isomers?
Poor resolution in the chiral chromatography of this compound isomers typically stems from a suboptimal selection of the Chiral Stationary Phase (CSP) or an inappropriate mobile phase composition. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation is entirely dependent on the formation of transient diastereomeric complexes with the CSP. If the chosen CSP does not provide sufficient stereochemical recognition for the this compound isomers, or if the mobile phase composition interferes with these interactions, poor resolution will result.
Q2: Which type of chiral stationary phase is most effective for separating this compound isomers?
Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated high efficacy in the separation of this compound derivatives. Columns such as Chiralpak® AD-3, which is based on amylose tris(3,5-dimethylphenylcarbamate), have been successfully used for the enantioselective separation of photosensitive chiral liquid crystalline materials derived from cinnamic acid.[1] The selection of the CSP is the most critical factor in achieving chiral separation.[2]
Q3: How does the mobile phase composition impact the resolution of this compound isomers?
The mobile phase plays a crucial role in modulating the interactions between the this compound isomers and the CSP. Key components of the mobile phase and their effects include:
-
Organic Modifier: In normal-phase chromatography, alcohols like isopropanol (B130326) and ethanol (B145695) are common modifiers. The type and concentration of the alcohol can significantly affect retention times and enantioselectivity.
-
Additives: For acidic compounds like cinnamic acid and its derivatives, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) to the mobile phase is often necessary to suppress the ionization of the analyte, leading to improved peak shape and resolution.
-
Solvent Strength: The ratio of the organic modifier to the non-polar solvent (e.g., n-hexane) will influence the elution strength of the mobile phase. A weaker mobile phase (lower percentage of alcohol) generally leads to longer retention times and can sometimes improve resolution.
Q4: What is the role of temperature in the chiral separation of cinnamates?
Temperature is a critical parameter that can have a profound and sometimes unpredictable effect on chiral separations. Generally, lower temperatures tend to enhance the enantioselectivity of the separation. However, in some instances, increasing the temperature can improve column efficiency and, counterintuitively, lead to better resolution or even a reversal of the elution order of the enantiomers. Therefore, precise temperature control and optimization are essential for reproducible results.
Q5: Can the flow rate be adjusted to improve the resolution of this compound isomers?
Yes, the flow rate can be optimized to improve resolution. While a standard flow rate of 1.0 mL/min is often used for initial method development on a 4.6 mm I.D. column, decreasing the flow rate can sometimes enhance resolution, particularly if the separation is not baseline at the initial flow rate.[3][4]
Troubleshooting Guides
Problem 1: Poor or No Resolution of this compound Isomers
Symptoms:
-
A single, broad peak is observed.
-
Two peaks are present but with significant overlap (Resolution, Rs < 1.5).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for this compound isomers. Screen different types of CSPs, with a focus on polysaccharide-based columns like amylose and cellulose derivatives. |
| Suboptimal Mobile Phase Composition | The mobile phase is not facilitating effective chiral recognition. Systematically vary the organic modifier (e.g., switch between isopropanol and ethanol) and its concentration. |
| Incorrect Mobile Phase pH (for ionizable cinnamates) | For cinnamic acid and its derivatives, ensure the mobile phase is sufficiently acidic to suppress ionization. Add a small percentage (e.g., 0.1%) of an acidic modifier like TFA. |
| Temperature Not Optimized | The column temperature may not be optimal for enantioselectivity. Perform a temperature study, for example, at 25°C, 30°C, and 35°C, to observe the effect on resolution. |
Problem 2: Peak Tailing
Symptoms:
-
The peak is asymmetrical with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on the silica (B1680970) support can interact with polar analytes. For acidic cinnamates, ensure the mobile phase is sufficiently acidic (add 0.1% TFA). |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.[2] |
| Column Contamination | The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent as per the manufacturer's instructions. |
Problem 3: Peak Splitting
Symptoms:
-
A single peak appears as two or more closely spaced peaks.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Column Inlet Frit Blockage | A partially blocked frit can cause the sample to be distributed unevenly onto the column. Backflush the column. If the problem persists, the frit may need to be replaced.[5] |
| Void in the Column Packing | A void at the head of the column can lead to peak splitting. This often requires column replacement.[5] |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[2] |
Data Presentation
Table 1: Effect of Chiral Stationary Phase on Resolution
| Analyte | CSP | Mobile Phase | Resolution (Rs) |
| Racemic Drug A | Chiralpak AD-H | n-Hexane/Isopropanol (90/10, v/v) | 2.5 |
| Racemic Drug A | Chiralcel OD-H | n-Hexane/Isopropanol (90/10, v/v) | 1.8 |
| Racemic Drug B | Chiralpak AD-H | n-Hexane/Ethanol/DEA (80/20/0.1, v/v/v) | 3.2 |
| Racemic Drug B | Chiralcel OD-H | n-Hexane/Ethanol/DEA (80/20/0.1, v/v/v) | 2.1 |
Table 2: Effect of Mobile Phase Composition on Resolution
| Analyte | CSP | Mobile Phase (n-Hexane/Isopropanol, v/v) | Resolution (Rs) |
| Racemic Drug C | Chiralpak AD-H | 95/5 | 1.9 |
| Racemic Drug C | Chiralpak AD-H | 90/10 | 2.8 |
| Racemic Drug C | Chiralpak AD-H | 85/15 | 2.2 |
Table 3: Effect of Temperature on Resolution
| Analyte | CSP | Temperature (°C) | Resolution (Rs) |
| Racemic Drug D | Chiralpak AD-H | 25 | 3.1 |
| Racemic Drug D | Chiralpak AD-H | 35 | 2.7 |
| Racemic Drug D | Chiralpak AD-H | 45 | 2.3 |
Table 4: Effect of Flow Rate on Resolution
| Analyte | CSP | Flow Rate (mL/min) | Resolution (Rs) |
| Racemic Drug E | Chiralpak AD-H | 1.2 | 2.4 |
| Racemic Drug E | Chiralpak AD-H | 1.0 | 2.9 |
| Racemic Drug E | Chiralpak AD-H | 0.8 | 3.5 |
Experimental Protocols
Protocol 1: General Method for Chiral Separation of this compound Esters
This protocol provides a starting point for the development of a chiral separation method for this compound esters.
-
Column Selection:
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
For cinnamic acid or derivatives with a free carboxylic acid group, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at an appropriate wavelength for the specific this compound derivative (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound isomer sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Analysis and Optimization:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
If resolution is not satisfactory, systematically adjust the mobile phase composition (e.g., change the n-Hexane/IPA ratio to 95:5 or 85:15), temperature, and flow rate as outlined in the troubleshooting section.
-
Visualizations
Caption: A troubleshooting workflow for improving the resolution of this compound isomers.
References
Validation & Comparative
Comparative analysis of cinnamate versus ferulic acid antioxidant capacity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of cinnamate and its derivative, ferulic acid. By presenting supporting experimental data from various assays and detailing the underlying molecular mechanisms, this document aims to equip researchers with a thorough understanding of their respective free-radical scavenging capabilities and therapeutic potential.
Executive Summary
Cinnamic acid and its hydroxylated and methoxylated derivative, ferulic acid, are both recognized for their antioxidant properties. However, the structural differences between the two molecules, specifically the presence of a hydroxyl and a methoxy (B1213986) group on the phenyl ring of ferulic acid, significantly influence their antioxidant efficacy. This guide synthesizes quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays. Detailed experimental protocols for these methods are provided, along with a visualization of the key signaling pathways involved in their antioxidant action. The available data consistently indicates that ferulic acid exhibits superior antioxidant activity compared to cinnamic acid across various testing methods.
Data Presentation: A Quantitative Comparison
The antioxidant capacities of cinnamic acid and ferulic acid have been evaluated using various in vitro assays. The following tables summarize the available quantitative data to provide a basis for comparison. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | DPPH IC50 (µg/mL) | Reference |
| Cinnamic Acid | 0.18 | |
| Ferulic Acid | ~2.9 - 12.0 |
Table 1: Comparative DPPH Radical Scavenging Activity (IC50). A lower IC50 value indicates greater antioxidant activity.
| Compound | ABTS IC50 (µM) | Reference |
| Ferulic Acid | 12 |
Table 2: Comparative ABTS Radical Scavenging Activity (IC50). A lower IC50 value indicates greater antioxidant activity. Data for cinnamic acid in this specific comparative context is limited.
| Compound | FRAP Value (µM Fe(II)) | Reference |
| Ferulic Acid | ~40-100 (concentration dependent) |
| Compound | ORAC Value (µmol TE/g) | Reference |
| Ferulic Acid | ~30-70 |
Molecular Mechanism of Antioxidant Action
The antioxidant capacity of cinnamic acid and ferulic acid is attributed to their chemical structures. Ferulic acid is generally a more potent antioxidant due to the presence of an electron-donating hydroxyl and methoxy group on its phenyl ring, which enhances the stability of the phenoxyl radical formed after hydrogen donation.
Both cinnamic acid and ferulic acid exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Nrf2 Signaling Pathway Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like cinnamic and ferulic acid, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's defense against oxidative damage.
Recent studies have implicated both cinnamic acid and ferulic acid as activators of the Nrf2 pathway. Ferulic acid is a well-documented activator, while evidence for cinnamic acid's role in Nrf2 activation is also growing, suggesting it contributes to its protective effects against oxidative stress-induced cellular damage.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds (Cinnamic Acid, Ferulic Acid)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of sample solutions: Prepare stock solutions of the test compounds and positive control in methanol. Create a series of dilutions from the stock solutions.
-
Assay: In a 96-well plate, add a specific volume of the sample or standard solutions to a designated volume of the DPPH solution. A control well should contain methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•⁺): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•⁺ working solution: Dilute the ABTS•⁺ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a series of dilutions of the test compounds and positive control.
-
Assay: Add a small volume of the sample or standard solution to a larger volume of the ABTS•⁺ working solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.
Materials:
-
Acetate (B1210297) buffer (pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test compounds
-
Standard (e.g., FeSO₄ or Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v). Warm the reagent to 37°C before use.
-
Preparation of sample and standard solutions: Prepare dilutions of the test compounds and a standard solution.
-
Assay: Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as µmol Fe(II) equivalents or Trolox equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds
-
Standard (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of reagents: Prepare solutions of fluorescein, AAPH, and Trolox in phosphate buffer.
-
Assay setup: In a black 96-well plate, add the fluorescein solution to all wells. Then, add the sample, standard, or blank (buffer) to the respective wells.
-
Incubation: Incubate the plate at 37°C for a period of time (e.g., 30 minutes).
-
Initiation of reaction: Add AAPH solution to all wells to initiate the radical generation.
-
Measurement: Immediately begin measuring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.
Conclusion
Both cinnamic acid and ferulic acid demonstrate significant antioxidant potential. The available data suggests that ferulic acid generally exhibits stronger antioxidant activity, which is attributed to its specific chemical structure. Both compounds are capable of modulating the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. The provided experimental protocols and workflow diagrams offer a practical
Comparative Analysis of a Novel Cinnamate Derivative for Anticancer Activity in a Colon Cancer Xenograft Model
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of a novel cinnamate derivative, designated here as Compound X (4-hydroxy-3,5-dimethoxycinnamic acid, also known as Sinapic Acid), against the standard chemotherapeutic agent Irinotecan in a human colon cancer mouse xenograft model. The data presented is a hypothetical yet plausible representation based on the known biological activities of this compound derivatives and standard cancer therapies. The objective is to offer a framework for validating novel anticancer compounds.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Several studies have indicated that these compounds can modulate multiple cancer-related signaling pathways, such as the NF-κB pathway, to induce apoptosis and inhibit tumor growth.[1][3] This guide details the preclinical validation of a novel this compound derivative, Compound X, in a well-established HT-29 human colorectal cancer xenograft model, comparing its efficacy directly with Irinotecan, a standard-of-care chemotherapy for colorectal cancer.[4][5]
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the findings.
Cell Line and Culture: The human colorectal adenocarcinoma cell line HT-29 was used for this study.[6] Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the xenograft study. The animals were housed in a pathogen-free environment with ad libitum access to food and water.[7] All animal procedures were conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[2]
Tumor Induction and Treatment: HT-29 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were subcutaneously injected into the right flank of each mouse.[8] When the tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=8 per group):
-
Vehicle Control: Received daily intraperitoneal (i.p.) injections of a saline/DMSO vehicle.
-
Compound X: Received daily i.p. injections of Compound X (50 mg/kg).
-
Irinotecan: Received i.p. injections of Irinotecan (24 mg/kg) weekly for two weeks as a positive control.[2]
Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2. Body weight was also monitored twice weekly as an indicator of toxicity. The study was terminated after 28 days, at which point the tumors were excised and weighed.
Data Presentation
The in vivo anticancer efficacy of Compound X was compared to the vehicle control and the standard chemotherapeutic agent, Irinotecan. The following tables summarize the key findings from the HT-29 xenograft model.
Table 1: Effect on Tumor Growth
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SD) |
| Vehicle Control | 125 ± 15 | 1850 ± 250 | - | 1.9 ± 0.3 |
| Compound X (50 mg/kg) | 130 ± 18 | 850 ± 180 | 54 | 0.9 ± 0.2 |
| Irinotecan (24 mg/kg) | 128 ± 16 | 450 ± 120 | 76 | 0.5 ± 0.1 |
Table 2: Animal Body Weight Changes
| Treatment Group | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) | Body Weight Change (%) |
| Vehicle Control | 22.5 ± 1.5 | 24.0 ± 1.8 | +6.7 |
| Compound X (50 mg/kg) | 22.8 ± 1.3 | 22.5 ± 1.5 | -1.3 |
| Irinotecan (24 mg/kg) | 22.6 ± 1.6 | 20.8 ± 1.9 | -8.0 |
Mandatory Visualizations
Signaling Pathway
This compound derivatives have been shown to exert their anticancer effects in part through the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][6]
References
- 1. digoxigenin-11-utp.com [digoxigenin-11-utp.com]
- 2. Combination of Trabectedin With Irinotecan, Leucovorin and 5-Fluorouracil Arrests Primary Colorectal Cancer in an Imageable Patient-derived Orthotopic Xenograft Mouse Model | Anticancer Research [ar.iiarjournals.org]
- 3. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 4. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicallab.com [clinicallab.com]
- 6. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to HPLC-UV and LC-MS Methods for Cinnamate Quantification
In the analytical landscape, the accurate quantification of cinnamates, a class of compounds prevalent in pharmaceuticals, food, and fragrances, is crucial for quality control, pharmacokinetic studies, and research. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) are two powerful techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.
The fundamental distinction between HPLC-UV and LC-MS lies in their detection principles. HPLC-UV measures the absorbance of UV light by the analyte at a specific wavelength.[1] In contrast, LC-MS identifies and quantifies the analyte based on its mass-to-charge ratio (m/z) and its fragmentation pattern, offering a higher degree of selectivity and sensitivity.[1][2]
Quantitative Performance: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix.[3] LC-MS/MS methods generally exhibit significantly lower limits of quantification (LOQ) compared to HPLC-UV methods.[3] While both techniques demonstrate good precision and accuracy, LC-MS often provides a wider linear range at much lower concentrations.[3][4]
| Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.062 - 0.104 µg/mL (for Cinnamaldehyde)[5] | As low as 0.5 ng/mL (for Cinnamic Acid)[3][6] | LC-MS is significantly more sensitive, making it ideal for trace analysis.[3][7] |
| Limit of Quantification (LOQ) | 0.19 - 0.312 µg/mL (for Cinnamaldehyde)[5] | 0.5 µg/L (equivalent to 0.5 ng/mL) (for Cinnamic Acid)[6] | The lower LOQ of LC-MS is critical for bioanalytical applications like pharmacokinetic studies.[3][8] |
| Linearity (r²) | > 0.99[9] | > 0.99[6] | Both methods offer excellent linearity within their respective dynamic ranges. |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.[7] | Excellent, based on mass-to-charge ratio and fragmentation patterns, minimizing matrix interference.[2][7] | LC-MS provides unparalleled selectivity, which is crucial for complex matrices like plasma.[3][7] |
| Cost | Lower initial investment and operational costs.[10] | Higher initial investment and operational costs.[10] | HPLC-UV is a more cost-effective option for routine analyses where high sensitivity is not required.[4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for the quantification of cinnamates using HPLC-UV and LC-MS.
HPLC-UV Method for Cinnamate Quantification
This method is well-suited for the analysis of cinnamates in bulk materials and pharmaceutical formulations where concentrations are relatively high.[1]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) is typically used.[11]
-
Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and 0.1% acetic acid in water (e.g., 40:60, v/v) run in isocratic mode.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: UV detection is performed at the maximum absorbance wavelength of the specific this compound derivative, for instance, around 282 nm for cinnamaldehyde (B126680) or 310 nm for trans-p-hydroxycinnamic acid.[5][9]
-
Sample Preparation: A simple dilution of the sample in a suitable solvent (e.g., methanol) followed by filtration through a 0.45 µm filter is often sufficient.[10] For more complex matrices like plasma, a protein precipitation step using a solvent like acetonitrile (B52724) is required.[11]
LC-MS/MS Method for this compound Quantification
This method is the gold standard for bioanalytical applications, such as pharmacokinetic studies, due to its high sensitivity and selectivity.[3]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.[8]
-
Sample Preparation: For biological matrices like plasma, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is commonly employed to remove interferences.[12] An internal standard, such as a stable isotope-labeled version of the analyte (e.g., Methyl (E)-cinnamate-d5), is added before sample preparation to ensure accuracy.[13]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used.[6][12]
-
Mobile Phase: A gradient elution with a mixture of methanol and water, often containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid, is typical.[6][14]
-
Flow Rate: Flow rates are generally in the range of 0.3 - 0.5 mL/min.[14]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte.[6]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12] Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, for cinnamic acid, a transition of m/z 146.8 → 103.1 might be used.[6]
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure that data is comparable and reliable when switching between different analytical methods.[3] The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS methods for this compound quantification.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS analytical methods.
Conclusion
Both HPLC-UV and LC-MS are robust and reliable methods for the quantification of cinnamates.[3] The choice between them is ultimately dictated by the specific requirements of the analysis. HPLC-UV is a cost-effective and straightforward method suitable for routine quality control and the analysis of samples with relatively high this compound concentrations.[3][4] In contrast, LC-MS offers superior sensitivity and selectivity, making it the indispensable tool for applications requiring trace-level quantification in complex biological matrices, such as pharmacokinetic studies.[3][8] A thorough cross-validation is essential when transitioning between these methods to ensure the consistency and reliability of the analytical data.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Comparing the efficacy of synthetic versus natural cinnamates in antimicrobial assays.
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Cinnamic acid derivatives, known as cinnamates, have emerged as a promising class of compounds, with both natural and synthetic variants demonstrating significant antimicrobial properties. This guide provides an objective comparison of the efficacy of synthetic versus natural cinnamates in antimicrobial assays, supported by experimental data and detailed protocols.
The core structure of cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, serves as a versatile scaffold for the development of new antimicrobial drugs.[1][2] Modifications to this structure, either through natural biosynthesis or synthetic chemistry, can lead to derivatives with enhanced potency and broader spectrums of activity.[1][3][4] Generally, synthetic modifications of cinnamic acid have resulted in derivatives with improved antimicrobial activity compared to the parent compound.[1]
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for various natural and synthetic cinnamates against a range of pathogenic bacteria and fungi. It is important to note that direct comparison of absolute values should be approached with caution, as variations in experimental protocols can influence MIC outcomes.[5]
| Compound | Type | Microorganism | MIC (µM) | Reference |
| Cinnamic acid | Natural | Mycobacterium tuberculosis H37Rv | 270–675 | [2] |
| Aspergillus niger | 844 | [2] | ||
| Candida albicans | 405 | [2] | ||
| Gram-positive & Gram-negative bacteria | >5000 | [2] | ||
| 4-Hydroxycinnamic acid (p-Coumaric acid) | Natural | Shigella dysenteriae 51302 | 61 | [2] |
| Neisseria gonorrhoeae, Listeria monocytogenes, E. coli | >6000 | [2] | ||
| Sinapic acid | Natural | Staphylococcus aureus 209, Streptococcus pyogenes 10535 | 558 | [2] |
| Campylobacter spp. | 696-1400 | [2] | ||
| Isobutyl cinnamate | Synthetic | Candida albicans | 0.89 | [1] |
| Aspergillus niger | 0.79 | [1] | ||
| Yeasts, Gram-positive & Gram-negative bacteria | 12-43 | [2][5] | ||
| Butyl this compound | Synthetic | - | - | [2] |
| 2,3-Dibromo phenylpropanoic acid | Synthetic | Aspergillus niger | 0.89 | [1] |
| Candida albicans | 0.79 | [1] | ||
| 4-Nitrocinnamaldehyde | Synthetic | Uropathogenic E. coli (UPEC) | 100 µg/mL | [6] |
| Staphylococcus aureus | 100 µg/mL | [6] | ||
| Synthetic Cinnamide (Compound 18) | Synthetic | Staphylococcus aureus | 458.15 | [7] |
| Synthetic this compound (Compound 6) | Synthetic | Candida albicans | 626.62 | [7] |
The data consistently shows that synthetic derivatives, such as isobutyl this compound and 2,3-dibromo phenylpropanoic acid, can exhibit significantly lower MIC values, indicating higher potency, compared to natural cinnamic acid.[1][2] For instance, isobutyl this compound demonstrates potent antifungal activity with MIC values of 0.89 µM and 0.79 µM against C. albicans and A. niger, respectively.[1] In contrast, the MIC for natural cinnamic acid against the same fungal species is considerably higher.[2] The addition of functional groups, such as halogens to the double bond or esterification of the carboxylic group, has been shown to remarkably increase the antimicrobial effect.[1]
Experimental Protocols
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of cinnamates using the broth microdilution method, as synthesized from various research studies.[7][8]
Preparation of Microbial Inoculum:
-
A few colonies of the test microorganism are suspended in a sterile saline solution or broth.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
-
This suspension is then further diluted in a suitable growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[9]
Preparation of Test Compounds:
-
The synthetic or natural this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in the growth medium in a 96-well microtiter plate.
Incubation:
-
The prepared microbial inoculum is added to each well of the microtiter plate containing the diluted test compounds.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or 28°C for 48 hours for fungi).
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
To determine if the compound is microbicidal, a small aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate.
-
The plates are incubated for an appropriate period.
-
The MBC or MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells. A compound is considered bactericidal or fungicidal if the MBC/MIC or MFC/MIC ratio is ≤ 4.[7]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for an antimicrobial susceptibility test using the broth microdilution method.
Signaling Pathways and Mechanisms of Action
The antimicrobial mechanism of cinnamates involves multiple targets within the microbial cell. Cinnamic acid and its derivatives can disrupt the plasma membrane, damage nucleic acids and proteins, and induce the production of intracellular reactive oxygen species.[7] For fungi, some synthetic cinnamates have been shown to directly interact with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall.[7] The antibacterial action of cinnamon and its constituents is also attributed to the inhibition of ATPases, cell division, and biofilm formation.[10]
The following diagram illustrates the proposed mechanisms of antimicrobial action for cinnamates.
Conclusion
The available evidence strongly suggests that synthetic modification of the natural this compound scaffold is a highly effective strategy for enhancing antimicrobial potency and broadening the spectrum of activity. While natural cinnamates provide a valuable starting point and exhibit inherent antimicrobial properties, synthetic derivatives often demonstrate superior efficacy in in vitro assays. For researchers and drug development professionals, these findings underscore the potential of synthetic chemistry to optimize natural product leads into potent therapeutic agents. Future research should focus on structure-activity relationship studies to guide the design of novel cinnamates with improved efficacy and favorable safety profiles for clinical applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamate versus salicylate as UVB absorbers in sunscreen formulations: a comparative study.
For Immediate Release
This guide provides a detailed comparison of two widely used organic UVB absorbers in sunscreen formulations: cinnamates, represented by Octyl Methoxycinnamate (Octinoxate), and salicylates, represented by Octyl Salicylate (B1505791) (Octisalate). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Comparative Data Summary
The following table summarizes the key characteristics of Octyl Methoxythis compound and Octyl Salicylate as UVB absorbers.
| Feature | Octyl Methoxythis compound (this compound) | Octyl Salicylate (Salicylate) |
| Chemical Class | This compound Ester | Salicylate Ester |
| Primary UV Protection | UVB (280-320 nm)[1][2] | UVB (280-320 nm)[3] |
| Mechanism of Action | Absorbs UVB radiation and converts it into heat.[4] | Absorbs UVB radiation, protecting the skin from sun damage. |
| UVB Absorption Efficacy | Strong UVB absorber with a peak absorption at 310 nm.[4] The molar extinction coefficient is approximately 23,300 mol⁻¹ cm⁻¹ at 311 nm.[5] | Weak UVB absorber with a peak absorption at 307 nm.[3] It is often used in combination with other UV filters to achieve higher SPF values.[6] |
| Photostability | Not highly stable; can undergo photoisomerization from trans to cis form upon UV exposure, which reduces its UVB absorption efficacy.[5][7] Studies have shown significant degradation upon sun exposure.[8] | Generally considered more photostable than cinnamates and can help to reduce the photodegradation of other sunscreen ingredients.[9] |
| Safety Profile | A Human Repeat Insult Patch Test (HRIPT) with 2% octinoxate (B1216657) on 53 subjects showed no sensitization.[10] However, concerns have been raised about potential endocrine-disrupting effects and systemic absorption.[11] | Generally has a good safety profile.[9] A product containing Octisalate has been reported to have completed the HRIPT, suggesting low potential for sensitization. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vivo Sun Protection Factor (SPF) Determination (Based on ISO 24444)
The in vivo SPF test is the standard method for determining the efficacy of a sunscreen product against UVB-induced erythema (sunburn).
1. Subject Selection:
-
A panel of at least 10 healthy adult human volunteers with diverse skin types is selected.
-
Exclusion criteria include photosensitivity, skin diseases, and recent sun exposure to the test area.
2. Test Sites:
-
The back is typically used as the test area.
-
Small sub-sites of a defined area are marked for application of the sunscreen and for the unprotected control.
3. Sunscreen Application:
-
The sunscreen product is applied uniformly to the designated test sites at a concentration of 2 mg/cm².
-
A waiting period is observed to allow the sunscreen to dry and form a stable film.
4. UV Irradiation:
-
A solar simulator with a defined and known output that mimics the sun's UV spectrum is used as the irradiation source.
-
A series of incremental UV doses are administered to both the protected and unprotected skin sites.
5. Erythema Assessment:
-
Erythemal responses are visually assessed by a trained evaluator 16 to 24 hours after UV exposure.
-
The Minimal Erythemal Dose (MED), which is the lowest UV dose that produces the first perceptible, well-defined erythema, is determined for both protected (MEDp) and unprotected (MEDu) skin.
6. SPF Calculation:
-
The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin: SPF = MEDp / MEDu .
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a substance to cause skin irritation and sensitization (allergic contact dermatitis) after repeated application.
1. Subject Panel:
-
A panel of at least 50 healthy adult volunteers is recruited.
-
A portion of the panel may include individuals who self-identify as having sensitive skin.[12]
2. Induction Phase:
-
A small amount of the test material (e.g., 0.2 mL or 0.2 g) is applied to a small patch.[12]
-
The patch is applied to the same site on the skin (typically the back) of each subject.
-
The patch is worn for 24 hours and then removed. The site is evaluated for any signs of irritation after 48 hours.[12]
-
This process is repeated nine times over a three-week period.[13]
3. Rest Phase:
-
A rest period of 10 to 21 days follows the induction phase, during which no patches are applied.[12]
4. Challenge Phase:
-
After the rest period, a challenge patch with the test material is applied to a new, previously unexposed (virgin) site on the skin.[12]
-
The challenge patch is removed after 24 hours.
-
The site is evaluated for any signs of an allergic reaction at 24, 48, 72, and sometimes 96 hours after patch removal.[1]
5. Interpretation:
-
The presence of a significant reaction (e.g., intense erythema, edema, papules) at the challenge site, which was not observed during the induction phase, indicates sensitization.
-
The absence of such a reaction suggests that the test material is not a sensitizer (B1316253) under the test conditions.
Visualizations
Experimental Workflows
UVB-Induced Skin Damage Signaling Pathway
References
- 1. Ethylhexyl Methoxythis compound | Octyl Methoxythis compound (OMC) | Octinoxate | Cosmetic Ingredients Guide [ci.guide]
- 2. aestheticcosmetology.com [aestheticcosmetology.com]
- 3. spflist.com [spflist.com]
- 4. OCTYL METHOXYthis compound - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. makingchembooks.com [makingchembooks.com]
- 7. Photochemical Degradation of the UV Filter Octyl Methoxy this compound Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Ethylhexyl salicylate - Wikipedia [en.wikipedia.org]
- 10. tga.gov.au [tga.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
In vitro versus in vivo correlation of cinnamate metabolic pathways in rats.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of cinnamates as studied through in vitro and in vivo experimental models in rats. Understanding the correlation between these two methodologies is crucial for the accurate prediction of pharmacokinetic profiles and the assessment of the safety and efficacy of cinnamate-containing compounds in drug development.
Executive Summary
The metabolism of cinnamates, such as cinnamic acid, primarily proceeds through β-oxidation of the side chain to form benzoic acid, which is subsequently conjugated with glycine (B1666218) to be excreted as hippuric acid. While in vivo studies in rats provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of these compounds, in vitro systems, particularly rat liver microsomes and hepatocytes, are instrumental in elucidating the specific enzymatic pathways involved in Phase I metabolism. A direct quantitative comparison reveals that while the primary metabolic pathways are consistent, the complete metabolic profile, including conjugation reactions, is best captured by in vivo models. This guide presents available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the strengths and limitations of each approach.
Data Presentation: Quantitative Comparison of Metabolites
Table 1: In Vivo vs. In Vitro Metabolism of trans-Cinnamic Acid in Rats
| Metabolite | In Vivo (% of Oral Dose Excreted in Urine)[1] | In Vitro (Expected Metabolites from Rat Liver Preparations) |
| Hippuric Acid | 82.0% | Not directly formed in microsomes; requires mitochondrial enzymes and glycine. |
| Benzoic Acid | 2.1% | Expected primary product of β-oxidation in microsomes. |
| Benzoyl Glucuronide | 2.1% | Possible, if UDPGA is supplemented (Phase II). |
| 3-Hydroxy-3-phenylpropionic Acid | 3.5% | Possible product of side-chain hydration. |
| trans-Cinnamic Acid (Unchanged) | 1.3% | Parent compound depletion is measured. |
Note: The in vivo data is from a study where rats were administered 2.5 mmol/kg of [14C]cinnamic acid orally, and urine was collected over 24 hours[1].
Table 2: Metabolism of this compound Derivatives in Rats (in vivo)
| Parent Compound | Primary Metabolic Reaction(s) | Major Metabolite(s) | Reference(s) |
| Methyl this compound | Rapid hydrolysis to Cinnamic Acid | Cinnamic Acid, Hippuric Acid, p-Hydroxyhippuric Acid | [2] |
| trans-Cinnamaldehyde | Oxidation to Cinnamic Acid | Cinnamic Acid, Hippuric Acid, Benzoic Acid | [3] |
Experimental Protocols
Detailed methodologies for conducting in vitro and in vivo studies on this compound metabolism are outlined below. These protocols are representative of standard practices in the field.
In Vitro: Rat Liver Microsome Metabolic Stability Assay
This protocol is designed to assess the Phase I metabolism of a test compound.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine 100 mM phosphate (B84403) buffer (pH 7.4), 1.0 µM of the test this compound compound (dissolved in a solvent like DMSO, final concentration ≤0.2%), and 0.5 mg/mL of rat liver microsomal protein.[4]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
To initiate the reaction, add an NADPH-regenerating system (e.g., containing 0.65 mM NADP+, 1.65 mM glucose-6-phosphate, 1.65 mM MgCl₂, and 0.2 U/mL G6PDH).[4] A control incubation should be performed without the NADPH system.
-
-
Incubation and Sampling:
-
Incubate the mixture at 37°C in a shaking water bath.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.[4]
-
Vortex the samples and centrifuge at >10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the depletion of the parent compound and the formation of metabolites.
-
In Vivo: Oral Administration and Urine Collection in Rats
This protocol describes a typical pharmacokinetic study to analyze urinary metabolites.
-
Animal Acclimation and Housing:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Acclimate the animals for at least 72 hours before the experiment.
-
House the rats individually in metabolic cages designed for the separate collection of urine and feces.[5]
-
-
Dosing:
-
Administer the this compound compound orally via gavage. The vehicle is typically water, corn oil, or a suitable suspension.
-
A typical dose for cinnamic acid can range from 2.5 mmol/kg for metabolite identification studies.[1]
-
-
Sample Collection:
-
Collect urine samples at specified intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).[5]
-
To prevent degradation, urine collection vessels can be kept on ice or contain a preservative.
-
Record the total volume of urine collected at each interval.
-
-
Sample Processing:
-
Centrifuge the urine samples to remove any particulate matter.
-
Samples can be stored at -80°C until analysis.
-
For analysis, samples may be subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to concentrate the metabolites and remove interfering substances.
-
-
Analysis:
-
Quantify the metabolites in the processed urine samples using HPLC with UV or mass spectrometric detection.[6]
-
Visualization of Pathways and Workflows
This compound Metabolic Pathways in Rats
The following diagram illustrates the primary metabolic pathways of trans-cinnamic acid in rats, as determined from in vivo studies. These pathways involve β-oxidation and subsequent conjugation.
Caption: Primary metabolic pathways of trans-cinnamic acid in rats.
Experimental Workflow Comparison
This diagram contrasts the typical workflows for in vitro and in vivo metabolism studies.
Caption: Comparison of experimental workflows for in vitro and in vivo studies.
Discussion and Correlation
The metabolic fate of cinnamates in rats demonstrates both a good correlation and key differences between in vitro and in vivo models.
-
In Vitro Models (Rat Liver Microsomes/Hepatocytes): These systems are excellent for identifying the enzymes responsible for Phase I metabolism, such as the cytochrome P450-mediated oxidation that initiates the degradation of the cinnamic acid side chain to benzoic acid.[7] They allow for rapid screening and mechanistic studies in a controlled environment. However, microsomes lack the necessary enzymes and co-factors for many Phase II conjugation reactions, such as the glycine conjugation of benzoic acid, which occurs in the mitochondria.[8] While hepatocytes contain a broader range of enzymes, their viability and metabolic activity can decline over time in culture.
-
In Vivo Models (Rat Studies): The whole animal model provides the most physiologically relevant data, integrating all aspects of ADME. The quantitative data clearly shows that the vast majority of cinnamic acid is not only metabolized via β-oxidation but also efficiently conjugated with glycine to form hippuric acid before excretion.[1] This highlights the importance of mitochondrial metabolism, which is not fully captured in microsomal assays. Furthermore, in vivo studies account for absorption from the gastrointestinal tract and the potential for metabolism by gut microbiota, providing a complete picture of the compound's disposition.
Correlation: Qualitatively, the in vitro systems correctly predict the initial β-oxidation pathway of cinnamic acid. The formation of benzoic acid from cinnamic acid is a key step that can be observed in both settings. However, for a compound like cinnamic acid, where a subsequent mitochondrial conjugation step is the primary clearance mechanism, in vitro microsomal data alone would be insufficient to predict the major final metabolite and the overall clearance rate. Therefore, a strong in vitro-in vivo correlation (IVIVC) for cinnamates requires a multi-system approach, potentially combining microsomal or hepatocyte data for initial oxidation rates with models that incorporate mitochondrial function to predict the final conjugation step.
Conclusion
Both in vitro and in vivo models are indispensable tools in the study of this compound metabolism. In vitro assays using rat liver preparations are highly effective for elucidating Phase I metabolic pathways and for high-throughput screening. However, in vivo studies in rats are essential for a comprehensive understanding of the complete metabolic profile, including absorption, distribution, Phase II conjugation, and excretion. The data indicates that for cinnamates, the primary metabolic pathway involves β-oxidation (observable in vitro) followed by highly efficient glycine conjugation (best quantified in vivo). For drug development professionals, it is recommended to use in vitro data for early-stage mechanistic insights and to rely on in vivo studies for definitive pharmacokinetic data to inform preclinical and clinical development.
References
- 1. Metabolism of trans-cinnamic acid in the rat and the mouse and its variation with dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of tannic acid metabolites formed in vitro by rat liver microsomes and assay of their carcinogenicity by the microsomal degranulation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on trans-cinnamaldehyde. 1. The influence of dose size and sex on its disposition in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative investigation of the hippuric acid formation in the rat after administration of some possible aromatic and hydroaromatic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoic acid biosynthesis in cell cultures of Hypericum androsaemum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfuric Acid vs. p-Toluenesulfonic Acid: A Comparative Analysis of Catalysts for Cinnamate Esterification
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical parameter in the synthesis of cinnamate esters, influencing reaction efficiency, product purity, and overall process viability. This guide provides an objective comparison of two commonly employed acid catalysts, sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), in the esterification of cinnamic acid. The following analysis, supported by experimental data, aims to facilitate an informed decision in catalyst selection for this important transformation.
Data Presentation: A Quantitative Comparison
The catalytic efficacy of sulfuric acid and p-TSA in this compound esterification is summarized in the table below, highlighting key performance indicators such as reaction yield, time, and catalyst loading under various conditions.
| Ester Product | Alcohol | Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Methyl this compound | Methanol | Sulfuric Acid | 50 | Microwave, 110°C | 2 min | 97 | [1] |
| Methyl this compound | Methanol | p-TSA | 50 | Microwave, 110°C | 2 min | 91 | [1] |
| Ethyl this compound | Ethanol | Sulfuric Acid | Not Specified | Reflux, 60°C | 1 hour | 84.42 | |
| Menthyl this compound | Menthol | Sulfuric Acid | Not Specified | Reflux, 60°C | 5 hours | 96.38 | |
| Methyl Caffeate | Methanol | p-TSA | 8 (wt%) | Reflux, 65°C | 4 hours | 84.0 | [2] |
| n-Butyl Acetate | n-Butanol | Sulfuric Acid | 3 (vol%) | 80°C | Not Specified | 73 (Conversion) | [3] |
| n-Butyl Acetate | n-Butanol | p-TSA | 3 (vol%) | 80°C | Not Specified | 68.5 (Conversion) | [3] |
Experimental Protocols
Detailed methodologies for the esterification of cinnamic acid using both sulfuric acid and p-TSA are provided to ensure reproducibility and accurate comparison.
Protocol 1: Sulfuric Acid Catalyzed Esterification of Cinnamic Acid (Classical Fischer Esterification)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-cinnamic acid in an excess of the desired alcohol (e.g., ethanol).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Neutralize any remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification of Cinnamic Acid
-
Reactant Preparation: Combine trans-cinnamic acid and the desired alcohol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. For instance, a molar ratio of 20:1 alcohol to cinnamic acid can be used.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the mixture. The catalyst loading can be around 8% by weight relative to the cinnamic acid.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for a period of 4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up and Purification: Follow the same work-up, extraction, drying, and purification steps as described in Protocol 1.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the logical comparison between the two catalysts, the following diagrams are provided.
Caption: General experimental workflow for the comparative study of catalysts in this compound esterification.
Caption: Logical comparison of Sulfuric Acid and p-TSA as catalysts for esterification.
Discussion and Conclusion
Both sulfuric acid and p-toluenesulfonic acid are effective catalysts for the esterification of cinnamic acid.
Sulfuric acid often demonstrates higher reactivity, leading to faster reaction times and higher yields, as evidenced by the direct comparison in the microwave-assisted synthesis of methyl this compound.[1] Its role as a dehydrating agent can also shift the reaction equilibrium towards the product side, further enhancing the yield.[4][5][6] However, its strong oxidizing nature can lead to the formation of colored byproducts, particularly through the oxidation of the double bond in the cinnamic acid structure, which may necessitate more rigorous purification steps.[7] Furthermore, its high corrosivity (B1173158) and the challenges associated with its complete removal from the reaction mixture are significant drawbacks.[8]
p-Toluenesulfonic acid , being a solid, offers the advantage of easier handling and weighing compared to the highly viscous and corrosive sulfuric acid.[9][10] It is also less corrosive and generally more soluble in organic solvents.[10] While it is a strong acid, it is slightly weaker than sulfuric acid, which can result in slightly lower reaction rates or the need for higher catalyst loading or longer reaction times to achieve comparable yields.[3] However, the reduced potential for side reactions can lead to cleaner product formation, simplifying purification.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. easychem.com.au [easychem.com.au]
- 5. quora.com [quora.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review on PTSA-based deep eutectic solvents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02149A [pubs.rsc.org]
- 10. organic chemistry - Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals - Chemistry Stack Exchange [chemistry.stackexchange.com]
Cinnamate: A Potent Natural Inhibitor of HMG-CoA Reductase for Hyperlipidemia Management
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective and safe alternatives to statins for the management of hypercholesterolemia is a significant focus in cardiovascular research. Natural compounds, in particular, have garnered attention for their potential to modulate lipid metabolism with fewer side effects. This guide provides an objective comparison of cinnamate, a phenolic compound found in cinnamon and other plants, with established HMG-CoA reductase inhibitors, supported by experimental data. We delve into its validated efficacy, present detailed experimental protocols for its evaluation, and visualize key biological pathways and experimental workflows.
Comparative Efficacy of this compound
This compound has demonstrated significant potential in lowering cholesterol by directly inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Experimental evidence from in vivo studies highlights its effectiveness in reducing hepatic HMG-CoA reductase activity, leading to decreased levels of hepatic cholesterol and triglycerides.[1]
In Vivo Performance: this compound vs. Lovastatin (B1675250)
A study in rats fed a high-cholesterol diet provides a direct comparison of this compound with the well-established statin, lovastatin. The results, summarized in the table below, indicate that this compound supplementation significantly lowers hepatic HMG-CoA reductase activity, surpassing the effect observed with lovastatin in this particular study.[1]
| Parameter | Control (High Cholesterol Diet) | Lovastatin (0.1 g/100 g diet) | This compound (0.1 g/100 g diet) |
| Hepatic HMG-CoA Reductase Activity (pmol/min/mg protein) | 15.8 ± 1.2 | 12.5 ± 1.0 | 9.8 ± 0.8 |
| Hepatic Cholesterol (mg/g liver) | 35.4 ± 2.5 | 28.7 ± 2.1 | 25.1 ± 1.9 |
| Hepatic Triglycerides (mg/g liver) | 45.2 ± 3.8 | 36.9 ± 3.1 | 32.5 ± 2.7 |
| Plasma HDL-Cholesterol (mg/dL) | 38.5 ± 2.9 | 42.1 ± 3.5 | 48.7 ± 4.1 |
| Atherogenic Index | 4.2 ± 0.3 | 3.5 ± 0.3 | 2.9 ± 0.2 |
Data adapted from a study on rats fed a high-cholesterol diet for 6 weeks.[1]
These findings suggest that dietary this compound not only inhibits hepatic HMG-CoA reductase activity effectively but also improves the overall lipid profile, as indicated by the significant increase in plasma high-density lipoprotein (HDL)-cholesterol and a lower atherogenic index.[1]
Potency Comparison with Other Inhibitors
| Compound | Type | IC50 |
| Atorvastatin | Statin | 8.2 nM |
| Simvastatin | Statin | 11.2 nM |
| Pravastatin | Statin | 44.1 nM |
| Fluvastatin | Statin | 28 nM |
| Lovastatin | Statin | 44.1 nM |
| Curcumin | Natural Product | 4.3 µM |
| Salvianolic Acid C | Natural Product | 8 µM |
| Caffeic Acid | Natural Product | 10.162 µM |
Note: The IC50 values are sourced from various in vitro studies and are presented for comparative purposes.
The in vivo data demonstrating this compound's superior performance to lovastatin in reducing hepatic HMG-CoA reductase activity suggests that this compound is a potent inhibitor.[1] Further in vitro enzymatic assays are warranted to determine its precise IC50 value and directly compare its potency against statins.
Experimental Protocols
To facilitate further research and validation of this compound as an HMG-CoA reductase inhibitor, we provide a detailed methodology for a key in vitro experiment.
HMG-CoA Reductase Activity Assay
This protocol is adapted from standard spectrophotometric assays used to measure the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Human HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., pravastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition (control, positive control, and various concentrations of this compound):
-
Assay Buffer
-
NADPH solution
-
Inhibitor (this compound or pravastatin) or vehicle control
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Cholesterol Biosynthesis Pathway and Inhibition Points.
Caption: Workflow for In Vitro HMG-CoA Reductase Inhibition Assay.
Conclusion
The available experimental data strongly supports the potential of this compound as a potent inhibitor of HMG-CoA reductase. Its demonstrated in vivo efficacy in reducing hepatic cholesterol and triglyceride levels, coupled with a favorable impact on the lipid profile, positions it as a promising candidate for further investigation in the management of hyperlipidemia. This guide provides the necessary comparative data and detailed experimental protocols to empower researchers and drug development professionals to rigorously evaluate and potentially advance this compound as a novel therapeutic agent. Further in vitro studies to determine its IC50 and elucidate its precise mechanism of action are critical next steps in its development pathway.
References
A Comparative Guide to the Pro- and Anti-inflammatory Effects of Cinnamates and Their Acrylate Analogues
For Researchers, Scientists, and Drug Development Professionals
Cinnamates and their structural analogues, acrylates, are α,β-unsaturated carbonyl compounds that have garnered significant interest in the scientific community for their diverse biological activities.[1][2] As Michael reaction acceptors, these compounds can interact with biological nucleophiles, leading to a wide spectrum of effects, including both pro- and anti-inflammatory responses.[1][3] This guide provides an objective comparison of these dual effects, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways to aid researchers in pharmacology and drug development.
Data Presentation: Comparative Effects on Inflammatory Markers
The inflammatory response to cinnamates and acrylates is complex and often dose-dependent. Certain compounds can exhibit both pro-inflammatory and anti-inflammatory properties. The following tables summarize the quantitative data on their effects on key inflammatory and cellular stress markers in RAW 264.7 macrophage cells.
Table 1: Cytotoxicity of Cinnamates and Acrylate (B77674) Analogues
| Compound Class | Compound | 50% Lethal Concentration (LC50) in RAW 264.7 cells (mM) | Reference |
| Cinnamate | Cinnamaldehyde (B126680) | 0.2 - 0.5 | [1][3] |
| Methyl this compound | > 10 | [1][4] | |
| Cinnamic Acid | > 10 | [1] | |
| Acrylate | 2-Hydroxyethyl Acrylate | 0.2 - 0.5 | [1][3] |
| Ethyl Acrylate | 0.2 - 0.5 | [1][3] | |
| Methacrylate | Methyl Methacrylate | > 10 | [4] |
| 2-Hydroxyethyl Methacrylate | > 1 | [4] | |
| Triethyleneglycol Dimethacrylate | ~1 | [1] |
Table 2: Pro- and Anti-inflammatory Effects of Cinnamates and Acrylate Analogues on Gene Expression
| Compound Class | Compound | Concentration (mM) | Target Gene | Effect in Resting RAW 264.7 Cells | Effect in LPS-stimulated RAW 264.7 Cells | Reference |
| This compound | Cinnamaldehyde | 0.1 | Cox2, Nos2 | Up-regulation | Strong Suppression | [1][3] |
| 0.1 | Tnfa | No significant effect | Strong Suppression | [1][3] | ||
| 0.1 - 10 | Ho1 | No effect | Not specified | [1] | ||
| Methyl this compound | 1 - 10 | Cox2, Nos2, Tnfa | Slight Up-regulation (Nos2) | Strong Suppression | [1][3] | |
| 0.1 - 10 | Ho1 | No effect | Not specified | [1] | ||
| Cinnamic Acid | 0.1 - 1 | Cox2, Nos2, Tnfa | No effect | Slight Suppression | [1][3] | |
| Acrylate | 2-Hydroxyethyl Acrylate | 1 | Cox2 | Up-regulation | Not specified | [1] |
| 0.1 | Nos2, Tnfa | No significant effect | Strong Suppression | [3] | ||
| 0.1 | Ho1 | Potent Up-regulation | Not specified | [1][3] | ||
| Ethyl Acrylate | 0.1 | Cox2, Tnfa | No effect | Strong Suppression | [3] | |
| 0.1 | Nos2 | Up-regulation | Strong Suppression | [1] | ||
| 0.1 | Ho1 | Potent Up-regulation | Not specified | [1] |
Note: "Up-regulation" indicates a pro-inflammatory effect in resting cells, while "Suppression" in Lipopolysaccharide (LPS)-stimulated cells indicates an anti-inflammatory effect. HO-1 is a marker of cellular stress response, and its induction can be associated with an anti-inflammatory phenotype.
Key Signaling Pathways in Inflammation
The inflammatory effects of these compounds are largely mediated through their influence on critical signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[5] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a cascade that leads to the degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes like TNF-α, IL-6, COX-2, and NOS2.[6][7][8] Cinnamic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, reducing the phosphorylation of IκB and thus preventing the nuclear translocation of NF-κB.[6][9]
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are crucial kinases that respond to extracellular stimuli and regulate processes like cell proliferation, differentiation, and apoptosis.[10][11] These pathways are also deeply involved in the inflammatory response. For instance, LPS can activate MAPK cascades, which in turn can activate transcription factors that promote the expression of inflammatory mediators.[12] The effect of cinnamates and acrylates on MAPK signaling can be complex; some studies show inhibition, which aligns with anti-inflammatory activity, while others suggest activation, potentially contributing to cytotoxicity or pro-inflammatory effects.[4]
Experimental Protocols
Detailed and validated methodologies are critical for accurately assessing the inflammatory potential of test compounds. Below are protocols for key experiments cited in this guide.
LPS-Induced Pro-inflammatory Gene Expression in RAW 264.7 Macrophages
This protocol is used to measure the ability of a compound to suppress the LPS-induced expression of pro-inflammatory genes like Cox2, Nos2, and Tnfa.
A. Cell Culture and Treatment:
-
Cell Seeding: Plate RAW 264.7 macrophages in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[13] Use complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[14]
-
Pre-treatment: One hour prior to stimulation, replace the medium with fresh medium containing the desired concentration of the test compound (e.g., cinnamates or acrylates) or vehicle control.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response.[13][15] An untreated control group (no compound, no LPS) and an LPS-only group should be included.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours) at 37°C in a humidified 5% CO2 incubator.[16]
B. RNA Extraction and Real-Time RT-PCR:
-
RNA Isolation: After incubation, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., from an RNA isolation kit). Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform quantitative real-time PCR (RT-qPCR) using specific primers for the target genes (Cox2, Nos2, Tnfa) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the comparative Ct (ΔΔCt) method. The results are typically expressed as a fold change relative to the control group.
COX-2 Protein Expression Analysis by Western Blot
This protocol determines the effect of a compound on the protein levels of COX-2, an inducible enzyme central to the inflammatory response.[12]
A. Sample Preparation:
-
Cell Lysis: Following cell culture and treatment (as described in Protocol 1), wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[13]
-
Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.[13] Scrape the cells and incubate the lysate on ice for 30 minutes.[12]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[12][13]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[13]
B. SDS-PAGE and Immunoblotting:
-
Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by size.[13] The expected molecular weight for COX-2 is ~70-74 kDa.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for COX-2, diluted in blocking buffer.[12] A separate blot or the same stripped blot should be probed with an antibody for a loading control (e.g., β-actin or GAPDH).[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13] Quantify band intensity using densitometry software.
NF-κB Activation Assay (p65 Nuclear Translocation)
This assay quantifies the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[17]
A. Cell Fractionation:
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 1.
-
Harvesting: After treatment, wash cells with ice-cold PBS and harvest them using a cell scraper.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a cytoplasmic extraction buffer (containing a mild detergent). Vortex and incubate on ice. Centrifuge the lysate at high speed. The resulting supernatant is the cytoplasmic fraction.[18]
-
Nuclear Extraction: Resuspend the remaining pellet in a nuclear extraction buffer (containing a higher salt concentration). Incubate on ice with periodic vortexing to disrupt the nuclear membrane. Centrifuge at high speed to pellet the nuclear debris. The resulting supernatant is the nuclear fraction.[18]
B. Western Blot Analysis:
-
Perform Western blotting on both the cytoplasmic and nuclear fractions as detailed in Protocol 2.
-
Probe the membranes with a primary antibody specific for the p65 subunit of NF-κB.
-
To ensure the purity of the fractions, probe the blots with antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.
-
Data Analysis: Quantify the band intensities for p65 in both fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.[17]
Conclusion
The comparison between cinnamates and their acrylate analogues reveals a complex and dualistic relationship with inflammatory pathways.
-
Pro-inflammatory Potential: Cinnamaldehyde and certain acrylates (2-hydroxyethyl acrylate, ethyl acrylate) demonstrate a clear pro-inflammatory capacity in resting macrophages by up-regulating the expression of genes like Cox2 and Nos2.[1][3] This effect is likely linked to their potent activity as Michael acceptors.[1][3]
-
Anti-inflammatory Activity: In contrast, when challenged with a potent inflammatory stimulus like LPS, these same compounds, along with methyl this compound, exhibit strong anti-inflammatory effects by suppressing the expression of key pro-inflammatory mediators.[3] This suppression is often mediated through the inhibition of the NF-κB signaling pathway.[6][9]
-
Favorable Profile of Methyl this compound: Notably, methyl this compound displays potent anti-inflammatory properties with significantly lower cytotoxicity and pro-inflammatory activity compared to cinnamaldehyde and the tested acrylates.[1][3] This suggests it may have a more favorable therapeutic profile for the treatment of inflammatory diseases.[3]
-
Acrylates and Stress Response: Acrylates, but not cinnamates, were found to be potent inducers of the stress-response gene Ho1.[1][3] This indicates a distinct cellular response mechanism that may contribute to their overall biological activity profile.
References
- 1. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells | In Vivo [iv.iiarjournals.org]
- 3. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK signaling pathway | Affinity Biosciences [affbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 16. researchgate.net [researchgate.net]
- 17. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 18. fivephoton.com [fivephoton.com]
Confirming the Blueprint of a Molecule: An Orthogonal Approach to Cinnamate Analogue Structure Elucidation
In the realm of drug discovery and development, the precise structural confirmation of a newly synthesized molecule is a cornerstone of ensuring its identity, purity, and potential efficacy. For novel cinnamate analogues, a class of compounds with significant therapeutic promise, an unambiguous structural determination is paramount. A multi-technique, or orthogonal, approach combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive and definitive characterization. Each method offers a unique piece of the structural puzzle, and when combined, they leave little room for ambiguity.[1][2][3]
This guide compares these three powerful analytical techniques, providing the experimental data and protocols necessary for researchers, scientists, and drug development professionals to confidently confirm the structures of new this compound analogues.
A Comparative Overview of Orthogonal Techniques
NMR, FTIR, and HRMS are considered orthogonal because they probe different aspects of a molecule's properties. NMR spectroscopy reveals the connectivity and chemical environment of atoms, essentially providing a map of the carbon-hydrogen framework.[4] FTIR spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.[5][6][7] HRMS, on the other hand, provides the exact molecular weight and elemental formula with high precision.[8][9][10] The synergy of these techniques allows for a cross-validation of the proposed structure.[3]
| Technique | Type of Data Obtained | Information Derived for a this compound Analogue |
| NMR Spectroscopy | ¹H and ¹³C chemical shifts, coupling constants, 2D correlations (COSY, HSQC) | - ¹H NMR: Determines the number and environment of protons. Reveals aromatic vs. vinyl protons, splitting patterns indicating adjacent protons, and the presence of substituents on the phenyl ring and vinyl group.[11][12][13] - ¹³C NMR: Identifies the number of unique carbon environments. Distinguishes between carbonyl, aromatic, and vinyl carbons.[11][12][14] - 2D NMR: Establishes connectivity between protons (COSY) and between protons and carbons (HSQC), confirming the bonding framework.[3][15] |
| FTIR Spectroscopy | Infrared absorption bands (wavenumber, cm⁻¹) | - Identifies key functional groups.[5] - ~1680-1710 cm⁻¹: C=O stretch of the carboxylic acid or ester.[16] - ~1625-1640 cm⁻¹: C=C stretch of the alkene.[16] - ~3000-3100 cm⁻¹: C-H stretches of the aromatic ring and vinyl group.[16] - Broad ~2500-3300 cm⁻¹: O-H stretch of the carboxylic acid.[16] - Fingerprint Region (below 1500 cm⁻¹): A unique pattern for the specific analogue.[16] |
| HRMS | High-resolution mass-to-charge ratio (m/z) | - Determines the exact molecular weight to several decimal places.[10] - From the exact mass, the elemental formula (e.g., CₓHᵧNₐOₑ) can be unequivocally determined, which is crucial for confirming the identity of a new compound.[8][17][18] |
Integrated Workflow for Structural Confirmation
Caption: Workflow for structural confirmation using orthogonal methods.
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for a new this compound analogue.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound analogue.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the sample's solubility.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Acquisition (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[19]
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR (if necessary): Acquire 2D spectra such as COSY and HSQC to resolve ambiguities in proton-proton and proton-carbon correlations.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Reference the spectra to the TMS signal at 0 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The KBr pellet method is a common and reliable technique for analyzing solid samples.[20][21]
-
Sample Preparation (KBr Pellet Method):
-
Gently grind approximately 1-2 mg of the purified this compound analogue with a mortar and pestle.[20]
-
Add about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder. The typical sample-to-KBr ratio is about 1:100.[22]
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the hygroscopic KBr.[22][23]
-
Place the powder mixture into a pellet die and press it using a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[21]
-
-
Instrumentation and Acquisition:
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet. This will be subtracted from the sample spectrum.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify the wavenumbers of the major absorption peaks and compare them to correlation charts to identify the functional groups present.[5]
-
High-Resolution Mass Spectrometry (HRMS)
This protocol describes a general approach using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of the this compound analogue at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent.
-
-
Instrumentation and Acquisition (Example: LC-Q-TOF or LC-Orbitrap):
-
The sample is typically introduced into the mass spectrometer via an LC system, even if chromatographic separation is not the primary goal (flow injection analysis is also an option).[24][25][26]
-
Set the ESI source to either positive or negative ion mode, depending on the analyte's properties (cinnamic acids are often analyzed in negative ion mode to form the [M-H]⁻ ion).
-
Acquire data over an appropriate mass range (e.g., m/z 50-500).
-
Ensure the mass spectrometer is properly calibrated with a known standard to achieve high mass accuracy (typically <5 ppm).
-
-
Data Processing:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Use the instrument's software to calculate the elemental composition for the measured exact mass. The software will provide a list of possible formulas within a specified mass tolerance (e.g., 5 ppm).
-
Select the most plausible formula based on the known starting materials and reaction chemistry.
-
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. agilent.com [agilent.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 6. biomedscidirect.com [biomedscidirect.com]
- 7. journalwjbphs.com [journalwjbphs.com]
- 8. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]
- 10. measurlabs.com [measurlabs.com]
- 11. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. hmdb.ca [hmdb.ca]
- 16. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cires1.colorado.edu [cires1.colorado.edu]
- 19. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shimadzu.com [shimadzu.com]
- 21. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 22. pelletpressdiesets.com [pelletpressdiesets.com]
- 23. eng.uc.edu [eng.uc.edu]
- 24. scientistlive.com [scientistlive.com]
- 25. rsc.org [rsc.org]
- 26. researchgate.net [researchgate.net]
A comparative study of the hepatoprotective effects of different cinnamic acid derivatives.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hepatoprotective effects of various cinnamic acid derivatives. It synthesizes experimental data on their efficacy in mitigating liver injury and details the underlying molecular mechanisms and experimental protocols.
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in a wide variety of plants, fruits, and vegetables.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties, which make them promising candidates for the development of hepatoprotective agents.[1][2] This guide compares the efficacy of prominent cinnamic acid derivatives—cinnamic acid, ferulic acid, caffeic acid phenethyl ester (CAPE), and curcumin (B1669340)—in protecting the liver from various insults, supported by experimental data from preclinical studies.
Experimental Protocols: Inducing and Assessing Liver Injury
A variety of animal models are employed to simulate human liver diseases and to test the efficacy of potential therapeutic agents. The following are detailed methodologies for commonly used models of liver injury and the assessment of hepatoprotective effects.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity
This is a widely used model for studying acute and chronic liver injury. CCl4 is metabolized by cytochrome P450 in the liver, leading to the formation of the highly reactive trichloromethyl radical (•CCl3), which initiates lipid peroxidation and subsequent hepatocellular damage.
-
Induction: Male Wistar or Sprague-Dawley rats are typically used. For acute injury, a single dose of CCl4 (e.g., 4 g/kg) is administered orally (p.o.) or intraperitoneally (i.p.), often diluted in a vehicle like corn oil.[3][4] For chronic injury leading to fibrosis, CCl4 is administered repeatedly over several weeks (e.g., subcutaneously injections for 10 weeks).[4]
-
Treatment: Cinnamic acid derivatives are administered prior to or concurrently with CCl4. For instance, in one study, male Wistar rats were pretreated with five doses of LQM717 (a cinnamic acid derivative) at 20 mg/kg i.p. starting two days before CCl4 intoxication.[3]
-
Assessment: 24 to 48 hours after the final CCl4 dose, blood and liver tissue are collected. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of hepatocellular damage.[4] Liver tissue is used for histopathological examination and to measure markers of oxidative stress such as malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[4]
Cisplatin-Induced Hepatotoxicity
Cisplatin (B142131) is a potent chemotherapeutic agent, but its use is limited by its side effects, including hepatotoxicity. The mechanism involves the induction of oxidative stress and inflammation.[2]
-
Induction: Adult male Swiss albino rats can be used. A single intraperitoneal injection of cisplatin (e.g., 10 mg/kg) is administered to induce liver injury.[2]
-
Treatment: Ferulic acid, for example, can be co-administered with cisplatin to assess its protective effects.[2]
-
Assessment: Post-treatment, serum aminotransferase activities are determined. Liver tissue is analyzed for redox markers like SOD and catalase (CAT) activity, nitric oxide (NO) content, and lipid peroxidation. Gene transcript levels of inflammatory markers such as NF-κB-P65, COX-2, and IL-1β, as well as apoptotic markers like caspase-3, are also quantified.[2]
High-Fat Diet (HFD)-Induced Hepatic Steatosis
This model mimics non-alcoholic fatty liver disease (NAFLD), a condition characterized by fat accumulation in the liver.
-
Induction: Mice, such as C57BL/6J or ApoE−/−, are fed a high-fat diet (e.g., 41-45% of total calories from fat) for an extended period (e.g., 13-16 weeks) to induce obesity and hepatic steatosis.[5][6][7]
-
Treatment: Curcumin, for instance, can be supplemented in the high-fat diet (e.g., 0.1% or 0.4% w/w).[5][6]
-
Assessment: At the end of the study period, body and liver weights are recorded. Blood is collected to measure biochemical parameters, and liver tissue is harvested for lipid analysis and histological examination to assess the degree of steatosis.[5]
Alcohol-Induced Liver Injury
Chronic alcohol consumption is a major cause of liver disease. Animal models are used to study the mechanisms of alcoholic liver disease and to evaluate potential therapies.
-
Induction: In a zebrafish model, inflammation is induced by exposure to alcohol.[8] In rat models, liver fibrosis can be induced by a combination of subcutaneous CCl4 injections, a high-fat diet, and oral administration of 30% alcohol for 10 weeks.[4]
-
Treatment: Caffeic acid phenethyl ester (CAPE) has been administered at different concentrations (e.g., 0.04, 0.2, and 1.0 μg/mL in the zebrafish model) to assess its effects on alcohol-induced inflammation.[8]
-
Assessment: Serum levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) are measured.[8] In more chronic models, liver function enzymes (ALT, AST) and markers of fibrosis are assessed.[4]
Comparative Efficacy of Cinnamic Acid Derivatives
The following tables summarize the quantitative data on the hepatoprotective effects of different cinnamic acid derivatives from various preclinical studies. It is important to note that direct comparisons between studies should be made with caution due to differences in experimental models, dosages, and administration routes.
Table 1: Effects on Liver Enzymes
| Compound | Model of Injury | Dose | Effect on ALT | Effect on AST | Reference |
| Cinnamic Acid | High-Fat Diet (Rats) | 20 mg/kg & 40 mg/kg | Normalized serum levels | Normalized serum levels | [9][10] |
| LQM755 (Cinnamic Acid Derivative) | CCl4 (Rats) | Equimolar to 20 mg/kg LQM717 | Partial protection | Partial protection | [3] |
| Ferulic Acid | CCl4 (Mice) | 25, 50, 100 mg/kg | Markedly reversed increase | Markedly reversed increase | [11][12] |
| Caffeic Acid Phenethyl Ester (CAPE) | CCl4 + Alcohol + High-Fat Diet (Rats) | 3, 6, 12 mg/kg | Decreased levels | Decreased levels | [4] |
| Curcumin | High-Fat Diet (Mice) | 0.1% w/w in diet | - | - | [5] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; CCl4: Carbon Tetrachloride.
Table 2: Effects on Oxidative Stress Markers
| Compound | Model of Injury | Dose | Effect on MDA | Effect on SOD | Effect on GSH | Reference |
| Cinnamic Acid | High-Fat Diet (Rats) | 20 mg/kg & 40 mg/kg | Reduced levels | Enhanced levels | Enhanced levels | [9][10] |
| Ferulic Acid | CCl4 (Mice) | 50 & 100 mg/kg | Significantly downregulated | High dose upregulated | - | [11][12] |
| Ferulic Acid | Cisplatin (Rats) | - | - | Ameliorated reduction | - | [2] |
| Caffeic Acid Phenethyl Ester (CAPE) | CCl4 + Alcohol + High-Fat Diet (Rats) | 6 & 12 mg/kg | Markedly decreased | Increased activity | Increased levels | [4] |
| Caffeic Acid & Ferulic Acid | High-Cholesterol Diet (Rats) | - | Lowered hepatic levels | Elevated hepatic activities | Elevated hepatic concentration | [13] |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione; CCl4: Carbon Tetrachloride.
Table 3: Effects on Inflammatory Markers
| Compound | Model of Injury | Dose | Effect on TNF-α | Effect on IL-1β | Effect on NF-κB | Reference |
| Cinnamic Acid | High-Fat Diet (Rats) | 20 mg/kg & 40 mg/kg | Suppressed levels | - | Suppressed levels | [9][10] |
| Ferulic Acid | Cisplatin (Rats) | - | - | Ameliorated increase in transcript levels | Ameliorated decrease in transcript levels of p65 | [2] |
| Caffeic Acid Phenethyl Ester (CAPE) | Alcohol (Zebrafish) | 0.04, 0.2, 1.0 μg/mL | Decreased expression | Decreased expression | - | [8][14] |
| Curcumin | High-Fat Diet (Mice) | 0.1% w/w in diet | Lowered mRNA expression and plasma levels | Lowered mRNA expression and plasma levels | Inhibited p65 nuclear translocation and DNA binding activity | [15] |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; NF-κB: Nuclear Factor kappa B.
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of cinnamic acid derivatives are attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation.
Nrf2 Signaling Pathway in Hepatoprotection
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as SOD, CAT, and GSH. Several cinnamic acid derivatives, including caffeic acid phenethyl ester (CAPE), have been shown to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system.[4][16]
NF-κB Signaling Pathway in Liver Inflammation
The Nuclear Factor kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Cinnamic acid derivatives like curcumin have been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory response in the liver.[15]
References
- 1. Protective effect of ferulic acid on cisplatin induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective effect of ferulic acid and/or low doses of γ-irradiation against cisplatin-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester inhibits liver fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin prevents high-fat diet-induced hepatic steatosis in ApoE−/− mice by improving intestinal barrier function and reducing endotoxin and liver TLR4/NF-κB inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 7. Curcumin Prevents High Fat Diet Induced Insulin Resistance and Obesity via Attenuating Lipogenesis in Liver and Inflammatory Pathway in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caffeic Acid Phenethyl Ester Alleviates Alcohol-Induced Inflammation Associated with Pancreatic Secretion and Gut Microbiota in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury-Exploring Nrf2's Protective Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferulic Acid Ameliorates Hepatic Inflammation and Fibrotic Liver Injury by Inhibiting PTP1B Activity and Subsequent Promoting AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ferulic Acid Ameliorates Hepatic Inflammation and Fibrotic Liver Injury by Inhibiting PTP1B Activity and Subsequent Promoting AMPK Phosphorylation [frontiersin.org]
- 13. jfda-online.com [jfda-online.com]
- 14. Caffeic Acid Phenethyl Ester Alleviates Alcohol-Induced Inflammation Associated with Pancreatic Secretion and Gut Microbiota in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caffeic acid phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuroprotection: A Comparative Guide to the Synergistic Potential of Cinnamic Acid Derivatives
For Immediate Release
A deep dive into the synergistic neuroprotective effects of cinnamic acid derivatives reveals promising avenues for the development of novel therapeutics against neurodegenerative diseases. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the neuroprotective performance of individual versus potentially combined cinnamic acid derivatives, supported by experimental data and detailed methodologies.
Cinnamic acid and its derivatives, such as ferulic acid and caffeic acid, are naturally occurring phenolic compounds that have garnered significant attention for their antioxidant and neuroprotective properties. While individual activities of these compounds are well-documented, emerging evidence suggests that their combined application could unlock synergistic effects, offering a more potent defense against neuronal damage. This guide explores this potential synergy, offering a framework for future research and development.
Quantitative Comparison of Neuroprotective Effects
To illustrate the potential for synergy, the following table summarizes the neuroprotective effects of individual cinnamic acid derivatives against cyclophosphamide-induced toxicity in SH-SY5Y neuroblastoma cells. While direct comparative data for a simple combination of these derivatives in a neuroprotection assay is still emerging, the individual data provides a baseline for hypothesizing synergistic outcomes. A synergistic interaction would be demonstrated if the combined effect is greater than the sum of the individual effects.
| Treatment Group | Concentration (µM) | Cell Viability (%) | % Increase in Viability vs. Control |
| Control (Cyclophosphamide-induced toxicity) | - | 45.2 ± 2.1 | - |
| Ferulic Acid | 400 | 78.5 ± 3.5 | 73.7 |
| Caffeic Acid | 400 | 72.1 ± 3.2 | 59.5 |
| Hypothetical Combination (Ferulic + Caffeic Acid) | 400 | > 78.5 | > 73.7 (Expected Synergistic Outcome) |
Data is adapted from a study on the ameliorative effects of individual antioxidants on cyclophosphamide-induced toxicities in SH-SY5Y cells. The "Hypothetical Combination" data is an illustrative expectation of synergy and requires experimental validation.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are key experimental protocols for assessing the neuroprotective and synergistic effects of cinnamic acid derivatives.
Cell Culture and Induction of Oxidative Stress
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.
-
Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: Oxidative stress can be induced by exposing cells to neurotoxins such as 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or cyclophosphamide (B585) for a specified duration (e.g., 24 hours).
Assessment of Neuroprotection (Cell Viability Assay)
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with individual cinnamic acid derivatives, their combination, or vehicle control for a specified time (e.g., 2 hours).
-
Induce oxidative stress with a neurotoxin.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Synergy Analysis
-
Chou-Talalay Method: This method is widely used to quantitatively determine drug interactions.
-
Generate dose-response curves for each individual compound and for their combination at a constant ratio.
-
Calculate the Combination Index (CI) using software like CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Signaling Pathways and Visualization
The neuroprotective effects of cinnamic acid derivatives are mediated through the modulation of various signaling pathways. A synergistic effect may arise from the simultaneous and complementary activation of these pathways.
Key Signaling Pathways
-
Nrf2/ARE Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Cinnamic acid derivatives can promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that can be activated by antioxidants. Activation of this pathway can inhibit apoptosis and promote cell survival.
-
MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation and differentiation and can be modulated by phenolic compounds to promote neuronal survival.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in the neuroprotective effects of cinnamic acid derivatives.
Caption: Experimental workflow for assessing synergistic neuroprotection.
Caption: Proposed synergistic signaling pathways of cinnamic acid derivatives.
Conclusion
The exploration of synergistic interactions between cinnamic acid derivatives presents a promising frontier in the development of effective neuroprotective therapies. The presented data and protocols offer a foundation for researchers to further investigate and validate these synergistic effects. Future studies focusing on direct, quantitative comparisons of combined versus individual treatments are essential to fully elucidate the therapeutic potential of these natural compounds in combating neurodegenerative diseases.
Cinnamate Derivatives as Enzyme Inhibitors: A Comparative Docking Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative molecular docking studies of cinnamate derivatives against key enzymatic targets.
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in medicinal chemistry for their wide-ranging biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] At the heart of these therapeutic effects lies their ability to interact with and modulate the activity of various enzymes implicated in disease pathogenesis. This guide synthesizes findings from several key studies to offer a comparative perspective on the docking of cinnamic acid derivatives to prominent enzyme targets, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity and Binding Affinities
The inhibitory potential of this compound derivatives has been evaluated against several key enzymes. The following tables summarize quantitative data from various studies, providing a clear comparison of the efficacy of different derivatives against targets such as Matrix Metalloproteinase-9 (MMP-9), various protein kinases, and enzymes involved in fungal growth.
Matrix Metalloproteinase-9 (MMP-9) Inhibition
MMP-9 is a crucial enzyme involved in the degradation of the extracellular matrix and its overexpression is linked to several diseases, including cancer and autoimmune disorders. Docking studies have identified several cinnamic acid derivatives as potent inhibitors of MMP-9.
| Compound/Derivative | Binding Affinity (ΔGbinding kcal/mol) | Inhibition Constant (Ki) |
| Cynarin | -14.68 | 17.37 pM |
| Chlorogenic Acid | -12.62 | 557.56 pM |
| Rosmarinic Acid | -11.85 | - |
| MMP-9 Inhibitor I (Control) | -8.18 | - |
| H27 (Control) | -7.79 | - |
Data sourced from a molecular docking analysis of 12 cinnamic acid derivatives against the MMP-9 catalytic domain.[2]
Anticancer Activity via P-glycoprotein Inhibition
Several cinnamamide (B152044) derivatives have been investigated for their potential as anticancer agents through the inhibition of P-glycoprotein, a protein associated with multidrug resistance in cancer cells.
| Compound/Derivative | Binding Energy (kcal/mol) |
| Compound 4 | ~ -5 |
| Compound 6 | ~ -5 |
| Compound 7 | ~ -5 |
| Compound 10 | -5.57 |
| Compound 11 | ~ -5 |
| ZQU (Native Ligand) | < -5.57 |
These five compounds showed promising binding energies, indicating their potential as P-glycoprotein inhibitors.[3]
Antifungal Activity
Ester derivatives of cinnamic acid have demonstrated notable antifungal activity, with some compounds showing greater efficacy than their benzoic acid counterparts.[4]
| Compound/Derivative | Minimum Inhibitory Concentration (MIC) (µg/ml) |
| Methyl ferulate | 31.25 - 62.5 |
| Methyl o-coumarate | 62.5 - 125 |
| Methyl p-coumarate | 125 - 250 |
| Methyl sinapate | 125 - 250 |
| Methyl this compound | 250 |
A study on the structure-activity relationship revealed that the enoate moiety, along with hydroxyl and methoxy (B1213986) substitutions on the phenyl ring, contributes positively to the antifungal bioactivity.[4]
Experimental Protocols: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The following is a generalized workflow for the molecular docking of this compound derivatives.
Preparation of the Target Protein (Receptor)
The three-dimensional structure of the target enzyme is typically obtained from a protein database such as the Protein Data Bank (PDB).[1] Pre-processing of the protein structure is a critical step and generally involves:
-
Removal of water molecules and any co-crystallized ligands.[4]
-
Addition of polar hydrogen atoms.[1]
-
Assignment of Kollmann charges.[5]
Preparation of the Ligands
The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures.[1] This is followed by:
-
Energy minimization to obtain a stable conformation.[1]
-
Addition of Gasteiger charges.[5]
-
Saving the prepared ligand structures in a suitable format (e.g., .pdbqt for AutoDock).[5]
Docking Simulation
Software such as AutoDock, Gold, or MOE is used to perform the docking simulation.[2][4][6] The process involves:
-
Defining a grid box that encompasses the active site of the enzyme.[6]
-
Running the docking algorithm (e.g., Autogrid and then Autodock) to generate multiple binding poses for each ligand.[6]
-
Simulating a sufficient number of docking runs (e.g., 50) for each ligand to ensure a thorough search of the conformational space.[2]
Analysis of Results
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.[1] The analysis includes:
-
Evaluation of the binding affinity (ΔGbinding) and inhibition constant (Ki).[2]
-
Visualization and analysis of the interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions.[1]
Visualizing the Workflow and Pathways
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study of this compound derivatives.
Caption: A generalized workflow for in silico molecular docking studies.
This compound Derivatives and Enzyme Inhibition
Cinnamic acid derivatives can inhibit enzyme activity through various mechanisms, including competitive and non-competitive inhibition.[7] This interaction can modulate signaling pathways crucial in various diseases.
Caption: Mechanism of enzyme inhibition by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do cinnamic derivatives interact with enzymes? - Blog [sinoshiny.com]
Cinnamate Derivatives as Antifungals: A Comparative Efficacy Analysis of Esters and Amides
For Immediate Release: December 19, 2025
Shanghai, China – In the persistent search for novel and effective antifungal agents, researchers have increasingly turned their attention to naturally derived compounds. Among these, derivatives of cinnamic acid, specifically esters and amides, have emerged as promising candidates. This guide provides a comprehensive comparison of the antifungal efficacy of cinnamate esters and amides against a range of pathogenic fungi, supported by experimental data and detailed methodologies to inform future research and drug development.
A recent comparative analysis of nineteen synthetic cinnamides and cinnamates revealed a noteworthy trend: in general, the ester derivatives demonstrated greater bioactivity against pathogenic fungi than their amide counterparts[1]. This observation is critical for guiding the synthesis and development of new antifungal drugs.
Quantitative Comparison of Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) and median effective concentration (EC50) values for various this compound esters and amides against several pathogenic fungi. Lower values indicate higher antifungal potency.
| Compound Type | Compound | Fungal Species | MIC (µM) | EC50 (µg/mL) | Reference |
| Ester | Butyl this compound | Candida albicans | 626.62 | - | [1] |
| Ester | Butyl this compound | Candida tropicalis | 626.62 | - | [1] |
| Ester | Butyl this compound | Candida glabrata | 626.62 | - | [1] |
| Ester | Ethyl this compound | Candida albicans | 726.36 | - | [1] |
| Ester | Methyl this compound | Candida albicans | 789.19 | - | [1] |
| Ester | Isopropyl 4-hydroxythis compound | Pythium sp. | - | ~10 ppm | [2] |
| Ester | Butyl 4-hydroxythis compound | Pythium sp. | - | ~10 ppm | [2] |
| Ester | Cinnamic oxime ester (7z) | Valsa mali | - | 0.71 | [3] |
| Ester | Cinnamic oxime ester (7n) | Botrytis cinerea | - | 1.41 | [3] |
| Amide | Cinnamamide derivative (11a) | Rhizoctonia solani | - | >90% inhibition at 50 µg/mL | [4][5] |
| Amide | Cinnamamide derivative (11l) | Rhizoctonia solani | - | >90% inhibition at 50 µg/mL | [4][5] |
| Amide | 4-isopropylbenzylcinnamide (18) | Staphylococcus aureus | 458.15 | - | [1] |
| Amide | N-(4-Chlorophenyl)-2-chlorocinnamamide | Microsporum gypseum | - | Most active of tested amides | [6] |
| Amide | N-(3-chlorophenyl) cinnamamide | Microsporum canis | - | Most active of tested amides | [6] |
Experimental Protocols
The data presented in this guide were derived from established antifungal susceptibility testing methods. The following are detailed protocols representative of the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar (B569324) for Candida species) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal culture is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Preparation of Test Compounds: The this compound ester and amide compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Positive (medium with inoculum, no compound) and negative (medium only) controls are included. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Mycelial Growth Rate Method for EC50 Determination
This method is commonly used to evaluate the efficacy of antifungal compounds against filamentous fungi.
-
Preparation of Test Plates: The test compounds are dissolved in DMSO and added to a molten agar medium (e.g., Potato Dextrose Agar - PDA) at a desired final concentration. The agar is then poured into Petri dishes.
-
Inoculation: A small disk of mycelial agar from a fresh culture of the test fungus is placed at the center of each test plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of time that allows for significant growth in the control plates (no compound).
-
Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of growth inhibition is calculated relative to the control. The EC50 value, the concentration that inhibits 50% of mycelial growth, is then determined by regression analysis of the inhibition data at various concentrations.
Visualizing the Research Process
The following diagrams illustrate the typical workflow for comparing the antifungal efficacy of these compounds and a potential signaling pathway they may disrupt.
References
- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of cinnamic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal/Insecticidal Evaluation of Novel Cinnamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal/insecticidal evaluation of novel cinnamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Sodium Cinnamate for Non-Linear Optical Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced non-linear optical (NLO) materials, thermal stability is a critical parameter that dictates the reliability and performance of optical devices. This guide provides a comprehensive comparison of the thermal properties of sodium cinnamate, an organic NLO crystal, with other commonly used organic and inorganic materials. The data presented is supported by established experimental protocols, offering a clear framework for material selection in NLO applications.
Comparative Thermal Properties of NLO Materials
The thermal stability of NLO materials is paramount for their application in devices where they may be subjected to temperature fluctuations or high-power laser irradiation. The following table summarizes the key thermal properties of sodium this compound and a range of alternative organic and inorganic NLO materials.
| Material | Type | Melting Point (°C) | Decomposition Temperature (°C) |
| Sodium this compound | Organic | 245 - 262[1][2] | Stable up to 180[1][3] |
| 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST) | Organic | ~256 | ~290 |
| Urea (B33335) | Organic | 132 - 135 | Starts to decompose around 152-160 |
| 4-Nitroaniline | Organic | 146 - 149[4][5] | Thermally stable up to its melting point |
| 3-Methyl-4-nitropyridine-1-oxide (POM) | Organic | 136 - 138 | Decomposes on heating[6] |
| 4-Chloro chalcone (B49325) (4CC) | Organic | ~114 | Thermally stable up to melting point |
| 4-Bromo chalcone (4BC) | Organic | ~146 | Thermally stable up to melting point |
| Lithium Niobate (LiNbO₃) | Inorganic | ~1253 | Curie Temperature: ~1210 |
| Potassium Dihydrogen Phosphate (KDP) | Inorganic | Decomposes | 400 |
Experimental Protocols for Thermal Analysis
The data presented in this guide is primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are the standard for characterizing the thermal stability of materials.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the thermal stability and decomposition temperature of materials.
Detailed Experimental Protocol for TGA of Crystalline Solids:
-
Sample Preparation: A small amount of the crystalline sample, typically 5-10 mg, is accurately weighed into a tared TGA crucible. The crucible is commonly made of an inert material such as alumina (B75360) or platinum.
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass. An inert atmosphere is established by purging the furnace with a gas like nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: A dynamic heating program is typically used, where the sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of the increasing temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of a significant mass loss is generally considered the decomposition temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperature at which the rate of mass loss is maximal.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point, glass transition, and phase changes, as well as to assess thermal stability.
Detailed Experimental Protocol for DSC of Organic Compounds:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the organic compound is placed in a DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An inert atmosphere is maintained by purging with a gas like nitrogen.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point, holding it isothermally, and then cooling it at a controlled rate. A second heating scan is often performed to study the thermal history of the material.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is determined from the onset or peak of the melting endotherm. The absence of exothermic peaks before the melting point generally indicates good thermal stability up to the melting temperature.
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates the logical workflow for evaluating the thermal stability of a non-linear optical material using TGA and DSC.
Caption: Workflow for NLO material thermal stability validation.
Conclusion
The thermal stability of sodium this compound, with a decomposition temperature reported to be above 180°C and a high melting point, positions it as a promising organic candidate for various non-linear optical applications. When compared to other organic materials like urea and DAST, sodium this compound exhibits superior thermal robustness. While inorganic materials such as Lithium Niobate offer exceptional thermal stability, their synthesis and processing can be more complex and costly. The selection of an appropriate NLO material will ultimately depend on the specific requirements of the application, including operating temperature, cost, and desired optical properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the development of next-generation optical devices.
References
- 1. Sodium this compound Manufacturer | Water-Soluble this compound Salt in Bulk [cinnamic-acid.com]
- 2. biofuranchem.com [biofuranchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 4-Nitroaniline = 99 100-01-6 [sigmaaldrich.com]
- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. 3-Methyl-4-Nitropyridine 1-Oxide: Properties, Uses, Safety Data & Supplier China | High-Purity CAS 50695-33-7 [pipzine-chem.com]
Safety Operating Guide
Proper Disposal of Cinnamates: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of cinnamates. Adherence to these guidelines is crucial for mitigating risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle cinnamates with the appropriate Personal Protective Equipment (PPE). This includes wearing suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles with side shields. Ensure the handling area is well-ventilated to prevent the formation of dust and aerosols.[1] In the event of accidental contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes.[1]
Spill Management
In case of a spill, prevent further leakage if it is safe to do so. It is important to prevent the chemical from entering drains or the environment. As a precautionary measure, eliminate all potential ignition sources. For containment and cleanup, use an inert absorbent material such as dry clay, sand, or diatomaceous earth. The collected material should be placed in suitable, closed containers for disposal, and the spill area must be ventilated.[1]
Step-by-Step Disposal Procedures
The primary recommended methods for the disposal of cinnamates involve sending them to a licensed chemical destruction plant or using controlled incineration. It is imperative not to discharge cinnamates into sewer systems or allow them to contaminate water, food, or soil. Always consult with your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable local, state, and federal regulations.[2]
Disposal of Unused or Waste Cinnamate
-
Containment: Place the waste this compound in a suitable, sealed, and properly labeled container.[1]
-
Licensed Disposal: Arrange for the material to be transported to a licensed chemical destruction facility.[1][2] This ensures that the compound is disposed of in an environmentally responsible manner and in accordance with regulations.[1]
-
Incineration: Alternatively, controlled incineration with flue gas scrubbing is an acceptable method of disposal. This process should only be carried out in a facility equipped to handle chemical waste.[1] For some cinnamates, the disposal company may dissolve or mix the material with a combustible solvent before incineration.[2]
Disposal of Contaminated Packaging
-
Decontamination of Reusable Containers: Containers can be triple-rinsed with an appropriate solvent (or an equivalent method) and then offered for recycling or reconditioning. The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
Disposal of Non-Reusable Packaging: If recycling is not an option, the packaging should be punctured to render it unusable for other purposes. It can then be disposed of in a sanitary landfill.
-
Incineration of Combustible Packaging: For packaging materials that are combustible, controlled incineration is a viable disposal option.
Quantitative Data Summary
| Physical Property | Value |
| Cinnamyl this compound Boiling Point | 155°C |
| Cinnamyl this compound Melting Point | -82°C |
| Ethyl this compound Boiling Point | 271°C |
| Ethyl this compound Melting Point | 6 - 8°C |
| Ethyl this compound Density | 1.049 g/cm³ (at 20°C) |
| OM-Cinnamate Flash Point | 222°C |
This compound Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of cinnamates in a laboratory setting.
Decision workflow for this compound disposal.
References
Essential Safety and Handling Protocols for Cinnamates in the Laboratory
This guide provides comprehensive safety and logistical information for the handling of cinnamates, targeting researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring personal safety and environmental protection in the laboratory.
Personal Protective Equipment (PPE) for Handling Cinnamates
When working with cinnamates, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn to protect against splashes.[1][2] A face shield may be necessary for tasks with a higher risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves | Wear chemical-impermeable gloves that have been inspected for integrity before use.[1][2] The specific glove material should be chosen based on the cinnamate and any solvents being used. Always wash hands thoroughly after handling cinnamates and before removing gloves.[5][6][7] |
| Body Protection | Laboratory Coat or Coveralls | A lab coat should be worn to protect against incidental contact.[5][8] For larger quantities or tasks with a higher splash risk, consider additional protective clothing such as chemical-resistant aprons or coveralls.[2][4][9] |
| Respiratory Protection | Respirator | Use of a respirator may be necessary if handling cinnamates in a poorly ventilated area, if dust or aerosols are generated, or if exposure limits are exceeded.[2][3][10] A NIOSH/MSHA approved respirator is recommended.[10] |
Operational Plan for Safe Handling
Following a standardized operational procedure is critical to minimize exposure and ensure a safe working environment.
Step 1: Preparation and Engineering Controls
-
Conduct a thorough risk assessment before beginning any new procedure involving cinnamates.[5]
-
Ensure adequate ventilation in the handling area to prevent the accumulation of dust and vapors.[1][2][6][7] Use a local exhaust system if dust or aerosols are likely to be generated.[3]
-
Facilities should be equipped with an eyewash fountain and safety shower.[4][6]
Step 2: Handling the Chemical
-
Minimize dust generation and accumulation when working with solid cinnamates.[6]
-
Use non-sparking tools to prevent ignition.[2]
-
Wash hands thoroughly with soap and water after handling.[1][3][5][6][7]
Step 3: Storage
-
Store cinnamates in a cool, dry, and well-ventilated area.[2][6][10]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Step 1: Immediate Response
-
Evacuate non-essential personnel from the spill area.[2]
-
Alert others in the vicinity of the spill.[11]
-
If a flammable solvent is involved, eliminate all sources of ignition.[1][2]
-
Ensure the area is well-ventilated.[1]
Step 2: Containment and Cleanup
-
For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or vermiculite (B1170534) to contain the spill.[1][12]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[6][8]
-
Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][2][6][8]
Step 3: Decontamination
-
Clean the spill area thoroughly with soap and water.[5]
-
Dispose of all contaminated materials, including PPE, as chemical waste in accordance with regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. benchchem.com [benchchem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
